Rofecoxib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-4-phenyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJQGNCSTQAWON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023567 | |
| Record name | Rofecoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble, Sparingly soluble in acetone, slightly soluble in methanol and isopropyl acetate, very slightly soluble in ethanol, practically insoluble in octanol, and insoluble in water., In water, 472 mg/L at 25 °C /Estimated/ | |
| Record name | Rofecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00533 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ROFECOXIB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.2X10-9 mm Hg at 25 °C /Estimated/ | |
| Record name | ROFECOXIB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white to light yellow powder | |
CAS No. |
162011-90-7 | |
| Record name | Rofecoxib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162011-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rofecoxib [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162011907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rofecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00533 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | rofecoxib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | rofecoxib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=720256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rofecoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(methylsulfonyl)phenyl]-3-phenylfuran-2(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROFECOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QTW8Z7MCR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ROFECOXIB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Rofecoxib as a Selective COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for Rofecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. We will delve into the molecular basis of its selectivity, the biochemical consequences of COX-2 inhibition, quantitative measures of its inhibitory potency, and the experimental protocols used to characterize its activity.
Introduction: The Cyclooxygenase Isoforms
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the biosynthetic pathway that converts arachidonic acid into prostanoids, including prostaglandins, prostacyclin, and thromboxane.[1][2] There are two primary isoforms of this enzyme:
-
COX-1 (PTGS1): This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that mediate essential homeostatic functions.[1][3] These include protecting the gastric mucosa, regulating renal blood flow, and mediating platelet aggregation.[4][5]
-
COX-2 (PTGS2): In contrast, COX-2 is typically expressed at low levels in most tissues but is readily induced by inflammatory stimuli such as cytokines and growth factors.[1][3] Its activity leads to the production of prostaglandins that mediate pain and inflammation.[2][4]
Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2. While this provides anti-inflammatory effects through COX-2 inhibition, the concurrent inhibition of COX-1 is responsible for common adverse effects like gastrointestinal ulcers and bleeding.[4][6] this compound was developed as a selective COX-2 inhibitor to provide anti-inflammatory and analgesic benefits while minimizing the risk of COX-1-related gastrointestinal toxicity.[4][7]
Molecular Mechanism of Selective Inhibition
The selectivity of this compound for COX-2 is rooted in structural differences between the active sites of the two enzyme isoforms.
-
Structural Basis for Selectivity: Although the catalytic mechanisms of COX-1 and COX-2 are nearly identical, key amino acid substitutions create a significant difference in the architecture of their active sites.[3] Specifically, the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2 results in an approximately 25% larger active site volume and the creation of a hydrophilic side pocket.[3]
-
This compound Binding: this compound's chemical structure features a diaryl heterocycle scaffold with a methyl sulfone moiety.[3][8] This methyl sulfone group is designed to fit snugly into the unique side pocket of the COX-2 active site, an interaction that is sterically hindered in the narrower COX-1 channel.[3][6] Crystal structure analysis of this compound bound to human COX-2 confirms that the methyl sulfone moiety is located at the base of this side pocket, where it forms hydrophilic interactions with the side-chains of His90 and Arg513.[3][9] This specific binding provides the molecular basis for this compound's high degree of selectivity.
Caption: Structural differences, notably the Val523 residue in COX-2, create a side pocket for this compound.
Biochemical Consequences and Signaling Pathways
This compound exerts its therapeutic effects by selectively blocking the production of pro-inflammatory prostaglandins. This selective action, however, also leads to an imbalance in homeostatic prostanoids, which is believed to be the mechanism behind its cardiovascular side effects.
When a cell is stimulated by trauma or cytokines, phospholipase A2 releases arachidonic acid from the cell membrane.[2] This substrate is then metabolized by COX-1 and COX-2.
-
COX-1 Pathway (Largely Unaffected by this compound): Platelets, which primarily express COX-1, continue to convert arachidonic acid into thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[5]
-
COX-2 Pathway (Inhibited by this compound): At sites of inflammation, COX-2 converts arachidonic acid into inflammatory prostaglandins like PGE2, mediating pain and fever.[2] In vascular endothelial cells, COX-2 is the primary source of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[5]
By selectively inhibiting COX-2, this compound reduces the synthesis of inflammatory prostaglandins.[10] However, it also suppresses the production of vasculoprotective PGI2 without affecting the production of pro-thrombotic TXA2 from the COX-1 pathway.[10][11] This shift in the balance between PGI2 and TXA2 has been proposed as a primary mechanism for the increased risk of thrombotic cardiovascular events associated with long-term this compound use.[10][12]
Caption: this compound selectively blocks the COX-2 pathway, reducing inflammation but also protective PGI2.
Quantitative Analysis of Inhibitory Potency and Selectivity
The potency and selectivity of this compound are quantified by its half-maximal inhibitory concentration (IC₅₀) against each COX isoform. The selectivity ratio (IC₅₀ COX-1 / IC₅₀ COX-2) is a key metric for comparing COX-2 inhibitors. A higher ratio indicates greater selectivity for COX-2. Data from various assays demonstrate this compound's potent and selective inhibition.
| Compound | Assay Type | IC₅₀ COX-1 (μM) | IC₅₀ COX-2 (μM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |
| This compound | Human Whole Blood | >100 | 0.53 ± 0.02 | >188 (calculated) | [13][14] |
| This compound | Human Whole Blood | - | - | 272 | [15][16] |
| This compound | Human Whole Blood | - | - | 36 | [13] |
| This compound | Cell-based (Osteosarcoma/U937) | >50 | 0.026 ± 0.01 | >1923 | [17] |
| Celecoxib | Human Whole Blood | 15 | 0.53 | 28.3 | [13] |
| Celecoxib | Human Whole Blood | - | - | 29.6 | [15][16] |
| Ibuprofen | Human Monocytes | 12 | 80 | 0.15 | [14] |
| Naproxen | Human Whole Blood | 1.1 | 18 | 0.06 | [18] |
Note: IC₅₀ values and selectivity ratios can vary significantly based on the specific assay conditions, cell types, and substrate concentrations used.
Experimental Protocols for Determining COX Selectivity
The human whole blood assay is a widely accepted and physiologically relevant method for determining the in vitro selectivity of NSAIDs, as it accounts for drug binding to plasma proteins and uses human cells in their natural environment.[19][20][21]
Protocol: Human Whole Blood Assay for COX-1 and COX-2 Inhibition
-
Objective: To determine the IC₅₀ values for a test compound (e.g., this compound) against COX-1 and COX-2 activity in human whole blood.
-
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
For COX-1: No anticoagulant.
-
For COX-2: Heparinized tubes.
-
Test compound stock solution (in DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Radioimmunoassay (RIA) or ELISA kits for Thromboxane B₂ (TXB₂) and Prostaglandin E₂ (PGE₂).
-
-
Methodology for COX-1 Activity (Platelet-derived TXB₂): a. Aliquot 1 mL samples of non-anticoagulated whole blood into tubes. b. Add various concentrations of the test compound (or vehicle control) and incubate for 15-60 minutes at 37°C. c. Allow the blood to clot for 1 hour at 37°C. During this time, endogenous thrombin activates platelets, inducing COX-1-mediated TXA₂ synthesis.[22] d. Centrifuge the samples to separate the serum. e. Measure the concentration of TXB₂, the stable metabolite of TXA₂, in the serum using an appropriate immunoassay.[15] This level reflects COX-1 activity.
-
Methodology for COX-2 Activity (Monocyte-derived PGE₂): a. Aliquot 1 mL samples of heparinized whole blood into tubes. b. Add various concentrations of the test compound (or vehicle control). c. Add LPS (e.g., 10 µg/mL) to induce the expression and activity of COX-2 in monocytes.[15][22] d. Incubate the samples for 24 hours at 37°C. e. Centrifuge the samples to separate the plasma. f. Measure the concentration of PGE₂ in the plasma using an appropriate immunoassay. This level reflects COX-2 activity.
-
Data Analysis: a. For both COX-1 and COX-2 assays, plot the percent inhibition of prostanoid production against the logarithmic concentration of the test compound. b. Use a non-linear regression analysis to calculate the IC₅₀ value, which is the concentration of the compound that produces 50% inhibition. c. Calculate the selectivity ratio by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.
Caption: Parallel workflows are used to assess COX-1 (via TXB2) and COX-2 (via PGE2) inhibition.
Modulation of Downstream Gene Expression
Beyond direct enzymatic inhibition, this compound has been shown to modulate the expression of multiple genes involved in inflammation and other cellular processes. In a clinical model of acute inflammatory pain, this compound treatment was found to alter the expression of genes related to the arachidonic acid pathway, cell adhesion, and signal transduction.[23][24]
Notably, this compound increased the expression of several anti-inflammatory genes, including:
-
ANXA3 (Annexin A3): Associated with the inhibition of phospholipase A₂.[23]
-
SOD2 (Superoxide Dismutase 2): Plays a role in antioxidant defense.[23][24]
-
SOCS3 (Suppressor of Cytokine Signaling 3): A negative feedback regulator of cytokine signaling.[23]
These findings suggest that the anti-inflammatory and analgesic effects of this compound may involve complex mechanisms at the gene expression level, in addition to the well-characterized direct inhibition of COX-2 enzymatic activity.[24]
Caption: this compound acts by direct enzyme inhibition and by modulating anti-inflammatory gene expression.
Conclusion
This compound is a potent and highly selective inhibitor of the COX-2 enzyme. Its mechanism of action is founded on the structural differences between the COX-1 and COX-2 active sites, which allows for specific binding that spares COX-1 activity at therapeutic doses. This selectivity translates into a reduction of inflammatory prostaglandins with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. However, the selective inhibition of COX-2 also disrupts the homeostatic balance between prostacyclin and thromboxane A2, providing a clear mechanistic hypothesis for its associated cardiovascular risks. Further research indicates that its effects extend to the modulation of gene expression, adding another layer of complexity to its biological activity. A thorough understanding of these multifaceted mechanisms is crucial for the development of future anti-inflammatory agents with improved safety and efficacy profiles.
References
- 1. COX-1 and COX-2 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lecturio.com [lecturio.com]
- 3. Crystal structure of this compound bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. gpnotebook.com [gpnotebook.com]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: clinical pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. mdpi.com [mdpi.com]
- 10. ClinPGx [clinpgx.org]
- 11. Selective COX-2 inhibition and cardiovascular effects: a review of the this compound development program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. apexbt.com [apexbt.com]
- 18. researchgate.net [researchgate.net]
- 19. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 22. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound modulates multiple gene expression pathways in a clinical model of acute inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound modulates multiple gene expression pathways in a clinical model of acute inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of Rofecoxib: A Technical Analysis of a Pharmaceutical Withdrawal
An in-depth examination of the development, clinical evaluation, and subsequent market withdrawal of the selective COX-2 inhibitor, Rofecoxib (Vioxx), providing a historical and scientific context for researchers, scientists, and drug development professionals.
Introduction
This compound, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, was developed by Merck & Co. and approved by the U.S. Food and Drug Administration (FDA) in May 1999.[1] Marketed under the brand name Vioxx, it was indicated for the treatment of osteoarthritis, rheumatoid arthritis, acute pain, and dysmenorrhea. The rationale behind its development was to provide the analgesic and anti-inflammatory benefits of non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal adverse effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2 enzymes. However, after several years of widespread use, this compound was voluntarily withdrawn from the market in September 2004 due to an increased risk of cardiovascular events.[1][2][3] This paper provides a detailed technical overview of the historical context of this compound's development and withdrawal, with a focus on the key clinical trials, their methodologies, and the scientific understanding of its mechanism of action and adverse effects.
Mechanism of Action: The COX-2 Hypothesis
The therapeutic effects of NSAIDs are primarily mediated through the inhibition of the COX enzyme, which exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a protective role in the gastrointestinal tract and are involved in platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain and inflammation.
This compound was designed as a selective COX-2 inhibitor with the aim of specifically targeting the inflammatory pathway while sparing the protective functions of COX-1. The proposed benefit was a reduction in gastrointestinal toxicity, a common and serious side effect of traditional non-selective NSAIDs.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is characterized by good oral bioavailability and a half-life that supports once-daily dosing. The key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value |
| Bioavailability | Approximately 93% |
| Protein Binding | Approximately 87% |
| Metabolism | Primarily hepatic, through reduction by cytosolic enzymes |
| Elimination Half-life | Approximately 17 hours |
Table 1: Key Pharmacokinetic Parameters of this compound
Key Clinical Trials: VIGOR and APPROVe
The clinical development and post-marketing surveillance of this compound were heavily influenced by two landmark clinical trials: the Vioxx GI Outcomes Research (VIGOR) study and the Adenomatous Polyp Prevention on Vioxx (APPROVe) trial.
The VIGOR Trial
The VIGOR study was a randomized, double-blind clinical trial designed to evaluate the gastrointestinal safety of this compound compared to the non-selective NSAID naproxen in patients with rheumatoid arthritis.
-
Objective: To compare the incidence of clinically important upper gastrointestinal (GI) events between this compound and naproxen in patients with rheumatoid arthritis.
-
Study Design: Randomized, double-blind, active-comparator controlled trial.
-
Patient Population: 8,076 patients with rheumatoid arthritis who were at least 50 years of age or at least 40 years of age and receiving long-term glucocorticoid therapy.
-
Inclusion Criteria: Patients with a diagnosis of rheumatoid arthritis according to the American College of Rheumatology 1987 revised criteria.
-
Exclusion Criteria: History of myocardial infarction, stroke, or transient ischemic attack within the previous two years; unstable angina; or any revascularization procedure within the previous three months. Patients requiring low-dose aspirin for cardiovascular prophylaxis were also excluded.
-
Intervention: this compound 50 mg once daily or naproxen 500 mg twice daily.
-
Primary Endpoint: The primary endpoint was the incidence of confirmed clinical upper GI events, including gastroduodenal perforation or obstruction, upper GI bleeding, and symptomatic gastroduodenal ulcers.
-
Statistical Analysis: The primary analysis was a time-to-event analysis, with the relative risk and 95% confidence interval calculated using a Cox proportional-hazards model.
The VIGOR trial demonstrated a significant reduction in the risk of confirmed upper gastrointestinal events with this compound compared to naproxen. However, an unexpected finding was a higher incidence of myocardial infarction in the this compound group.
| Outcome | This compound (50 mg daily) | Naproxen (1000 mg daily) | Relative Risk (95% CI) | P-value |
| Number of Patients | 4,047 | 4,029 | ||
| Confirmed Upper GI Events | 56 | 121 | 0.46 (0.33-0.64) | <0.001 |
| Complicated Upper GI Events | 20 | 46 | 0.43 (0.25-0.74) | 0.002 |
| Myocardial Infarction | 17 | 4 | 4.25 (1.39-13.0) | 0.003 |
Table 2: Key Efficacy and Safety Outcomes of the VIGOR Trial[4][5]
The APPROVe Trial
The APPROVe trial was a multicenter, randomized, placebo-controlled, double-blind trial designed to assess the efficacy of this compound in preventing the recurrence of colorectal adenomas.
-
Objective: To determine whether long-term treatment with this compound (25 mg daily) would reduce the risk of recurrent adenomatous polyps of the large bowel.
-
Study Design: Randomized, placebo-controlled, double-blind trial.
-
Patient Population: 2,586 patients with a history of colorectal adenomas.
-
Inclusion Criteria: Patients with a history of one or more histologically confirmed colorectal adenomas removed within six months before randomization.
-
Exclusion Criteria: Patients with a history of inflammatory bowel disease, familial adenomatous polyposis, or hereditary nonpolyposis colorectal cancer. Patients with a recent history of myocardial infarction, unstable angina, or cerebrovascular accident were also excluded.
-
Intervention: this compound 25 mg once daily or placebo.
-
Primary Endpoint: The primary efficacy endpoint was the detection of any adenomatous polyp during a three-year follow-up period. A key safety endpoint was the incidence of serious cardiovascular events.
-
Statistical Analysis: The primary efficacy analysis was based on the cumulative incidence of adenomas. The safety analysis for cardiovascular events was a time-to-event analysis.
The APPROVe trial was terminated prematurely due to a significant increase in the risk of confirmed thrombotic cardiovascular events in the this compound group, particularly after 18 months of treatment.
| Outcome | This compound (25 mg daily) | Placebo | Relative Risk (95% CI) | P-value |
| Number of Patients | 1,287 | 1,299 | ||
| Patient-Years of Follow-up | 3,059 | 3,327 | ||
| Confirmed Thrombotic Events | 46 (1.50 per 100 patient-years) | 26 (0.78 per 100 patient-years) | 1.92 (1.19-3.11) | 0.008 |
Table 3: Cardiovascular Outcomes of the APPROVe Trial[6][7][8]
Signaling Pathways and Mechanism of Cardiovascular Risk
The increased cardiovascular risk associated with this compound is believed to stem from its selective inhibition of COX-2, leading to an imbalance in the production of two key prostanoids: thromboxane A2 (TXA2) and prostacyclin (PGI2).
-
COX-1 Pathway: In platelets, COX-1 is the primary enzyme responsible for the synthesis of TXA2, a potent vasoconstrictor and promoter of platelet aggregation.
-
COX-2 Pathway: In the vascular endothelium, COX-2 is the main contributor to the production of PGI2, a vasodilator and inhibitor of platelet aggregation.
By selectively inhibiting COX-2, this compound reduces the production of cardioprotective PGI2 without affecting the pro-thrombotic TXA2 production by platelets. This shift in the balance between PGI2 and TXA2 is thought to create a prothrombotic state, thereby increasing the risk of cardiovascular events such as myocardial infarction and stroke.
Caption: Simplified signaling pathways of COX-1 and COX-2 in the vasculature.
Experimental Workflow of a Pivotal Clinical Trial
The execution of a large-scale clinical trial like VIGOR or APPROVe follows a rigorous and multi-step process to ensure patient safety and data integrity.
Caption: Generalized workflow of a large-scale pharmaceutical clinical trial.
The Path to Withdrawal: A Logical Relationship Diagram
The decision to withdraw this compound from the market was a culmination of accumulating evidence and a proactive response to ensure patient safety.
Caption: Decision pathway leading to the withdrawal of this compound from the market.
Conclusion
The story of this compound serves as a critical case study in drug development and pharmacovigilance. While the selective COX-2 inhibitor was initially successful in providing pain relief with reduced gastrointestinal toxicity, the emergence of a significant cardiovascular risk profile, definitively established by the APPROVe trial, necessitated its withdrawal from the market. This episode underscored the importance of long-term, placebo-controlled safety studies, the need for robust post-marketing surveillance, and the complex interplay between therapeutic benefit and potential harm. The scientific and regulatory lessons learned from the this compound experience continue to influence the development and evaluation of new pharmaceuticals, particularly within the class of anti-inflammatory drugs.
References
- 1. ijrpr.com [ijrpr.com]
- 2. fda.gov [fda.gov]
- 3. clinician.com [clinician.com]
- 4. Comparison of upper gastrointestinal toxicity of this compound and naproxen in patients with rheumatoid arthritis. VIGOR Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Clinically Significant Upper and Lower GI Events Revisited based on documents from recent litigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiovascular events associated with this compound in a colorectal adenoma chemoprevention trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uvm.edu [uvm.edu]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Rofecoxib's Effect on Prostaglandin Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the biochemical and pharmacological profile of Rofecoxib, a nonsteroidal anti-inflammatory drug (NSAID) designed as a selective cyclooxygenase-2 (COX-2) inhibitor. Its mechanism of action, quantitative effects on prostaglandin synthesis, and the experimental methodologies used for its characterization are explored in depth.
The Prostaglandin Synthesis Pathway: Role of COX-1 and COX-2
Prostaglandins are lipid compounds that act as crucial signaling molecules in numerous physiological and pathological processes. Their synthesis begins with the liberation of arachidonic acid from the cell membrane's phospholipids by phospholipase A2. The cyclooxygenase (COX) enzymes then catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2). This is the rate-limiting step in prostanoid synthesis.
Two primary isoforms of the COX enzyme have been identified:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate homeostatic functions. These include protecting the gastric mucosa and supporting platelet aggregation via thromboxane A2 (TXA2).[1][2]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins.[3] Its activation leads to the production of prostaglandins that mediate pain and inflammation.[1][2][4]
PGH2 is subsequently converted into various bioactive prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), by specific downstream synthases.
This compound's Mechanism of Action: Selective COX-2 Inhibition
This compound is a selective COX-2 inhibitor, also known as a "coxib".[2] Its therapeutic effects—analgesia and anti-inflammation—stem from its ability to potently inhibit the COX-2 enzyme at sites of inflammation, thereby reducing the synthesis of inflammatory prostaglandins.[1][5][6]
The key to this compound's mechanism is its high degree of selectivity for COX-2 over COX-1. Unlike traditional NSAIDs (e.g., ibuprofen, naproxen) that inhibit both isoforms, this compound has little to no affinity for the COX-1 enzyme at therapeutic doses.[1] This selectivity is attributed to structural differences in the active sites of the two enzymes. The COX-2 active site possesses a larger, more flexible binding pocket and a side pocket that can accommodate the bulky side group of this compound, a feature absent in the more constricted COX-1 active site.
This selective inhibition means that this compound effectively blocks the inflammatory pathway while sparing the homeostatic functions of COX-1, such as the production of gastroprotective prostaglandins and platelet-derived thromboxane A2.[4][7][8] However, this selective action also leads to a critical imbalance: the suppression of COX-2-dependent prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, without the concurrent inhibition of COX-1-dependent thromboxane A2 (TXA2), a vasoconstrictor and platelet aggregator.[5][9] This imbalance is believed to be the underlying cause of the increased risk of cardiovascular thrombotic events associated with long-term this compound use.[5]
Quantitative Data: Potency and Selectivity of this compound
The potency and selectivity of this compound have been quantified across various in vitro and ex vivo assays. The 50% inhibitory concentration (IC50) is a standard measure of inhibitor potency. The ratio of the COX-1 IC50 to the COX-2 IC50 provides a selectivity index, with higher values indicating greater selectivity for COX-2.
| Assay Type | Target | This compound IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference(s) |
| Purified Human Enzyme | COX-1 | >100 | >294 | [10] |
| COX-2 | 0.34 | [11][12] | ||
| Human Whole Blood Assay | COX-1 (Thromboxane B2) | 18.8 | 35.5 - 36 | [12][13][14] |
| COX-2 (LPS-induced PGE2) | 0.53 | [12][13][14] | ||
| Cell-Based Assay | ||||
| (Human Osteosarcoma Cells) | COX-2 (PGE2 Production) | 0.026 | N/A | [11][12] |
| (U937 Cells) | COX-1 (PGE2 Production) | >50 | >1923 | [11] |
| (CHO Cells, Recombinant) | COX-2 | 0.018 | N/A | [11] |
Quantitative Data: Effect on Prostaglandin and Thromboxane Levels
Clinical and ex vivo studies have measured the direct impact of this compound administration on key prostanoid levels, confirming its biochemical profile in humans.
| Prostanoid Measured | Assay Condition | Dosage | Percent Inhibition / Effect | Reference(s) |
| Prostaglandin E2 (PGE2) | LPS-stimulated whole blood (COX-2 activity) | 25 mg/day (14 days) | 96% inhibition | [15] |
| LPS-stimulated whole blood (COX-2 activity) | 50 mg (single dose) | 79% inhibition | [16] | |
| LPS-stimulated whole blood (COX-2 activity) | 25 mg/day (6 days) | 69.2% inhibition | [17] | |
| Thromboxane B2 (TXB2) | Clotting whole blood (COX-1 activity) | 25 mg - 375 mg/day | No significant inhibition | [15] |
| Clotting whole blood (COX-1 activity) | 25 mg/day (6 days) | 6.65% inhibition | [17] | |
| Gastric Mucosal PGE2 | Antral mucosal biopsy (COX-1 activity) | 50 mg/day (5 days) | No significant decrease (18% increase vs placebo) | [16] |
| Systemic Prostacyclin (PGI2) | Urinary metabolite measurement | N/A | 50% to 60% reduction | [7][8] |
Notably, some research has suggested that this compound may also directly inhibit prostacyclin synthase (PGIS), the enzyme that converts PGH2 to PGI2.[18][19] This effect, demonstrated in human endothelial cells, is independent of COX-2 inhibition and could further contribute to the observed reduction in systemic PGI2 levels.[18][19]
Experimental Protocols
Human Whole Blood Assay for COX-1 and COX-2 Activity
This ex vivo assay is a robust method for evaluating the selectivity of COX inhibitors in a physiologically relevant matrix. It measures the activity of each COX isoform in its native cellular environment (COX-1 in platelets, COX-2 in monocytes).
Methodology:
-
Blood Collection: Venous blood is drawn from subjects at baseline and at specified time points following drug administration.[15]
-
COX-1 Activity (Serum Thromboxane B2 Generation):
-
An aliquot of fresh whole blood is allowed to clot in a glass tube at 37°C for 60 minutes.
-
During clotting, endogenous thrombin activates platelets, triggering COX-1-dependent synthesis of Thromboxane A2, which rapidly metabolizes to the stable Thromboxane B2 (TXB2).
-
The reaction is stopped by placing the sample on ice and adding a COX inhibitor like indomethacin.
-
Serum is separated by centrifugation.
-
TXB2 levels are quantified using a specific immunoassay (e.g., ELISA or RIA).[16] The level of TXB2 directly reflects platelet COX-1 activity.
-
-
COX-2 Activity (LPS-Induced Prostaglandin E2 Generation):
-
An aliquot of heparinized whole blood is incubated with lipopolysaccharide (LPS) for 24 hours at 37°C.[16][17]
-
LPS induces the expression of COX-2 in monocytes within the blood sample.
-
The induced COX-2 enzyme produces Prostaglandin E2 (PGE2).
-
Plasma is separated by centrifugation.
-
PGE2 levels are quantified by a specific immunoassay.[16] The amount of PGE2 produced reflects COX-2 activity.
-
-
Data Analysis: The percentage inhibition of COX-1 and COX-2 activity is calculated by comparing the prostanoid levels in post-dose samples to the pre-dose baseline levels.
Gastric Mucosal Prostaglandin Synthesis Assay
This protocol directly assesses the impact of a drug on the gastroprotective prostaglandin synthesis within the stomach lining, a key indicator of potential gastrointestinal toxicity.
Methodology:
-
Subject Preparation: Healthy, H. pylori-negative volunteers undergo a baseline endoscopy.[16]
-
Drug Administration: Subjects are treated with the drug (e.g., this compound 50 mg daily) or a comparator/placebo for a defined period (e.g., 5 days).[16]
-
Endoscopy and Biopsy: A follow-up endoscopy is performed. Multiple biopsy samples are taken from the antrum of the stomach.[16]
-
Prostaglandin Extraction and Measurement:
-
Each biopsy sample is immediately weighed and placed in a buffer solution.
-
The tissue is homogenized or vortexed to release prostaglandins.[16]
-
The resulting solution is centrifuged to remove tissue debris.
-
The supernatant is collected, and the concentration of PGE2 is measured using a sensitive radioimmunoassay (RIA) or ELISA.[16]
-
-
Data Analysis: PGE2 levels are normalized to the weight of the biopsy tissue and compared between treatment groups to determine the percentage of inhibition or change from baseline.
Conclusion
This compound is a potent and highly selective inhibitor of the COX-2 enzyme. This selectivity allows it to effectively reduce the production of inflammatory prostaglandins like PGE2, providing analgesic and anti-inflammatory benefits, while sparing the COX-1-mediated production of gastroprotective prostaglandins and platelet-derived thromboxane A2. However, this same mechanism disrupts the balance between pro-thrombotic TXA2 and anti-thrombotic PGI2 by significantly reducing systemic prostacyclin levels. This detailed biochemical profile, supported by extensive quantitative data, provides a clear molecular basis for both the therapeutic efficacy and the significant cardiovascular risks that ultimately led to this compound's withdrawal from the market.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Identification of New this compound-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Expressions: The Pharmaceutical Collection - this compound (Vioxx) [micro.magnet.fsu.edu]
- 5. ClinPGx [clinpgx.org]
- 6. This compound | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Selective COX-2 inhibition and cardiovascular effects: a review of the this compound development program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Scholars@Duke publication: this compound [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. [scholars.duke.edu]
- 15. Pharmacokinetics, COX-2 specificity, and tolerability of supratherapeutic doses of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a COX-2 inhibitor, does not inhibit human gastric mucosal prostaglandin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative inhibitory activity of this compound, meloxicam, diclofenac, ibuprofen, and naproxen on COX-2 versus COX-1 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selective inhibition of prostacyclin synthase activity by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Rofecoxib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rofecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, was formerly marketed for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain conditions.[1] Its mechanism of action, centered on the selective inhibition of the COX-2 isozyme, offered a promising therapeutic advantage by reducing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, mechanism of action, and key experimental methodologies related to this compound. While withdrawn from the market due to concerns over cardiovascular adverse events, the study of this compound continues to provide valuable insights into the design and evaluation of selective COX inhibitors.[2]
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name 4-(4-methylsulfonylphenyl)-3-phenyl-5H-furan-2-one, is a butenolide derivative.[1] Its structure features a central furanone ring substituted with a phenyl group at the 3-position and a p-(methylsulfonyl)phenyl group at the 4-position.[2] This specific arrangement, particularly the methyl sulfone moiety, is crucial for its selective binding to the COX-2 enzyme.[3] The crystal structure of this compound bound to human COX-2 reveals that the methyl sulfone group fits into a side pocket of the cyclooxygenase channel, a feature not present in the COX-1 isoform, which is the basis for its selectivity.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₄O₄S | [1] |
| Molecular Weight | 314.36 g/mol | [1] |
| CAS Number | 162011-90-7 | [1] |
| Appearance | White to off-white to light yellow powder | [4] |
| Melting Point | Not explicitly found, but described as a solid | [2] |
| Solubility | Sparingly soluble in acetone; slightly soluble in methanol and isopropyl acetate; very slightly soluble in ethanol; practically insoluble in octanol; and insoluble in water. | [2][4] |
| pKa | Not explicitly found | |
| LogP | 2.3 (Computed) | [2] |
Table 2: Solubility of this compound in Various Solvents at Different Temperatures
| Solvent System (w/w) | Temperature (K) | Molar Solubility (x 10³) | Reference(s) |
| Pure Water | 298.15 | ~0.0015 (Calculated from mg/L) | [2] |
| Methanol (100%) | 298.15 | ~1.5 | [5] |
| Ethanol (100%) | 298.15 | ~0.5 | [5] |
| Methanol (80%) + Water (20%) | 298.15 | ~0.8 | [5] |
| Ethanol (80%) + Water (20%) | 298.15 | ~0.7 | [5] |
| Sodium Lauryl Sulfate (1%) + Water (99%) | 298.15 | ~0.02 | [5] |
Synthesis of this compound
Several synthetic routes for this compound have been reported. A common method involves the reaction of a substituted phenylacetic acid with a substituted α-bromoacetophenone, followed by a base-mediated cyclization and dehydration to form the furanone ring.[6] Another approach starts from 4-(methylsulfonyl)acetophenone, which is brominated and then reacted with phenylacetic acid in the presence of a base to yield this compound.[7]
Logical Workflow for a Common this compound Synthesis Route
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structure of this compound bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Rofecoxib's Role in Studying Cyclooxygenase-2 in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cyclooxygenase Isoforms
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key enzymatic pathway in the inflammatory cascade is the conversion of arachidonic acid into prostaglandins (PGs), potent lipid mediators that drive many of the cardinal signs of inflammation, including pain, fever, and swelling.[1][2] The enzyme responsible for this conversion is cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase.[3]
For many years, nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen were used to inhibit COX activity, but their use was often limited by significant gastrointestinal side effects.[4] A major breakthrough in understanding inflammation and the mechanism of NSAID action was the discovery that COX exists in at least two distinct isoforms:
-
COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that mediate homeostatic functions, such as protecting the stomach lining and maintaining kidney function.[4][5]
-
COX-2: An inducible enzyme, the expression of which is typically low in most tissues but is rapidly upregulated by inflammatory stimuli like cytokines and lipopolysaccharides (LPS).[5][6] This induction leads to a surge in prostaglandin production at the site of inflammation.[2]
This discovery led to the hypothesis that the therapeutic, anti-inflammatory effects of NSAIDs were due to the inhibition of COX-2, while the common adverse effects, particularly gastrointestinal toxicity, resulted from the inhibition of COX-1.[3][7] This paved the way for the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal damage.[4]
Rofecoxib: A Highly Selective COX-2 Inhibitor
This compound (formerly marketed as Vioxx) emerged as a potent and highly selective second-generation COX-2 inhibitor.[5] Unlike first-generation NSAIDs that inhibit both COX-1 and COX-2, this compound was specifically designed to target the COX-2 isoform.[4] Its high degree of selectivity made it an invaluable pharmacological tool for researchers to dissect the specific roles of COX-2 in the inflammatory process, distinct from the physiological functions of COX-1.[8][9] Studies demonstrated that this compound had little to no effect on the COX-1 isoenzyme at therapeutic doses.[9]
The selectivity of this compound and other NSAIDs is often quantified by the ratio of their 50% inhibitory concentrations (IC50) for COX-1 versus COX-2. A higher ratio indicates greater selectivity for COX-2. This compound consistently demonstrated one of the highest selectivity ratios among NSAIDs in various assay systems.
Data Presentation
Table 1: Comparative IC50 Values and Selectivity Ratios of this compound and Other NSAIDs
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Assay System | Reference |
|---|---|---|---|---|---|
| This compound | >100 | 25 | >4.0 | Human Peripheral Monocytes | [10] |
| This compound | 18.8 | 0.53 | 35.5 | Human Whole Blood | [11] |
| This compound | - | 0.018 | >800-fold selective | CHO Cells (Human COX) | [8] |
| Celecoxib | 82 | 6.8 | 12 | Human Peripheral Monocytes | [10] |
| Celecoxib | 6.6 | 1.0 | 6.6 | Human Whole Blood | [11] |
| Diclofenac | 0.076 | 0.026 | 2.9 | Human Peripheral Monocytes | [10] |
| Diclofenac | 0.8 | 0.4 | 2 | Human Whole Blood | [11] |
| Ibuprofen | 12 | 80 | 0.15 | Human Peripheral Monocytes | [10] |
| Ibuprofen | 16 | 1.8 | 8.9 | Human Whole Blood | [12] |
| Naproxen | - | - | - | - | - |
| Indomethacin | 0.0090 | 0.31 | 0.029 | Human Peripheral Monocytes | [10] |
| Indomethacin | 0.1 | 0.4 | 0.3 | Human Whole Blood |[11] |
Note: IC50 values can vary significantly based on the assay conditions and cell types used.
Signaling Pathways and Experimental Workflows
This compound's utility in research stems from its ability to precisely block a specific node in the inflammatory signaling cascade.
The Prostaglandin Synthesis Pathway
The inflammatory cascade leading to prostaglandin production begins with the release of arachidonic acid from the cell membrane. COX enzymes then catalyze a two-step conversion of arachidonic acid to Prostaglandin H2 (PGH2).[13] PGH2 serves as a common precursor for a variety of prostanoids, including PGE2, a primary mediator of inflammation and pain.[6][14] this compound specifically inhibits the COX-2-mediated conversion, thereby reducing the production of pro-inflammatory prostaglandins at the site of injury or inflammation.[7]
Caption: Prostaglandin synthesis pathway and site of this compound inhibition.
Experimental Models for Studying COX-2 Function with this compound
This compound has been employed across a range of experimental models, from isolated enzymes to clinical trials, to delineate the function of COX-2.
Ex Vivo Whole Blood Assay
A key method for assessing COX-1 and COX-2 activity and the selectivity of inhibitors in a physiologically relevant context is the ex vivo whole blood assay.[8] This assay distinguishes between the two isoforms by measuring their distinct primary products in different cellular compartments of the blood.
-
COX-1 Activity: Measured by the synthesis of Thromboxane B2 (TXB2), a stable metabolite of Thromboxane A2, which is produced by platelets (which only express COX-1) during blood clotting.
-
COX-2 Activity: Measured by the synthesis of PGE2 in response to stimulation with lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.[8][12]
By administering this compound to subjects and then performing this assay, researchers could demonstrate potent, dose-dependent inhibition of LPS-stimulated PGE2 (COX-2) with no significant effect on serum TXB2 (COX-1), providing clear evidence of its in-body selectivity.[8]
Caption: Workflow for ex vivo whole blood assay to assess COX-1/COX-2 activity.
In Vivo Animal Models of Inflammation
Animal models are crucial for evaluating the anti-inflammatory efficacy of compounds. This compound has been studied in models like the carrageenan-induced paw edema and pleurisy models in rats.[15] Carrageenan is a potent inflammatory agent that induces a biphasic inflammatory response characterized by fluid exudation (edema), neutrophil infiltration, and a dramatic increase in local prostaglandin production, driven primarily by COX-2.
In these models, this compound demonstrated a significant reduction in edema and pleural exudate volume.[15] Furthermore, it markedly attenuated the levels of PGE2 in the inflammatory exudate, directly linking its anti-inflammatory effect to the inhibition of COX-2-mediated prostaglandin synthesis.[15] Interestingly, at doses that effectively reduced edema and PGE2, this compound had no significant effect on inflammatory cell influx, suggesting that other pathways, independent of COX-2 products, are critical for leukocyte migration in this model.[15]
Table 2: Effects of this compound in Carrageenan-Induced Inflammation in Rats
| Model | Treatment | Dose | Outcome Measure | % Inhibition / Effect | Reference |
|---|---|---|---|---|---|
| Pleurisy | This compound (RFX) | 10 mg/kg, p.o. | Pleural Exudate Volume | 40% reduction | [15] |
| Inflammatory Cell Influx | No significant effect | [15] | |||
| PGE2 in Exudate | 65% reduction | [15] | |||
| Paw Edema | This compound (RFX) | 10 mg/kg, p.o. | Paw Edema Volume | 21% inhibition | [15] |
| | | | Myeloperoxidase (MPO) Activity | 16% increase |[15] |
Caption: Workflow for carrageenan-induced rat paw edema model.
Detailed Experimental Protocols
Protocol 1: Ex Vivo Human Whole Blood Assay for COX-1/COX-2 Activity
Objective: To determine the isoform selectivity of an NSAID by measuring its inhibitory effect on COX-1 (platelet TXB2 production) and COX-2 (LPS-induced monocyte PGE2 production) in human whole blood.
Methodology:
-
Subject Dosing: Healthy, consenting volunteers are administered a single oral dose of this compound or a comparator drug (e.g., indomethacin, placebo).[8]
-
Blood Collection: Venous blood is drawn into two separate tubes at pre-dose and at various time points post-dose (e.g., 2, 4, 8, 12, 24 hours).
-
Tube A (for COX-1): No anticoagulant.
-
Tube B (for COX-2): Contains heparin.
-
-
COX-1 Assay (TXB2 Synthesis):
-
Immediately after collection, blood in Tube A is allowed to clot by incubating in a 37°C water bath for 60 minutes.
-
The sample is then centrifuged at 2000 x g for 15 minutes at 4°C.
-
The resulting serum is collected and stored at -80°C until analysis.
-
Serum TXB2 concentration is quantified using a validated enzyme-linked immunosorbent assay (ELISA) kit.
-
-
COX-2 Assay (PGE2 Synthesis):
-
Aliquots of heparinized whole blood from Tube B are incubated with E. coli lipopolysaccharide (LPS, final concentration 100 µg/mL) for 24 hours at 37°C to induce COX-2 expression and activity.[8]
-
Following incubation, samples are centrifuged at 2000 x g for 15 minutes at 4°C.
-
The resulting plasma is collected and stored at -80°C until analysis.
-
Plasma PGE2 concentration is quantified using a validated ELISA kit.
-
-
Data Analysis: The percentage inhibition of TXB2 and PGE2 production at each post-dose time point is calculated relative to the pre-dose baseline for each subject. IC50 values can be calculated from dose-response curves.[8]
Protocol 2: Carrageenan-Induced Rat Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of this compound in vivo.
Methodology:
-
Animals: Male Wistar rats (180-220g) are used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment, with free access to water.[15]
-
Drug Administration: Animals are randomly assigned to treatment groups (n=6-8 per group). This compound (e.g., 5, 10 mg/kg), a reference NSAID (e.g., Indomethacin 3 mg/kg), or vehicle (e.g., 1% hydroxyethylcellulose) is administered orally (p.o.) by gavage, 1 hour before the carrageenan injection.[15][16]
-
Induction of Inflammation: A 0.1 mL injection of 1% (w/v) lambda-carrageenan suspension in sterile saline is administered into the subplantar region of the right hind paw.[15]
-
Measurement of Edema: The volume of the injected paw is measured immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., every hour for up to 6 hours) using a digital plethysmometer.
-
Data Analysis: The degree of swelling is calculated as the increase in paw volume relative to the baseline volume. The percentage inhibition of edema for each treated group is calculated relative to the vehicle-treated control group.
-
Biochemical Analysis (Optional):
-
At the end of the experiment (e.g., 6 hours), animals are euthanized.
-
The inflamed paw tissue is excised, weighed, and homogenized.
-
The homogenate can be assayed for:
-
Conclusion and Perspective
This compound, with its high selectivity for the COX-2 enzyme, has been an indispensable research tool. Its use in the experimental models described herein allowed scientists to unequivocally demonstrate that the selective inhibition of COX-2 is sufficient to produce potent analgesic and anti-inflammatory effects, comparable to traditional non-selective NSAIDs.[8][9] These studies provided critical validation for the hypothesis that COX-2 is the primary isoform responsible for producing pro-inflammatory prostaglandins.
While this compound was voluntarily withdrawn from the market in 2004 due to an increased risk of cardiovascular events, its legacy in inflammation research is profound.[4] The extensive body of work conducted with this compound not only illuminated the specific role of COX-2 in pain and inflammation but also inadvertently highlighted the complex and unforeseen physiological roles of COX-2 in other systems, such as the cardiovascular system. The insights gained from studying this compound continue to inform the development of new anti-inflammatory therapies and underscore the importance of understanding the multifaceted roles of key inflammatory mediators.
References
- 1. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Are ▼this compound and ▼celecoxib safer NSAIDS? | Drug and Therapeutics Bulletin [dtb.bmj.com]
- 4. The story of Merck’s COX-2 inhibitor, Vioxx (this compound) | OpenOChem Learn [learn.openochem.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Characterization of this compound as a cyclooxygenase-2 isoform inhibitor and demonstration of analgesia in the dental pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a review of its use in the management of osteoarthritis, acute pain and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 14. researchgate.net [researchgate.net]
- 15. Effect of the selective COX-2 inhibitors, celecoxib and this compound in rat acute models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Celecoxib and this compound have different effects on small intestinal ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of Rofecoxib: A Technical Guide for Cellular Investigations
For Immediate Release
This technical guide provides an in-depth exploration of the off-target effects of Rofecoxib (Vioxx), a selective cyclooxygenase-2 (COX-2) inhibitor, in various cellular models. While renowned for its COX-2-dependent anti-inflammatory properties, a growing body of evidence, detailed herein, reveals significant off-target activities, including cardiovascular toxicity and anticancer effects, that are independent of its primary mechanism of action. This document is intended for researchers, scientists, and drug development professionals investigating the broader biological implications of this compound and other coxibs.
Introduction: Beyond COX-2 Inhibition
This compound was voluntarily withdrawn from the market due to an increased risk of cardiovascular events.[1] Subsequent research has delved into the molecular underpinnings of these adverse effects, uncovering a complex interplay of off-target interactions. This guide summarizes key findings related to these effects, providing quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways to facilitate further research in this critical area.
Quantitative Overview of this compound's Cellular Effects
The cellular effects of this compound extend beyond its well-established inhibition of COX-2. The following tables summarize key quantitative data on its inhibitory concentrations and impact on cell proliferation across various cell lines.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target/Process | Cell Line/System | IC50 Value | Reference(s) |
| COX-2 | Human Osteosarcoma Cells | 18 nM | [2] |
| COX-2 | Chinese Hamster Ovary (CHO) Cells | 26 nM | [3] |
| COX-2 (PGE2 Synthesis) | Murine J774 Cells | 12 nM | [2] |
| COX-2 (LPS-induced PGE2) | Human Whole Blood | 0.53 µM | [3] |
| COX-1 (Thromboxane B2) | Human Whole Blood | 18.8 µM | [3] |
| ATP Synthesis | Rat Liver Mitochondria | 238.4 µM |
Table 2: Effects of this compound on Cancer Cell Proliferation
| Cell Line | Cancer Type | This compound Concentration | Effect on Proliferation | Reference(s) |
| MPP89 | Malignant Pleural Mesothelioma | 36 µM | 32% inhibition | [3] |
| Ist-Mes-1 | Malignant Pleural Mesothelioma | 36 µM | 42% inhibition | [3] |
| Ist-Mes-2 | Malignant Pleural Mesothelioma | 36 µM | 60% inhibition | [3] |
| MSTO-211H | Malignant Pleural Mesothelioma | 36 µM | 3% inhibition | [3] |
| NCI-H2452 | Malignant Pleural Mesothelioma | 36 µM | 10% inhibition | [3] |
| SEG-1 | Esophageal Adenocarcinoma | 8.0 - 125 µ g/well | Significant inhibition | [4] |
| BIC | Esophageal Adenocarcinoma | 8.0 - 125 µ g/well | Significant inhibition | [4] |
| KYSE 150 | Esophageal Squamous Cell Carcinoma | 8.0 - 125 µ g/well | Significant inhibition | [4] |
| KYSE 410 | Esophageal Squamous Cell Carcinoma | 8.0 - 125 µ g/well | Significant inhibition | [4] |
| PC3 | Prostate Cancer | 2.5 - 5.0 µM | No effect | [5] |
| LNCaP | Prostate Cancer | 2.5 - 5.0 µM | No effect | [5] |
Key Off-Target Mechanisms and Signaling Pathways
Cardiovascular Toxicity
The cardiovascular risks associated with this compound are multifaceted and not solely attributable to its on-target COX-2 inhibition.[1][6] Key off-target mechanisms include:
-
Pro-arrhythmic Effects: this compound has been shown to prolong the action potential duration (APD) in cardiac myocytes, a factor that can contribute to an increased risk of arrhythmias.[6]
-
Inhibition of Prostacyclin Synthase (PGIS): this compound can directly inhibit the activity of prostacyclin synthase, an enzyme responsible for the production of the cardioprotective molecule prostacyclin (PGI2).[7] This inhibition disrupts the balance between pro-thrombotic thromboxane and anti-thrombotic prostacyclin.
-
Increased Oxidative Stress: this compound has been demonstrated to increase the susceptibility of low-density lipoprotein (LDL) and cellular membrane lipids to oxidative damage.[8][9] This pro-oxidant activity can contribute to plaque instability and thrombus formation.
Anticancer Effects: Cell Cycle Arrest and Apoptosis
In certain cancer cell lines, this compound exhibits antiproliferative effects that are independent of its COX-2 inhibitory activity. These effects are primarily mediated through the induction of cell cycle arrest and, to a lesser extent, apoptosis.
-
G1 Phase Cell Cycle Arrest: this compound has been shown to induce a G1 phase cell cycle arrest in pancreatic cancer cells.[10] This is associated with the downregulation of Cyclin D1, a key regulator of the G1-S transition, and the upregulation of cell cycle inhibitors like p21/WAF1.[10]
-
Induction of Apoptosis: While less potent than other coxibs like Celecoxib, this compound has been found to induce apoptosis in esophageal adenocarcinoma and squamous cell carcinoma cell lines.[4] Studies in gastric cancer patients have also shown that this compound treatment can enhance the expression of pro-apoptotic proteins like Bax and caspase-3, while inhibiting anti-apoptotic proteins such as Bcl-2 and survivin.[11]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the off-target effects of this compound.
Cell Viability Assessment (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Western Blotting for Cell Cycle Proteins
This protocol describes the detection of Cyclin D1 and p21 protein levels following this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin D1, anti-p21, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Conclusion
The off-target effects of this compound present a complex but critical area of study. The evidence summarized in this guide highlights COX-2-independent mechanisms that contribute to both its adverse cardiovascular profile and its potential anticancer activities. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers seeking to further elucidate the multifaceted biological activities of this compound and to inform the development of safer and more effective therapeutic agents. Continued investigation into these off-target effects is essential for a comprehensive understanding of the risks and potential benefits associated with this class of drugs.
References
- 1. The safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Hidden Cardiotoxicity of this compound Can be Revealed in Experimental Models of Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective COX-2 inhibition and cardiovascular effects: a review of the this compound development program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound increases susceptibility of human LDL and membrane lipids to oxidative damage: a mechanism of cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective cyclooxygenase-2 inhibitor this compound (Vioxx) induces expression of cell cycle arrest genes and slows tumor growth in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of COX-2 inhibition by this compound on serum and tumor progastrin and gastrin levels and expression of PPARgamma and apoptosis-related proteins in gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Rofecoxib: A Technical Guide to its Application as a Selective Chemical Probe for Cyclooxygenase-2 (COX-2) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rofecoxib, a non-steroidal anti-inflammatory drug (NSAID), selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] This high degree of selectivity for COX-2 over the constitutively expressed COX-1 isoform has positioned this compound as a valuable chemical probe for elucidating the physiological and pathological roles of COX-2. This technical guide provides an in-depth overview of this compound's mechanism of action, its pharmacokinetic and pharmacodynamic properties, and detailed protocols for its use in assessing COX-2 activity. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool in their investigations.
Mechanism of Action and Selectivity
Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[1] COX-1 is typically expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] this compound's therapeutic effect stems from its potent and selective inhibition of COX-2, thereby reducing the production of pro-inflammatory prostaglandins.[1] Its selectivity is attributed to its unique chemical structure which allows it to bind to a side pocket in the COX-2 active site that is not present in COX-1.
The selectivity of this compound for COX-2 over COX-1 is a critical feature for its use as a chemical probe. This allows for the specific interrogation of COX-2-mediated pathways without the confounding effects of COX-1 inhibition.
Data Presentation: Quantitative Analysis of this compound's Potency and Selectivity
The inhibitory potency and selectivity of this compound have been quantified in various in vitro and ex vivo assay systems. The following tables summarize key quantitative data, providing a comparative overview of its activity.
Table 1: this compound IC50 Values for COX-1 and COX-2 Inhibition
| Assay Type | Enzyme Source | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Human Whole Blood Assay | Human Platelets (COX-1) & LPS-stimulated Monocytes (COX-2) | >100 | 0.77 | >130 |
| Cell-Based Assay | Chinese Hamster Ovary (CHO) cells expressing human COX isoforms | >15 | 0.018 | >833 |
| Cell-Based Assay | Human osteosarcoma cells (endogenous COX-2) | - | 0.026 | - |
| Cell-Based Assay | U937 cells (endogenous COX-1) | >50 | - | - |
| Purified Enzyme Assay | Purified human recombinant COX isoforms | 26 | 0.34 | ~76 |
Table 2: Effect of this compound on Prostaglandin Synthesis
| Prostaglandin | Assay System | This compound Concentration | % Inhibition |
| Prostaglandin E2 (PGE2) | LPS-stimulated human whole blood | 0.77 µM (IC50) | 50% |
| Prostaglandin E2 (PGE2) | Human gastric mucosa (in vivo) | 50 mg daily for 5 days | No significant inhibition (18% increase observed) |
| Thromboxane B2 (TXB2) | Clotting human whole blood (COX-1 activity) | Up to 1000 mg (in vivo) | No inhibition |
| Systemic Prostacyclin (PGI2) | In vivo studies | Therapeutic doses | 50-60% reduction |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound as a chemical probe. The following sections provide outlines for key experimental protocols.
Human Whole Blood Assay for COX-2 Activity
This ex vivo assay measures the production of prostaglandin E2 (PGE2) by lipopolysaccharide (LPS)-stimulated monocytes in whole blood as an indicator of COX-2 activity.
Materials:
-
Freshly drawn human venous blood collected in heparinized tubes.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound stock solution (in DMSO or other suitable solvent).
-
Phosphate-buffered saline (PBS).
-
Enzyme immunoassay (EIA) kit for PGE2.
Protocol:
-
Dispense whole blood into sterile polypropylene tubes.
-
Add various concentrations of this compound or vehicle control to the blood samples. Pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Induce COX-2 expression and activity by adding LPS to a final concentration of 10 µg/mL.
-
Incubate the samples for 24 hours at 37°C in a humidified incubator.
-
Following incubation, centrifuge the samples to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
-
Measure the concentration of PGE2 in the plasma using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of PGE2 production by this compound at each concentration relative to the vehicle control.
In Vitro COX Inhibition Assay with Purified Enzyme
This assay directly measures the inhibitory effect of this compound on the activity of purified recombinant COX-1 and COX-2 enzymes.
Materials:
-
Purified human or ovine recombinant COX-1 and COX-2 enzymes.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
This compound stock solution.
-
Detection reagent (e.g., a colorimetric or fluorometric probe that reacts with the peroxidase product).
Protocol:
-
Prepare a reaction mixture containing assay buffer, heme, and the purified COX enzyme in a 96-well plate.
-
Add various concentrations of this compound or vehicle control to the wells.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Immediately measure the rate of product formation using a plate reader at the appropriate wavelength for the detection reagent.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
Cell-Based Assay for COX-2 Activity
This assay utilizes cultured cells that either endogenously express or are engineered to overexpress COX-2 to assess the inhibitory effect of this compound.
Materials:
-
Cell line expressing COX-2 (e.g., CHO cells stably transfected with human COX-2, A549 cells, or LPS-stimulated macrophages).
-
Cell culture medium and supplements.
-
Arachidonic acid.
-
This compound stock solution.
-
Lysis buffer (if measuring intracellular prostanoids).
-
EIA kit for the prostanoid of interest (e.g., PGE2).
Protocol:
-
Plate the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
If using an inducible system, stimulate the cells with an appropriate agent (e.g., LPS, IL-1β) to induce COX-2 expression.
-
Replace the culture medium with serum-free medium containing various concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the inhibitor for a specific time.
-
Add arachidonic acid to the medium to initiate prostanoid synthesis.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Collect the cell culture supernatant (for secreted prostanoids) or lyse the cells to measure intracellular prostanoids.
-
Quantify the amount of the specific prostanoid using an EIA kit.
-
Calculate the percent inhibition and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway
References
The Pharmacokinetics and Metabolism of Rofecoxib in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and metabolic profile of Rofecoxib in key preclinical models, primarily focusing on rats and dogs. The information presented herein is intended to support drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this selective COX-2 inhibitor.
Pharmacokinetic Parameters
The pharmacokinetic properties of this compound have been evaluated in several preclinical species. The following tables summarize the key quantitative data from studies in rats and dogs, providing a comparative view of the drug's disposition.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Sprague-Dawley)
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 1, 2, and 4 mg/kg | 2, 5, and 10 mg/kg |
| Cmax | - | Occurred at approximately 0.5 hours[1] |
| Bioavailability | - | Not accurately determined due to nonexponential terminal decay[1] |
| Systemic Exposure | Increased with increasing dosage | Increased with increasing dosage up to 5 mg/kg[1] |
Note: In rats, the nonexponential decay during the terminal phase of the plasma concentration-time curve after both IV and oral administration of [14C]this compound prevented the accurate determination of half-life and AUC(0-infinity), and consequently, bioavailability[1].
Table 2: Pharmacokinetic Parameters of this compound in Dogs (Beagle)
| Parameter | Intravenous (IV) Administration (¹⁴C-Rofecoxib) | Oral (PO) Administration (5 mg/kg) |
| Plasma Clearance | 3.6 ml/min/kg[1] | - |
| Volume of Distribution (Vdss) | 1.0 l/kg[1] | - |
| Elimination Half-life (t½) | 2.6 hours[1] | - |
| Cmax | - | Occurred at approximately 1.5 hours[1] |
| Bioavailability | - | 26%[1] |
| Systemic Exposure | Increased with increasing dosage (1, 2, and 4 mg/kg)[1] | Increased with increasing dosage (2, 5, and 10 mg/kg)[1] |
Distribution
Following administration, this compound distributes rapidly into various tissues.
-
Rat: After intravenous administration of [¹⁴C]this compound, radioactivity was quickly distributed to tissues, with the highest concentrations observed in most tissues by 5 minutes. By 30 minutes, the highest concentrations were seen in the liver, skin, fat, prostate, and bladder[1].
Metabolism
This compound undergoes extensive metabolism in preclinical species, with both oxidative and reductive pathways playing a role.
-
Rat: The primary metabolic pathway in rats is oxidation to 5-hydroxythis compound, which is then conjugated to form 5-hydroxythis compound-O-beta-D-glucuronide, the major metabolite found in urine and bile. Other less abundant metabolites include 5-hydroxythis compound, this compound-3',4'-dihydrodiol, and 4'-hydroxythis compound sulfate. Minor metabolites include cis- and trans-3,4-dihydro-rofecoxib[1]. A novel enterohepatic circulation has been observed in rats, where 5-hydroxythis compound is subject to reversible metabolism back to the parent drug[2].
-
Dog: In dogs, the major metabolites are 5-hydroxythis compound-O-beta-D-glucuronide (in urine), trans-3,4-dihydro-rofecoxib (in urine), and 5-hydroxythis compound (in bile)[1].
The metabolic pathways of this compound are qualitatively similar between rats and humans, although the predominant pathways differ[3].
Metabolic pathways of this compound in rats and dogs.
Excretion
The primary route of excretion for this compound and its metabolites differs between preclinical species.
-
Rat: Excretion occurs mainly through the biliary route[1].
-
Dog: After oral administration, excretion is primarily via the biliary route. However, following intravenous administration, excretion is divided between biliary and renal routes[1].
Experimental Protocols
This section details the methodologies employed in the pharmacokinetic and metabolism studies of this compound in preclinical models.
Animal Models and Husbandry
-
Species: Sprague-Dawley rats and Beagle dogs were commonly used[1].
-
Housing: Animals were housed in climate-controlled facilities with standard light/dark cycles and had access to food and water ad libitum, except when fasting was required for specific procedures.
Drug Administration
-
Oral Administration (Gavage):
-
Vehicle: this compound was often administered as a suspension in a 1% aqueous solution of methylcellulose.
-
Procedure: A standard gavage needle appropriate for the size of the animal was used to deliver a precise volume of the drug suspension directly into the stomach. The volume administered was typically based on the animal's body weight.
-
Sample Collection
-
Blood Sampling:
-
Time Points: For pharmacokinetic profiling, blood samples were typically collected at multiple time points post-dose. Common time points for oral administration in rats included 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Technique: In rats, blood was often collected via cannulation of the jugular vein or from the tail vein.
-
Anticoagulant: Heparin or EDTA were commonly used as anticoagulants.
-
Processing: Plasma was separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
-
-
Tissue Collection:
-
Procedure: For distribution studies, animals were euthanized at predetermined time points after drug administration. Tissues of interest (e.g., liver, kidney, lung, brain, fat, muscle) were excised, weighed, and rinsed.
-
Homogenization: Tissues were homogenized in a suitable buffer (e.g., saline or phosphate buffer) to create a uniform suspension for analysis.
-
In Vitro Metabolism Studies
-
Liver Microsomes:
-
Preparation: Liver microsomes were prepared from preclinical species (e.g., rats) through differential centrifugation of liver homogenates.
-
Incubation:
-
A reaction mixture containing liver microsomes, a NADPH-generating system (as a source of cofactors), and buffer (e.g., phosphate buffer, pH 7.4) was pre-incubated at 37°C.
-
The reaction was initiated by the addition of this compound.
-
The incubation was carried out at 37°C with gentle shaking.
-
Aliquots were taken at various time points and the reaction was quenched by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Samples were then processed (e.g., centrifuged to remove protein) and the supernatant was analyzed.
-
-
General experimental workflow for preclinical pharmacokinetic and metabolism studies.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Plasma or tissue homogenate samples were typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant was then injected into the HPLC system.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column was commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) was used for elution.
-
Detection: UV detection at a specific wavelength (e.g., 254 nm) was employed to quantify this compound and its metabolites.
-
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Advantages: LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, allowing for the detection of low concentrations of the parent drug and its metabolites.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode was typically used.
-
Detection: Multiple Reaction Monitoring (MRM) was employed for quantitative analysis, providing high specificity by monitoring a specific precursor-to-product ion transition for each analyte.
-
Conclusion
The preclinical pharmacokinetic and metabolism studies of this compound reveal significant species differences in its disposition. In rats, the drug exhibits complex absorption and elimination kinetics, with metabolism dominated by oxidation and enterohepatic recycling. In dogs, this compound has a shorter half-life and lower oral bioavailability compared to humans, with a different metabolite profile. This in-depth technical guide provides essential data and methodologies to aid researchers in interpreting preclinical findings and in the design of future studies in the field of drug development.
References
Exploring the link between Rofecoxib and cardiovascular events at a molecular level
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The withdrawal of rofecoxib (Vioxx®) from the market in 2004 marked a pivotal moment in pharmaceutical history, underscoring the critical importance of understanding the intricate molecular mechanisms that govern drug safety. This technical guide provides a comprehensive exploration of the molecular link between this compound and an increased risk of cardiovascular events. We delve into the core mechanisms, including the disruption of the prostacyclin/thromboxane balance, direct inhibition of prostacyclin synthase, and potential off-target effects. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the experimental approaches used to elucidate these pathways and providing a framework for evaluating the cardiovascular risk of cyclooxygenase inhibitors.
The Central Hypothesis: Imbalance of Vasoactive Eicosanoids
The primary mechanism underlying this compound-associated cardiovascular events is the disruption of the delicate balance between two key vasoactive eicosanoids: prostacyclin (PGI2) and thromboxane A2 (TXA2).[1]
-
Prostacyclin (PGI2): Synthesized predominantly in vascular endothelial cells via cyclooxygenase-2 (COX-2), PGI2 is a potent vasodilator and inhibitor of platelet aggregation.[2]
-
Thromboxane A2 (TXA2): Produced mainly by platelets through cyclooxygenase-1 (COX-1), TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation.[3]
This compound's high selectivity for COX-2 leads to a significant reduction in PGI2 production without a corresponding decrease in TXA2 synthesis. This creates a prothrombotic state characterized by increased vasoconstriction and platelet aggregation, elevating the risk of myocardial infarction and stroke.[4]
Quantitative Insights into this compound's Selectivity and Impact
The following tables summarize key quantitative data that substantiates the prostacyclin/thromboxane imbalance hypothesis.
| Parameter | This compound | Comparator(s) | Reference(s) |
| COX-2 IC50 | 0.53 µM | Celecoxib: 6.6 µM | [5] |
| COX-1 IC50 | 18.8 µM | Celecoxib: 6.6 µM | [5] |
| COX-1/COX-2 IC50 Ratio | 35.5 | Celecoxib: 1.0 | [6] |
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by this compound.
| Clinical Trial | Drug Regimen | Outcome | Relative Risk (95% CI) | Reference(s) |
| VIGOR | This compound (50 mg/day) vs. Naproxen | Myocardial Infarction | 2.38 (1.39 - 4.00) | [7] |
| VIGOR | This compound (50 mg/day) vs. Naproxen | Serious Cardiovascular Thrombotic Events | 2.4 (1.4 - 4.0) | [8] |
| Meta-analysis (end of 2000) | This compound vs. Control | Myocardial Infarction | 2.30 (1.22 - 4.33) | [3][9] |
Table 2: Cardiovascular Events in this compound Clinical Trials.
| Parameter | This compound (50 mg) | Reference(s) |
| ADP-Induced Platelet Aggregation (% of basal) | 152% | [9][10] |
| Plasma 6-keto-PGF1α (% decrease) | 26% | [10][11] |
| Systemic Prostacyclin Synthesis (% reduction) | 50-60% | [12] |
Table 3: Ex Vivo and In Vivo Effects of this compound.
Beyond COX-2: Direct Inhibition of Prostacyclin Synthase
Emerging evidence suggests that this compound's cardiotoxicity may not solely be a consequence of its COX-2 selectivity. Studies have demonstrated that this compound can directly inhibit prostacyclin synthase (PGIS), the enzyme responsible for the conversion of prostaglandin H2 to PGI2.[8][13] This finding is significant as it implies a mechanism for reduced PGI2 levels that is independent of COX-2 inhibition, potentially differentiating this compound from other coxibs.
Signaling Pathways at the Core
To fully appreciate the molecular consequences of this compound administration, it is essential to understand the downstream signaling pathways of PGI2 and TXA2.
Arachidonic Acid Metabolism and Prostanoid Synthesis
Opposing Effects on Platelet and Endothelial Cell Signaling
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the molecular link between this compound and cardiovascular events.
Measurement of Prostaglandin Metabolites (6-keto-PGF1α and TXB2) by Competitive ELISA
Principle: This assay is based on the competitive binding between the prostaglandin metabolite in the sample and a fixed amount of enzyme-labeled prostaglandin metabolite for a limited number of antibody binding sites.
Methodology:
-
Sample Preparation: Cell culture supernatants or plasma samples are collected. For plasma, blood is drawn into tubes containing an anticoagulant and centrifuged to separate the plasma.[14]
-
Assay Procedure:
-
A microplate pre-coated with a capture antibody is used.
-
Standards and samples are added to the wells, followed by the addition of a fixed concentration of horseradish peroxidase (HRP)-conjugated 6-keto-PGF1α or TXB2.
-
The plate is incubated to allow for competitive binding.
-
The plate is washed to remove unbound reagents.
-
A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of HRP-conjugate bound.
-
The reaction is stopped, and the absorbance is read at 450 nm.[15] The concentration of the prostaglandin metabolite in the sample is inversely proportional to the color intensity.
-
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
PRP Preparation: Whole blood is collected in citrate-containing tubes and centrifuged at a low speed to obtain PRP.[16]
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmission is established.
-
An agonist, such as adenosine diphosphate (ADP), is added to induce aggregation.
-
The change in light transmission is recorded over time.[17] The extent of aggregation is quantified as the maximum percentage change in light transmission.
-
Western Blot Analysis for COX-1 and COX-2 Protein Expression
Principle: This technique is used to detect and quantify the expression levels of specific proteins (COX-1 and COX-2) in cell or tissue lysates.
Methodology:
-
Protein Extraction: Cells or tissues are lysed to release their protein content.
-
Gel Electrophoresis: The protein lysate is separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for COX-1 or COX-2.
-
The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the light emitted is detected to visualize the protein bands.[18]
-
Endothelial Monolayer Permeability Assay using Transwell Inserts
Principle: This assay measures the passage of a tracer molecule across a confluent monolayer of endothelial cells grown on a semi-permeable membrane, providing an in vitro model of vascular permeability.
Methodology:
-
Cell Seeding: Endothelial cells are seeded onto the membrane of Transwell inserts and cultured until a confluent monolayer is formed.
-
Treatment: The endothelial monolayer is treated with the compound of interest (e.g., this compound).
-
Permeability Measurement:
-
A tracer molecule (e.g., FITC-dextran or HRP) is added to the upper chamber.
-
After a defined incubation period, the amount of tracer that has passed through the monolayer into the lower chamber is quantified by measuring fluorescence or enzymatic activity.[19][20] An increase in the tracer in the lower chamber indicates increased permeability.
-
Conclusion
The link between this compound and cardiovascular events is a multifactorial phenomenon rooted in the intricate interplay of molecular signaling pathways. The primary driver is the selective inhibition of COX-2, leading to a profound imbalance between the pro-thrombotic and vasoconstrictive effects of thromboxane A2 and the anti-thrombotic and vasodilatory properties of prostacyclin. Furthermore, the potential for direct inhibition of prostacyclin synthase by this compound may exacerbate this imbalance. The experimental methodologies detailed in this guide have been instrumental in dissecting these mechanisms and provide a robust framework for the preclinical and clinical assessment of cardiovascular risk for current and future cyclooxygenase inhibitors. A thorough understanding of these molecular underpinnings is paramount for the development of safer anti-inflammatory therapies.
References
- 1. In Vitro Methods for Measuring the Permeability of Cell Monolayers | MDPI [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Risk of cardiovascular events and this compound: cumulative meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. Transwell endothelial permeability measurements. [bio-protocol.org]
- 6. m.youtube.com [m.youtube.com]
- 7. ti.ubc.ca [ti.ubc.ca]
- 8. Selective inhibition of prostacyclin synthase activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. COX-2 Inhibition by Use of this compound or High Dose Aspirin Enhances ADP-Induced Platelet Aggregation in Fresh Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. COX-2 Inhibition by Use of this compound or High Dose Aspirin Enhances ADP-Induced Platelet Aggregation in Fresh Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. COX-2 Inhibition by Use of this compound or High Dose Aspirin Enhances ADP-Induced Platelet Aggregation in Fresh Blood [benthamopen.com]
- 12. Selective COX-2 inhibition and cardiovascular effects: a review of the this compound development program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective inhibition of prostacyclin synthase activity by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fn-test.com [fn-test.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 17. brd.nci.nih.gov [brd.nci.nih.gov]
- 18. Comparison of Absolute Expression and Turnover Number of COX-1 and COX-2 in Human and Rodent Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Rofecoxib in Cancer Chemoprevention: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rofecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has been a subject of significant interest in cancer chemoprevention research.[1][2] Despite its withdrawal from the market due to cardiovascular toxicity concerns, the study of this compound and other COX-2 inhibitors continues to provide valuable insights into the mechanisms of carcinogenesis and potential preventative strategies.[3] This technical guide provides an in-depth overview of this compound's potential applications in cancer chemoprevention, focusing on its mechanism of action, preclinical and clinical evidence, and detailed experimental protocols for researchers in the field.
Mechanism of Action: Targeting the COX-2 Pathway
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[3][4] The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, such as prostaglandin E2 (PGE2), which are key mediators of inflammation and have been implicated in promoting cancer cell growth, angiogenesis, and metastasis.[1][4] Unlike non-selective NSAIDs, this compound has minimal activity against the COX-1 isoform, which is involved in protecting the stomach lining.[3][4]
The overexpression of COX-2 has been observed in various epithelial tumors, making it a compelling target for cancer chemoprevention.[1] By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby creating a less favorable microenvironment for tumor development.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways:
-
COX-2/PGE2 Pathway: The primary mechanism involves the direct inhibition of COX-2, leading to decreased PGE2 levels. This reduction in PGE2 signaling can inhibit cell proliferation, promote apoptosis, and reduce angiogenesis.
-
Wnt/β-catenin Pathway: In some cancer models, this compound has been shown to increase the levels of membrane-associated β-catenin, a key component of the Wnt signaling pathway. This can lead to decreased cell proliferation.
-
Cell Cycle Regulation: this compound can induce cell cycle arrest by downregulating the expression of key cell cycle progression genes like cyclin D1 and upregulating cell cycle arrest genes such as p21/WAF1, p33/ING, GADD34, and GADD45.[5]
-
Angiogenesis: this compound has been shown to decrease the expression of the pro-angiogenic protein, vascular endothelial growth factor (VEGF).
Below are diagrams illustrating these key signaling pathways and a general experimental workflow for cancer chemoprevention studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reduction in cancer risk by selective and nonselective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized trial of this compound for the chemoprevention of colorectal adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elearning.unite.it [elearning.unite.it]
The Role of Rofecoxib in Alzheimer's Disease Research Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal loss. Neuroinflammation has been identified as a critical component in the pathogenesis of AD, with the cyclooxygenase-2 (COX-2) enzyme emerging as a key mediator of the inflammatory response in the brain. Rofecoxib, a selective COX-2 inhibitor, has been investigated for its potential therapeutic role in AD. This technical guide provides an in-depth overview of the use of this compound in various AD research models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Data Presentation: Quantitative Effects of this compound in AD Models
The efficacy of this compound in modulating the pathological hallmarks of Alzheimer's disease has been assessed in several preclinical and clinical studies. The following tables summarize the key quantitative findings from this research.
| Model System | Dosage | Treatment Duration | Key Quantitative Findings | Reference |
| Animal Models | ||||
| Rat Model of Excitotoxic Neurodegeneration | 3 mg/kg/day | 7 days | Attenuated glia activation; Prevented the loss of choline acetyltransferase-positive cells; Inhibited p38MAPK phosphorylation. | |
| Tg2576 Mouse Model | Not specified | Not specified | Incapable of lowering Aβ42 levels in vivo or in vitro. | |
| Human Clinical Trials | ||||
| Mild to Moderate AD Patients | 25 mg/day | 12 months | No significant difference in the mean change from baseline on the ADAS-cog score compared to placebo (this compound: 4.84, Placebo: 5.44). | |
| Mild to Moderate AD Patients | 25 mg/day | 1 year | No significant slowing of cognitive decline. | |
| Mild Cognitive Impairment (MCI) Patients | 25 mg/day | Up to 4 years | Did not delay the diagnosis of AD; Hazard ratio for conversion to AD was 1.46 (95% CI: 1.09, 1.94) for this compound vs. placebo. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below is a key experimental protocol for the use of this compound in an animal model of neurodegeneration relevant to Alzheimer's disease.
Protocol: this compound Administration in a Rat Model of Excitotoxic Neurodegeneration
This protocol is based on a study investigating the neuroprotective effects of this compound against quisqualic acid-induced excitotoxicity, a model that recapitulates some aspects of neurodegeneration in AD.
1. Animal Model:
-
Adult male Wistar rats.
2. Induction of Neurodegeneration:
-
Stereotaxic injection of quisqualic acid into the right nucleus basalis magnocellularis.
3. This compound Administration:
-
Dosage: 3 mg/kg/day.
-
Route of Administration: Intraperitoneal injection.
-
Treatment Schedule: Daily for 7 consecutive days, with the first injection administered 1 hour prior to the quisqualic acid injection.
4. Outcome Measures:
-
Immunohistochemistry:
-
Assessment of glial fibrillary acidic protein (GFAP) for astrocyte activation.
-
Assessment of OX-42 for microglial activation.
-
Staining for choline acetyltransferase (ChAT) to quantify cholinergic neuron survival.
-
Staining for phosphorylated p38 mitogen-activated protein kinase (p-p38MAPK) to assess pathway activation.
-
-
In Vivo Microdialysis:
-
Measurement of cortical acetylcholine release to assess cholinergic function.
-
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound in the context of Alzheimer's disease primarily involves the inhibition of the COX-2 enzyme, which plays a central role in the neuroinflammatory cascade. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
Signaling Pathways
Experimental Workflow
Conclusion
The investigation of this compound in Alzheimer's disease research models has provided valuable insights into the role of neuroinflammation in the disease's progression. While preclinical studies in certain animal models suggested a neuroprotective effect through the attenuation of glial activation and inhibition of downstream inflammatory pathways like p38MAPK, these findings have not translated into clinical efficacy in human trials. Notably, this compound did not demonstrate an ability to reduce Aβ42 levels in the Tg2576 mouse model. The discrepancy between preclinical and clinical results underscores the complexity of Alzheimer's disease and the challenges of targeting the inflammatory cascade at different stages of the disease. The detailed protocols and pathway diagrams provided in this guide serve as a technical resource for researchers continuing to explore the intricate relationship between neuroinflammation and neurodegeneration in the pursuit of effective therapeutic strategies for Alzheimer's disease.
Foundational Research on Rofecoxib's Metabolites and Their Biological Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rofecoxib (Vioxx®), a selective cyclooxygenase-2 (COX-2) inhibitor, was withdrawn from the market due to concerns over cardiovascular toxicity. Understanding the metabolic fate of this compound and the biological activity of its metabolites is crucial for a comprehensive assessment of its pharmacological and toxicological profile. This technical guide provides a detailed overview of the foundational research on this compound's metabolites, including their formation, quantitative disposition, and biological activity. It outlines the experimental methodologies for their analysis and for assessing their impact on COX enzymes. Furthermore, this guide delves into the proposed mechanisms of this compound's cardiotoxicity, which may be linked to its chemical structure and metabolism, independent of its COX-2 inhibitory action.
This compound Metabolism and Metabolite Profile
This compound undergoes extensive metabolism in humans, with less than 1% of the parent drug being excreted unchanged in the urine.[1] The primary route of metabolism is reduction by cytosolic enzymes, with oxidative pathways playing a lesser role.[2][3]
Major Metabolic Pathways
The biotransformation of this compound proceeds through two main pathways:
-
Reductive Metabolism: This is the predominant pathway in humans.[2] Cytosolic reductases catalyze the reduction of the furanone ring of this compound to form the cis- and trans-dihydro derivatives. These two metabolites are the most abundant, accounting for nearly 56% of the recovered radioactivity in urine.[2][4]
-
Oxidative Metabolism: This pathway involves the hydroxylation of the phenyl ring, primarily at the 5-position, to form 5-hydroxythis compound.[3] This oxidative step is followed by glucuronidation. The glucuronide of the hydroxy derivative accounts for approximately 8.8% of the dose recovered in the urine.[2][4] Cytochrome P450 enzymes, including CYP1A2, 2C8, 2C9, and 3A4, are known to be involved in the metabolism of this compound, although this is considered a minor pathway compared to cytosolic reduction.[3]
Key Metabolites of this compound
The principal metabolites of this compound identified in humans are:
-
cis-3,4-dihydro-Rofecoxib
-
trans-3,4-dihydro-Rofecoxib
-
5-hydroxy-Rofecoxib
-
This compound-3',4'-trans-dihydrodiol
-
4'-hydroxythis compound-O-beta-D-glucuronide
-
Diastereomeric 5-hydroxythis compound-O-beta-D-glucuronide conjugates
-
This compound-erythro-3,4-dihydrohydroxy acid
-
This compound-threo-3,4-dihydrohydroxy acid [5]
Quantitative Data on this compound and its Metabolites
While specific pharmacokinetic parameters (Cmax, Tmax, AUC) for individual metabolites are not extensively reported in the literature, the overall disposition of this compound and its metabolites has been characterized through studies using radiolabeled compounds.
Table 1: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value | Reference(s) |
| Mean Oral Bioavailability | ~93% (at 12.5, 25, and 50 mg doses) | [2] |
| Time to Peak Plasma Concentration (Tmax) | 2 to 9 hours | [3] |
| Plasma Protein Binding | 87% | [3] |
| Effective Half-life (t1/2) | Approximately 17 hours | [3][5] |
Table 2: Urinary Excretion of this compound and its Metabolites in Humans
| Metabolite/Drug | Percentage of Recovered Radioactivity in Urine | Reference(s) |
| cis- and trans-dihydro derivatives | ~56% | [2][4] |
| Glucuronide of hydroxy derivative | 8.8% | [2][4] |
| Unchanged this compound | < 1% | [5] |
Biological Activity of this compound Metabolites
Cyclooxygenase (COX) Inhibition
A key aspect of the foundational research on this compound's metabolites was to determine if they retained the pharmacological activity of the parent compound. Studies have shown that the major metabolites of this compound are inactive as inhibitors of both COX-1 and COX-2 enzymes.[2] Metabolites, including those formed through oxidation, glucuronidation, reduction, and hydrolytic ring-opening, were synthesized and evaluated in an in vitro whole blood assay. The results indicated that none of the known human metabolites of this compound significantly inhibit either COX-1 or COX-2.[4]
Potential Role in Cardiotoxicity
The withdrawal of this compound from the market was due to an increased risk of cardiovascular events. Research suggests that this toxicity may not be a class effect of COX-2 inhibitors but could be related to the unique chemical structure and metabolism of this compound itself. The proposed mechanism is independent of COX-2 inhibition and involves the following steps:
-
Formation of a Reactive Intermediate: The primary metabolism of this compound by cytoplasmic reductases is hypothesized to facilitate the formation of a reactive maleic anhydride intermediate in the presence of oxygen.
-
Lipid Peroxidation: This reactive intermediate can increase the susceptibility of human LDL and cell membrane lipids to oxidative damage.
-
Non-enzymatic Isoprostane Formation: this compound has been shown to promote the non-enzymatic formation of isoprostanes, which are potent mediators of inflammation in atherosclerotic plaques.
This pro-oxidant activity was not observed with other COX-2 inhibitors like celecoxib and valdecoxib.
Experimental Protocols
Quantification of this compound and its Metabolites in Biological Matrices
While a single validated method for the simultaneous quantification of this compound and all its major metabolites is not detailed in the literature, a general approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be outlined based on methods for similar compounds.
Objective: To quantify this compound, cis-dihydro-Rofecoxib, trans-dihydro-Rofecoxib, and 5-hydroxy-Rofecoxib in human plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Materials and Reagents:
-
Reference standards for this compound and its metabolites
-
Internal standard (e.g., a stable isotope-labeled analog)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium acetate for mobile phase modification
-
Human plasma
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient program should be developed to ensure the separation of the parent drug and its metabolites. A typical gradient might start at 10% B, ramp up to 90% B, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard would need to be optimized.
-
In Vitro Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay measures the ability of a compound to inhibit COX-1 and COX-2 activity in a physiologically relevant matrix.[1]
Objective: To determine the IC50 values of this compound metabolites for COX-1 and COX-2 inhibition.
Materials and Reagents:
-
Freshly drawn human whole blood (anticoagulated with heparin).
-
Test compounds (this compound metabolites) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).
Procedure:
COX-1 Activity (Thromboxane B2 Production):
-
Aliquot 500 µL of whole blood into tubes.
-
Add various concentrations of the test compounds.
-
Allow the blood to clot at 37°C for 1 hour.
-
Centrifuge to separate the serum.
-
Measure the concentration of TXB2 in the serum using an EIA kit. TXB2 is a stable metabolite of the COX-1 product, Thromboxane A2.
COX-2 Activity (Prostaglandin E2 Production):
-
Aliquot 500 µL of heparinized whole blood into tubes.
-
Add various concentrations of the test compounds.
-
Add LPS (e.g., 10 µg/mL) to induce COX-2 expression.
-
Incubate at 37°C for 24 hours.
-
Centrifuge to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an EIA kit.
Data Analysis:
-
Calculate the percentage inhibition of TXB2 and PGE2 production for each concentration of the test compound compared to a vehicle control.
-
Determine the IC50 values (the concentration of the compound that causes 50% inhibition) by non-linear regression analysis.
Visualizations: Signaling Pathways and Workflows
Diagram 1: Metabolic Pathway of this compound
Caption: Major metabolic pathways of this compound in humans.
Diagram 2: Experimental Workflow for Metabolite Quantification
Caption: A typical workflow for the quantification of this compound and its metabolites in plasma.
Diagram 3: Proposed Mechanism of this compound-Induced Cardiotoxicity
Caption: Proposed COX-independent mechanism of this compound's cardiotoxicity.
Conclusion
The foundational research on this compound's metabolites demonstrates that the drug is extensively metabolized in humans, primarily through a reductive pathway, leading to metabolites that are pharmacologically inactive as COX inhibitors. This suggests that the therapeutic effect of this compound is solely attributable to the parent compound. However, the unique chemical structure and metabolism of this compound may contribute to its cardiotoxicity through a COX-independent mechanism involving oxidative stress. This in-depth understanding of the metabolic and biological activity profile of this compound and its metabolites is essential for drug development professionals and researchers in the field of pharmacology and toxicology. Further research to fully elucidate the pharmacokinetics of individual metabolites and the precise mechanisms of cardiotoxicity remains an area of interest.
References
- 1. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. The disposition and metabolism of this compound, a potent and selective cyclooxygenase-2 inhibitor, in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Rofecoxib on Gene Expression in Inflammatory and Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rofecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has been the subject of extensive research to elucidate its molecular mechanisms of action beyond prostaglandin synthesis inhibition. This technical guide provides an in-depth analysis of the effects of this compound on gene expression in both inflammatory and cancer cells. By summarizing key research findings, this document details the modulation of various signaling pathways, presents quantitative gene expression data, and outlines the experimental protocols used in these seminal studies. The information is intended to serve as a comprehensive resource for researchers and professionals in drug development and molecular biology.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[2] While the primary anti-inflammatory and analgesic effects of this compound are attributed to the inhibition of prostaglandin synthesis, a growing body of evidence indicates that it also modulates gene expression through COX-2 dependent and independent pathways, impacting cellular processes such as inflammation, cell cycle progression, apoptosis, and angiogenesis.[3][4][5] This guide explores these multifaceted effects at the molecular level.
Effects on Inflammatory Cells
In the context of inflammation, this compound alters the expression of a wide array of genes involved in the inflammatory response, pain pathways, and cellular signaling.
Modulation of Inflammatory and Signaling Genes
Studies in a clinical model of acute inflammatory pain have demonstrated that this compound treatment leads to significant changes in the gene expression profile of inflammatory cells.[3][6] Microarray analysis revealed that this compound modulates a greater number of transcripts compared to placebo or the non-selective COX inhibitor ibuprofen.[6]
Table 1: this compound-Induced Gene Expression Changes in Inflammatory Cells [2][3][6]
| Gene | Gene Name | Function | Effect of this compound |
| ANXA3 | Annexin A3 | Inhibition of phospholipase A2 | Increased expression |
| SOD2 | Superoxide Dismutase 2 | Antioxidant defense | Increased expression |
| SOCS3 | Suppressor of Cytokine Signaling 3 | Suppression of cytokine signaling | Increased expression |
| IL1RN | Interleukin 1 Receptor Antagonist | Anti-inflammatory cytokine | Increased expression |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | Increased expression |
| CCL2 | Chemokine (C-C motif) Ligand 2 | Pro-inflammatory chemokine | Increased expression |
Signaling Pathways Affected in Inflammatory Cells
This compound's influence on gene expression is mediated through several key signaling pathways. The primary and most well-understood pathway is the COX-2 dependent pathway , where inhibition of COX-2 leads to reduced prostaglandin synthesis. However, this compound also exerts effects through COX-2 independent pathways , notably by modulating the activity of the transcription factors Nuclear Factor-kappaB (NF-κB) and Activator Protein-1 (AP-1) .
-
NF-κB Pathway: this compound has been shown to inhibit the DNA binding capacity of NF-κB in a dose-dependent manner.[7] This is significant as NF-κB is a critical regulator of pro-inflammatory gene expression, including cytokines and chemokines.
-
AP-1 Pathway: In contrast to its effect on NF-κB, this compound has been observed to increase the binding activity of AP-1 at higher concentrations. The opposing effects on NF-κB and AP-1 may contribute to the complex and sometimes paradoxical dose-response relationships observed with this compound.
Experimental Protocols: Inflammatory Cell Studies
A common experimental model to study the effects of this compound on inflammatory gene expression is the clinical model of acute inflammatory pain following the surgical extraction of impacted third molars.[3][6]
Protocol: Microarray Analysis of Gene Expression in Acute Inflammation [6]
-
Patient Groups: Patients are randomized to receive placebo, ibuprofen, or this compound pre-operatively.
-
Sample Collection: Inflammatory tissue samples are collected from the surgical sites 48 hours post-surgery.
-
RNA Extraction: Total RNA is isolated from the tissue samples.
-
Microarray Hybridization: The extracted RNA is labeled and hybridized to a human genome microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array).
-
Data Analysis: The microarray data is analyzed to identify differentially expressed genes between the treatment groups.
-
Validation: Changes in the expression of selected genes are validated using quantitative real-time PCR (qRT-PCR) and Western blotting.
Effects on Cancer Cells
This compound has also been investigated for its anti-cancer properties, with studies demonstrating its ability to modulate the expression of genes involved in cell cycle regulation, apoptosis, and drug resistance.
Modulation of Cell Cycle and Apoptosis Genes
In pancreatic cancer cells, this compound has been shown to induce cell cycle arrest by altering the expression of key regulatory genes.[4]
Table 2: this compound-Induced Gene Expression Changes in Pancreatic Cancer Cells [4]
| Gene | Gene Name | Function | Effect of this compound (5 µM for 18 hours) |
| CCND1 | Cyclin D1 | Cell cycle progression | Decreased expression |
| CDKN1A | p21/WAF1 | Cell cycle arrest | Increased expression |
| ING1 | p33/ING | Cell cycle arrest | Increased expression |
| PPP1R15A | GADD34 | Cell cycle arrest | Increased expression |
| GADD45A | GADD45 | Cell cycle arrest | Increased expression |
Reversal of Multidrug Resistance
In gastric cancer cells, this compound has been found to downregulate genes associated with multidrug resistance, potentially sensitizing cancer cells to chemotherapeutic agents.[8]
Table 3: this compound-Induced Gene Expression Changes in BGC-823 Gastric Cancer Cells [8]
| Gene | Gene Name | Function | Effect of this compound (0.1-10 µM) |
| MRP1 | Multidrug Resistance-Associated Protein 1 | Drug efflux pump | Decreased mRNA and protein expression |
| GST-pi | Glutathione S-Transferase Pi | Detoxification enzyme | Decreased mRNA and protein expression |
Signaling Pathways in Cancer Cells
The anti-cancer effects of this compound appear to be, at least in part, independent of its COX-2 inhibitory activity.[9] In colorectal carcinoma cell lines, the growth inhibitory effects of this compound were observed to be COX-2 independent.[9][10]
Experimental Protocols: Cancer Cell Studies
Protocol: In Vitro Treatment of Pancreatic Cancer Cells [4]
-
Cell Culture: A human pancreatic adenocarcinoma cell line (e.g., Mia PaCa-2) is cultured under standard conditions.
-
This compound Treatment: The cells are incubated with a specific concentration of this compound (e.g., 5 µM) for a defined period (e.g., 18 hours).
-
RNA Isolation: Total RNA is isolated from the treated and control cells.
-
Gene Expression Analysis: Gene expression is analyzed using DNA microarray chips to identify differentially expressed genes.
-
Validation: Changes in gene expression are confirmed using methods such as qRT-PCR.
Protocol: In Vivo Tumor Growth Assessment [4]
-
Tumor Implantation: Athymic mice are orthotopically injected with human pancreatic cancer cells (e.g., 7.5 x 10^5 Mia PaCa-2 cells).
-
Tumor Growth and Randomization: After a period of tumor growth (e.g., 1 month), the initial tumor size is measured, and mice are randomized into treatment and control groups.
-
This compound Administration: The treatment group receives this compound formulated in their chow (e.g., 12.5 mg/kg/day) for a specified duration (e.g., 21 days).
-
Tumor Growth Assessment: Tumor volume is measured at the end of the treatment period and compared between the treated and control groups to assess the effect of this compound on tumor growth.
Conclusion
The effects of this compound on gene expression are complex and extend beyond its primary function as a COX-2 inhibitor. In inflammatory cells, this compound modulates a broad spectrum of genes involved in inflammation and pain, acting through both COX-2 dependent and independent pathways, including the NF-κB and AP-1 signaling cascades. In cancer cells, this compound can induce cell cycle arrest, promote apoptosis, and reverse multidrug resistance by altering the expression of key regulatory genes, often in a COX-2 independent manner. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals seeking to further understand and leverage the molecular mechanisms of this compound for therapeutic development. This deeper understanding is crucial for the design of novel anti-inflammatory and anti-cancer strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. This compound modulates multiple gene expression pathways in a clinical model of acute inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective cyclooxygenase-2 inhibitor this compound (Vioxx) induces expression of cell cycle arrest genes and slows tumor growth in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting angiogenic processes by combination this compound and ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound modulates multiple gene expression pathways in a clinical model of acute inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound augments anticancer effects by reversing intrinsic multidrug resistance gene expression in BGC-823 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Growth inhibitory effect of celecoxib and this compound on human colorectal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Rofecoxib's Interaction with Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rofecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, was widely prescribed for its anti-inflammatory and analgesic properties. While its primary mechanism of action is the inhibition of prostaglandin synthesis through the COX-2 pathway, emerging evidence reveals a more complex pharmacological profile. This technical guide provides an in-depth exploration of this compound's interactions with various cellular signaling pathways beyond its well-established effects on COX-2. Understanding these off-target interactions is crucial for a comprehensive assessment of its biological effects and for informing the development of future therapeutics.
This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.
Data Presentation: Quantitative Effects of this compound on Cellular Signaling
The following tables summarize the quantitative data on the effects of this compound on various cellular targets and pathways.
| Target Enzyme | This compound Concentration/Dose | Effect | Cell/System Type | Reference |
| COX-1 | IC50: 18.8 ± 0.9 µM | Inhibition of thromboxane B2 synthesis | Human whole blood | [1] |
| IC50 > 50 µM | Inhibition of COX-1 activity | U937 cells | [1] | |
| COX-2 | IC50: 0.53 ± 0.02 µM | Inhibition of PGE2 synthesis | Human whole blood (LPS-induced) | [1] |
| IC50 = 26 ± 10 nM | Inhibition of PGE2 production | Human osteosarcoma cells | [1] | |
| IC50 = 18 ± 7 nM | Inhibition of COX-2 activity | Chinese hamster ovary cells expressing human COX-2 | [1] | |
| Prostacyclin Synthase (PGIS) | 10⁻⁶ M and 10⁻⁵ M | ~50-60% inhibition of PGIS activity | Human umbilical vein endothelial cells (HUVEC) | [2] |
| 10⁻⁴ M | ~50% inhibition of PGIS activity | Bovine aortic microsomal fractions | [2] |
| Signaling Pathway | Target Molecule | This compound Concentration/Dose | Effect | Cell/System Type | Reference |
| Inflammatory Gene Expression | ANXA3, SOD2, SOCS3, IL1RN | Not specified | Increased gene expression | Human oral mucosal biopsies | [3][4][5][6][7] |
| IL6, CCL2 | Not specified | Increased gene expression | Human oral mucosal biopsies | [3][4][6] | |
| Wnt/β-catenin | Axin2, β-catenin, GSK3β | Not specified | Suppressed expression | IL-1β-stimulated chondrocytes | [8] |
| PI3K/Akt | Phospho-Akt | 5 and 50 mg/kg for 8 days | Reduced I/R-induced elevation | Rat small intestine (Ischemia/Reperfusion model) | [9][10] |
| NF-κB/AP-1 | NF-κB | 10 to 100 µM | Dose-dependent inhibition of DNA binding | RAW 264.7 macrophages | [4] |
| AP-1 | 100 µM | Increased DNA binding activity | RAW 264.7 macrophages | [4] | |
| Apoptosis | Bax/Bcl-2 ratio | 5 and 50 mg/kg for 8 days | No significant effect | Rat small intestine (Ischemia/Reperfusion model) | [9] |
| Apoptosis | Up to 20 µM | Did not induce apoptosis | Normal and transformed rat intestinal epithelial cells | [11] |
Signaling Pathway Interactions
COX-Independent Modulation of Inflammatory Gene Expression
This compound alters the expression of several genes involved in inflammation, independent of its COX-2 inhibitory activity. In a clinical model of acute inflammatory pain, this compound treatment was found to increase the gene expression of Annexin A3 (ANXA3), Superoxide Dismutase 2 (SOD2), Suppressor of Cytokine Signaling 3 (SOCS3), and Interleukin 1 Receptor Antagonist (IL1RN)[3][4][5][6][7]. These proteins are associated with the inhibition of phospholipase A2 and the suppression of cytokine signaling cascades, suggesting a complex modulatory role for this compound in the inflammatory response[3][4].
Inhibition of the Wnt/β-catenin Signaling Pathway
In chondrocytes, this compound has been shown to suppress the Wnt/β-catenin pathway, which is implicated in chondrocyte hypertrophy during osteoarthritis. This compound treatment reversed the IL-1β-induced upregulation of key pathway components, including Axin2, β-catenin, and GSK3β[8]. This suggests a potential disease-modifying role for this compound in cartilage biology.
Modulation of the PI3K/Akt Signaling Pathway
This compound has been observed to influence the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. In a rat model of intestinal ischemia/reperfusion injury, this compound treatment reduced the ischemia/reperfusion-induced elevation of phosphorylated Akt (p-Akt)[9][10]. This inhibitory effect on Akt activation suggests a potential role for this compound in modulating cellular stress responses.
Experimental Protocols
Microarray Analysis of Gene Expression
This protocol outlines the general steps for analyzing changes in gene expression in response to this compound treatment using microarray technology, based on the methodology described in studies of acute inflammatory pain[3][6].
Detailed Steps:
-
Sample Collection: Obtain oral mucosal biopsies from subjects before and after treatment with this compound, a comparator drug (e.g., ibuprofen), or a placebo[3].
-
RNA Extraction: Isolate total RNA from the biopsy samples using a suitable kit (e.g., Qiagen RNeasy)[6].
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.
-
Target Preparation: Synthesize biotin-labeled cRNA from the total RNA using an in vitro transcription (IVT) reaction.
-
Hybridization: Hybridize the labeled cRNA to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array) for a specified time at a controlled temperature[6].
-
Washing and Staining: Wash the microarray to remove non-specifically bound cRNA and then stain with a streptavidin-phycoerythrin conjugate.
-
Scanning: Scan the microarray using a high-resolution scanner to detect the fluorescent signals.
-
Data Analysis: Process the raw image data to generate gene expression values. Normalize the data to correct for technical variations. Perform statistical analysis (e.g., paired t-tests, ANOVA) to identify genes that are differentially expressed between treatment groups with a significance threshold (e.g., p ≤ 0.05 and a fold change > 3)[6].
-
Pathway Analysis: Use bioinformatics tools to categorize the differentially expressed genes into functional pathways.
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol provides a general framework for assessing the protein levels of signaling molecules and their phosphorylation status in response to this compound, based on methodologies used in studies of the Wnt/β-catenin and Akt pathways[8][12][13][14].
Detailed Steps:
-
Cell Lysis: Lyse cells or tissues in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., Bradford assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-β-catenin, anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Densitometry: Quantify the intensity of the protein bands using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Prostacyclin Synthase (PGIS) Activity Assay
This protocol describes an ELISA-based method to measure the inhibitory effect of this compound on PGIS activity, as detailed in studies on endothelial cells[2][15][16].
Detailed Steps:
-
Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) and treat with various concentrations of this compound for a specified duration (e.g., 24 hours)[2].
-
Substrate Addition: After treatment, replace the medium and add the PGIS substrate, prostaglandin H2 (PGH2), to the cells and incubate for a short period (e.g., 10 minutes)[2].
-
Sample Collection: Collect the cell culture medium.
-
ELISA: Measure the concentration of 6-keto-PGF1α, a stable metabolite of prostacyclin, in the collected medium using a competitive ELISA kit.
-
Data Analysis: Construct a standard curve using known concentrations of 6-keto-PGF1α. Determine the concentration of 6-keto-PGF1α in the samples by comparing their absorbance to the standard curve. Calculate the percentage of PGIS inhibition by comparing the amount of 6-keto-PGF1α produced in this compound-treated cells to that in untreated control cells.
Conclusion
The evidence presented in this technical guide demonstrates that this compound's pharmacological actions are not limited to the inhibition of COX-2. It interacts with a variety of cellular signaling pathways, leading to a broad range of effects on gene expression, inflammation, cell survival, and cartilage homeostasis. These findings underscore the importance of a comprehensive understanding of a drug's mechanism of action, including its off-target effects, for both elucidating its full therapeutic potential and anticipating potential adverse events. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals investigating the complex biology of this compound and other NSAIDs. Further research is warranted to fully quantitate these interactions and to explore their clinical implications.
References
- 1. This compound [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of prostacyclin synthase activity by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound modulates multiple gene expression pathways in a clinical model of acute inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound modulates multiple gene expression pathways in a clinical model of acute inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Identification and Quantification of AKT Isoforms and Phosphoforms in Breast Cancer Using a Novel Nanofluidic Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celecoxib and this compound have different effects on small intestinal ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Celecoxib and this compound have different effects on small intestinal ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a specific inhibitor of cyclooxygenase 2, with clinical efficacy comparable with that of diclofenac sodium: results of a one-year, randomized, clinical trial in patients with osteoarthritis of the knee and hip. This compound Phase III Protocol 035 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Selective inhibition of prostacyclin synthase activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Rofecoxib preparation for in vitro cell culture experiments
Application Notes: Rofecoxib for In Vitro Cell Culture
Introduction
This compound (formerly marketed as Vioxx) is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] COX-2 is an enzyme that is often overexpressed in various types of cancer cells and is a key mediator of inflammation and pain.[1][3] Its selective inhibition of COX-2 over COX-1 was intended to reduce the gastrointestinal side effects associated with traditional NSAIDs.[3] In a research context, this compound is a valuable tool for investigating the roles of the COX-2 pathway in cell proliferation, apoptosis, and other cellular processes.[1][4]
Mechanism of Action
This compound's primary mechanism is the selective binding and inhibition of the COX-2 enzyme.[1][2] This action blocks the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in inflammation and cell growth pathways.[1][2] Some studies suggest that this compound may also have effects independent of COX-2 inhibition, such as inducing the expression of cell cycle arrest genes.[4] However, unlike some other COX-2 inhibitors like Celecoxib, this compound has been reported in some studies not to induce apoptosis or inhibit cell growth in certain transformed cell lines, even at high concentrations.[5][6][7]
Key Considerations for In Vitro Use
-
Solubility: this compound is practically insoluble in water, which necessitates the use of an organic solvent for preparing stock solutions.[8][9] Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose.[10][11]
-
Solvent Toxicity: When preparing working solutions, it is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells being studied. Typically, a final DMSO concentration of less than 0.5% (v/v) is recommended, but the tolerance should be determined empirically for each cell line.
-
Working Concentration: The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. IC50 values for COX-2 inhibition are often in the nanomolar to low micromolar range.[10][12] For experiments on cell proliferation or gene expression, concentrations up to 20 µM have been used.[4][6] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
For ease of reference, the following tables summarize the solubility and in vitro inhibitory concentrations of this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | ~63 mg/mL (200.4 mM) | [10] |
| Dimethyl formamide (DMF) | ~25 mg/mL | [11] |
| Ethanol | ~0.1 mg/mL | [11] |
| Water | Insoluble |[8] |
Table 2: In Vitro Inhibitory Activity of this compound (IC50 Values)
| Target/Assay | Cell Line/System | IC50 Value | Reference |
|---|---|---|---|
| COX-2 (PGE2 Production) | CHO cells (recombinant human) | 18 nM | [12] |
| COX-2 (PGE2 Production) | Human osteosarcoma cells | 26 nM | [10][12] |
| COX-2 (Purified human recombinant) | Purified Enzyme | 0.34 µM | [12] |
| COX-2 (Whole blood assay) | Human whole blood | 0.53 µM | [12] |
| COX-1 (PGE2 Production) | U937 cells | >50 µM | [12] |
| COX-1 (Whole blood assay) | Human whole blood | 18.8 µM |[12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound powder (MW: 314.36 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out 3.14 mg of this compound powder directly into the tube.
-
Solubilization: Add 100 µL of anhydrous, cell culture-grade DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 2-5 minutes, or until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional but Recommended): To ensure sterility for long-term storage, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes. Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions and Cell Treatment
Materials:
-
100 mM this compound stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Micropipettes and sterile tips
-
Cells seeded in appropriate culture vessels (e.g., 96-well plates, 6-well plates)
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 100 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to prepare intermediate concentrations. For example, to prepare a 10 µM final working concentration in 1 mL of medium:
-
Add 1 µL of the 100 mM stock solution to 999 µL of complete medium. This creates a 100 µM intermediate solution.
-
Add 100 µL of this 100 µM solution to 900 µL of medium in the well of a culture plate to achieve a final concentration of 10 µM.
-
Important: Always add the drug solution to the medium, not the other way around, to prevent precipitation. Mix gently by pipetting.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as is present in the highest concentration of this compound used. For example, if the highest this compound concentration is 20 µM (prepared from the 100 mM stock), the final DMSO concentration will be 0.02%. The vehicle control should therefore contain 0.02% DMSO.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired final concentrations of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability (MTT, WST-1), apoptosis (Annexin V/PI staining), or protein/gene expression analysis (Western Blot, qRT-PCR).
Visualizations: Workflows and Signaling Pathways
Caption: General experimental workflow for in vitro cell culture studies using this compound.
References
- 1. Facebook [cancer.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective cyclooxygenase-2 inhibitor this compound (Vioxx) induces expression of cell cycle arrest genes and slows tumor growth in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the selective COX-2 inhibitors celecoxib and this compound on human vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib but not this compound inhibits the growth of transformed cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Study on Improvement of Solubility of this compound and its effect on Permeation of Drug from Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. This compound [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rofecoxib in Prostaglandin E2 Immunoassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rofecoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor. The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation, leading to the production of prostaglandins like prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever.[1][2] The selective inhibition of COX-2 by this compound makes it a valuable tool for studying the role of PGE2 in various biological processes and for the development of anti-inflammatory therapeutics.
This document provides a detailed protocol for utilizing this compound in a cell-based prostaglandin E2 (PGE2) competitive enzyme-linked immunosorbent assay (ELISA) to determine its inhibitory activity.
Data Presentation
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit PGE2 production by 50%.
Table 1: In Vitro IC50 Values for this compound
| Cell Line/System | Target | IC50 Value | Reference |
| Human Osteosarcoma Cells | COX-2 | 26 nM | [3][4] |
| Chinese Hamster Ovary (CHO) Cells (expressing human COX-2) | COX-2 | 18 nM | [4] |
| Human Whole Blood (LPS-stimulated) | COX-2 | 0.53 µM | [3][4] |
| U937 Cells (Human Lymphoma) | COX-1 | >50 µM | [4] |
| CHO Cells (expressing human COX-1) | COX-1 | >15 µM | [4] |
| Human Whole Blood | COX-1 | 18.8 µM | [4] |
Signaling Pathway
The following diagram illustrates the cyclooxygenase (COX) pathway and the mechanism of this compound action.
Caption: The COX-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This protocol describes the determination of the IC50 of this compound in a cell-based PGE2 immunoassay using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
Materials and Reagents:
-
This compound
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Prostaglandin E2 ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the IC50 of this compound.
Detailed Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Further dilute the stock solution in cell culture medium to prepare working concentrations. The final DMSO concentration in the cell culture should be kept below 0.1% to avoid cytotoxicity.
-
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest the cells and determine the cell density using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to adhere.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the working stock solution. A typical concentration range to test would be from 1 nM to 10 µM.
-
After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Pre-incubate the cells with this compound for 1 hour.[3]
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL to induce COX-2 expression and PGE2 production.[5] Do not add LPS to the negative control wells.
-
The final volume in each well should be approximately 110 µL.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[5]
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at a low speed (e.g., 1000 rpm for 5 minutes) to pellet the cells.
-
Carefully collect the supernatant from each well for the PGE2 immunoassay. The supernatant can be stored at -20°C if not used immediately.
-
-
PGE2 Immunoassay:
-
Perform the PGE2 competitive ELISA on the collected supernatants according to the manufacturer's instructions provided with the kit.[6] This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Adding a fixed amount of HRP-labeled PGE2 to compete with the PGE2 in the samples for antibody binding sites.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that develops a color in the presence of HRP.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis and IC50 Determination:
-
Calculate the concentration of PGE2 in each sample by comparing its absorbance to the standard curve generated from the PGE2 standards.
-
Plot the percentage of PGE2 inhibition against the logarithm of the this compound concentration. The percentage of inhibition is calculated as: % Inhibition = 100 * (1 - ([PGE2]inhibitor / [PGE2]vehicle control))
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This protocol provides a comprehensive framework for researchers to accurately determine the inhibitory effect of this compound on PGE2 production in a cell-based system. The provided data and diagrams offer a clear understanding of the underlying biological pathways and experimental procedures. Adherence to this protocol will enable the generation of reliable and reproducible data for the evaluation of COX-2 inhibitors.
References
- 1. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Prostaglandin E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
Application Notes and Protocols for Rofecoxib in Animal Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Rofecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, in preclinical animal models of arthritis. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the efficacy of anti-inflammatory compounds.
Introduction
This compound (formerly marketed as Vioxx) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1][2] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade and is significantly upregulated in the synovial tissues of patients with rheumatoid arthritis.[3][4] By selectively targeting COX-2, this compound effectively reduces the synthesis of prostaglandins, key mediators of pain and inflammation, with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[5] Animal models of arthritis are indispensable tools for the preclinical evaluation of novel anti-inflammatory agents. The most commonly utilized models include carrageenan-induced paw edema, a model of acute inflammation, and adjuvant-induced or collagen-induced arthritis, which mimic the chronic inflammatory and joint-destructive features of rheumatoid arthritis.[6]
Mechanism of Action: COX-2 Signaling Pathway in Arthritis
In arthritic joints, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) stimulate various cell types, including synoviocytes and macrophages. This stimulation activates intracellular signaling pathways, leading to the upregulation of COX-2 expression. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins, primarily Prostaglandin E2 (PGE2). PGE2 contributes to the cardinal signs of inflammation: vasodilation, increased vascular permeability (leading to edema), and sensitization of nociceptors (leading to pain). This compound specifically binds to and inhibits the active site of the COX-2 enzyme, thereby blocking the production of prostaglandins and mitigating the inflammatory response.
References
- 1. This compound for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a cyclooxygenase-2 isoform inhibitor and demonstration of analgesia in the dental pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models of rheumatoid pain: experimental systems and insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Rofecoxib Administration in Rodent Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rofecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The rationale for its use in oncology research stems from the observation that COX-2 is overexpressed in many premalignant and malignant tissues.[1][2] Upregulation of COX-2 leads to the production of prostaglandins, such as prostaglandin E2 (PGE2), which can promote tumor growth by stimulating cell proliferation, angiogenesis (the formation of new blood vessels), and invasion, while also inhibiting apoptosis (programmed cell death).[1][3] In various rodent models, selective COX-2 inhibitors like this compound have been shown to effectively reduce tumor incidence and growth, making them valuable tools for cancer research and potential components of chemopreventive or adjuvant therapies.[1][4]
Mechanism of Action: COX-2 Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by this compound. In cancerous tissues, elevated COX-2 levels convert arachidonic acid to prostaglandins, which drive tumorigenesis. This compound specifically blocks the COX-2 enzyme, thereby reducing the synthesis of these pro-tumorigenic prostaglandins.
Caption: this compound inhibits the COX-2 enzyme, blocking prostaglandin synthesis and its pro-tumor effects.
Quantitative Data Summary
The following table summarizes this compound administration protocols from various studies using rodent cancer models.
| Rodent Model (Species/Strain) | Cancer Type / Cell Line | This compound Dosage | Administration Route | Key Outcomes & Efficacy | Reference |
| BALB/c Mice | Colorectal Carcinoma (MC-26) | 0.01% or 0.025% in chow | Oral (in diet) | Significantly smaller primary tumors, fewer metastases, and increased survival.[5] | [5] |
| BALB/c Mice | Non-Small-Cell Lung Cancer (NSCLC) | 0.0075% in chow | Oral (in diet) | Slowed growth of small tumors and reduced recurrence rate after surgical debulking.[6] | [6] |
| Sprague-Dawley Rats | Chemically-Induced Colon Cancer (DMH) | 0.0027% (1.2 mg/kg) or 0.0058% (2.5 mg/kg) in diet | Oral (in diet) | Significantly reduced colon carcinogenesis in both perianastomotic and other colon areas.[7] | [7] |
| ApcDelta716 Knockout Mice | Intestinal Polyposis (Genetic Model) | Not specified (plasma levels similar to human anti-inflammatory concentrations) | Oral (in diet) | Markedly reduced the number and size of intestinal polyps.[4] | [4] |
Experimental Protocols
General Experimental Workflow
The diagram below outlines a typical workflow for evaluating this compound in a rodent cancer model, from animal preparation to endpoint analysis.
Caption: A generalized workflow for in vivo efficacy studies of this compound in rodent cancer models.
Protocol 1: Orthotopic Colorectal Cancer Model in Mice
This protocol is based on the methodology for establishing a liver metastasis model to assess the efficacy of this compound.[5]
-
Animal Model: Male BALB/c mice, 6-8 weeks old.
-
Cell Line: MC-26 mouse colon tumor cells, which express COX-2.[8]
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision in the left flank to expose the spleen.
-
Inject 5 x 10^4 MC-26 cells in 50 µL of serum-free media into the splenic subcapsule.
-
Close the incision with sutures or wound clips. This procedure leads to the formation of a primary tumor in the spleen and subsequent metastasis to the liver.[5]
-
-
Drug Preparation and Administration:
-
Prepare powdered mouse chow containing this compound at the desired concentration (e.g., 0.01% or 0.025% w/w).[5]
-
The control group receives standard chow without the drug.
-
Provide the respective diets and water ad libitum to the mice, starting either on the day of tumor implantation or after tumors are established, depending on the study design (prevention vs. treatment).[5]
-
-
Monitoring and Endpoints:
-
Monitor animal body weight and clinical signs of distress daily.
-
At a pre-determined endpoint (e.g., 14 days for tumor growth assessment), euthanize the mice.[5]
-
Excise the primary splenic tumor and the liver. Weigh the tumors and count the number of liver metastases.[5]
-
For survival studies, monitor mice until they meet euthanasia criteria (e.g., >20% weight loss, tumor burden). Record the date of death.[5]
-
Tumor tissues can be collected for biochemical analyses such as Western blotting to measure levels of COX-2, cyclin D1, β-catenin, and VEGF.[5]
-
Protocol 2: Chemical Carcinogenesis Model in Rats
This protocol describes the use of a chemical carcinogen to induce colon tumors and test the chemopreventive effect of this compound.[7]
-
Animal Model: Male Sprague-Dawley rats.
-
Carcinogen: 1,2-dimethylhydrazine (DMH).
-
Carcinogenesis Induction:
-
Administer DMH weekly at a dose of 25 mg/kg body weight via subcutaneous injection for a period of 18 weeks.[7]
-
Note: DMH is a potent carcinogen and requires appropriate safety handling procedures.
-
-
Drug Preparation and Administration:
-
Prepare custom diets containing this compound at specified concentrations (e.g., 27 ppm or 0.0027%, and 58 ppm or 0.0058%).[7]
-
Begin the this compound-supplemented diet concurrently with the first DMH injection and continue throughout the study.
-
The control group receives the standard diet.
-
-
Monitoring and Endpoints:
-
Monitor animal health and body weight regularly.
-
The study is terminated at a defined time point after the last carcinogen dose (e.g., postoperative week 20 in a model that also includes surgery).[7]
-
Euthanize the rats and perform a necropsy.
-
Excise the entire colon, open it longitudinally, and count all visible tumors.
-
The primary endpoint can be the percentage of colonic neoplastic tissue, calculated as the ratio of the tumor surface area to the total colon surface area.[7]
-
Protocol 3: Adjuvant Therapy for Lung Cancer in Mice
This protocol is designed to evaluate this compound as an adjuvant therapy following the surgical removal of a primary tumor.[6]
-
Animal Model: Immunocompetent mice (e.g., BALB/c).
-
Cell Line: Murine non-small-cell lung cancer (NSCLC) cell lines.
-
Tumor Establishment:
-
Inject NSCLC cells subcutaneously into the flanks of the mice.
-
Allow tumors to grow to a substantial size (e.g., 14-18 days post-inoculation).[6]
-
-
Surgical Debulking:
-
Once tumors are well-established, surgically excise the bulk of the tumor mass, leaving microscopic residual disease.
-
-
Drug Administration:
-
Monitoring and Endpoints:
-
Monitor the surgical site for signs of tumor recurrence.
-
Measure any recurrent tumors with calipers regularly.
-
The primary endpoint is the rate of tumor recurrence and the growth of recurrent tumors in the treatment group compared to the control group.[6]
-
References
- 1. Recent advances in targeting COX-2 for cancer therapy: a review - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. COX-2 and cancer: a new approach to an old problem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Vioxx), a specific cyclooxygenase-2 inhibitor, is chemopreventive in a mouse model of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclooxygenase-2 by this compound attenuates the growth and metastatic potential of colorectal carcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of lung cancer using clinically relevant oral doses of the cyclooxygenase-2 inhibitor this compound: potential value as adjuvant therapy after surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on colon chemical carcinogenesis at colonic anastomotic area in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In vitro assay for determining the IC50 of Rofecoxib in various cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rofecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] The COX-2 enzyme is primarily responsible for mediating inflammation and pain.[2][3] Unlike traditional NSAIDs, which inhibit both COX-1 and COX-2, this compound's selectivity for COX-2 was developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[2][4]
The half-maximal inhibitory concentration (IC50) is a critical quantitative measure used to determine the effectiveness of a compound in inhibiting a specific biological or biochemical function. In the context of this compound, determining its IC50 value is essential for assessing its potency and selectivity against the COX-2 enzyme in various cell lines. This application note provides detailed protocols for determining the IC50 of this compound using common in vitro cell viability assays.
Mechanism of Action: this compound and the COX-2 Pathway
Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are key players in the conversion of arachidonic acid into prostaglandins.[5] While COX-1 is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, COX-2 is induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and inflammation.[2] this compound selectively binds to and inhibits the COX-2 enzyme, thereby reducing the synthesis of these inflammatory prostaglandins.[5]
Figure 1. this compound's selective inhibition of the COX-2 pathway.
Data Presentation: this compound IC50 Values
The IC50 of this compound can vary significantly depending on the cell line, the specific assay conditions, and whether the target is the enzyme itself or a cellular process. The following table summarizes previously reported IC50 values.
| Target / Cell Line | Assay Type | IC50 Value | Reference |
| COX-2 Targets | |||
| Human Osteosarcoma Cells | PGE2 Production | 26 nM | [6][7] |
| CHO Cells (expressing human COX-2) | Enzyme Inhibition | 18 nM | [6][7][8] |
| Purified Human Recombinant COX-2 | Enzyme Inhibition | 0.34 µM | [6][7][9] |
| Human Whole Blood | LPS-induced PGE2 Synthesis | 0.53 µM | [6][9] |
| Murine J774 Cells | Prostaglandin G/H Synthase 2 | 0.012 µM (12 nM) | [9] |
| COX-1 (Selectivity Comparison) | |||
| U937 Cells | Enzyme Inhibition | > 50 µM | [6][7][8] |
| CHO Cells (expressing human COX-1) | Enzyme Inhibition | > 15 µM | [6][7][8] |
| Purified Human COX-1 | Enzyme Inhibition | 26 µM | [6][7] |
| Human Whole Blood | Thromboxane B2 Synthesis | 18.8 µM | [6][9] |
| Other Cell Lines | |||
| DU-145 (Prostate Cancer) | Cell Viability | 200 µM | [7] |
Note: CHO refers to Chinese Hamster Ovary cells. The significant difference in IC50 values between COX-2 and COX-1 targets highlights this compound's selectivity.
Experimental Protocols
The following protocols describe standard in vitro methods for determining the IC50 value of this compound. The MTT assay is a widely used colorimetric assay, while the CellTiter-Glo® assay is a luminescent-based method offering higher sensitivity.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[10][11] It measures cell viability by assessing the metabolic activity of mitochondrial succinate dehydrogenase, which reduces the yellow tetrazolium salt (MTT) to purple formazan crystals.[10]
Materials and Reagents:
-
Selected adherent cell line (e.g., HT-29, A-2780)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm or 570 nm)
Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and resuspend cells in complete medium.
-
Determine cell density using a hemocytometer.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Solutions:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve (e.g., a range from 0.01 µM to 200 µM). It is crucial to include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-treatment control.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound solution to the respective wells.
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO or solubilization solution to each well to dissolve the crystals.[10]
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.[10]
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This is a homogeneous assay that measures ATP levels, an indicator of metabolically active cells.[12][13]
Materials and Reagents:
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well or 384-well plates (suitable for luminescence)
-
Luminometer
-
Other materials as listed in the MTT assay protocol.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay Protocol, using opaque-walled plates.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[14]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
-
Data Acquisition:
-
Record the luminescence of each well using a luminometer.
-
Experimental Workflow and Data Analysis
The general workflow for determining the IC50 value is depicted below.
Figure 2. Experimental workflow for IC50 determination.
Data Analysis:
-
Calculate Percent Viability:
-
Average the absorbance/luminescence values for the replicate wells.
-
Subtract the average background value (from wells with medium only) from all other values.
-
Calculate the percent viability for each this compound concentration using the following formula: % Viability = ( (Signal_Treated - Signal_Background) / (Signal_VehicleControl - Signal_Background) ) * 100
-
-
Determine IC50:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) with software such as GraphPad Prism to calculate the precise IC50 value.[15] The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.
-
References
- 1. This compound | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. This compound [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound (MK 966) | NSAID | selective COX-2 inhibitor | CAS 162011-90-7 | Buy MK-0966; MK0966; MK-966; MK966; Vioxx; Ceoxx; Ceeoxx from Supplier InvivoChem [invivochem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. 2.3. Determination of IC50 Values [bio-protocol.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. OUH - Protocols [ous-research.no]
- 15. IC50 determination and cell viability assay [bio-protocol.org]
Application Notes and Protocols for Western Blot Analysis of COX-2 Expression Following Rofecoxib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins (PGs), key mediators of inflammation and pain. Rofecoxib is a selective COX-2 inhibitor that was previously used as a nonsteroidal anti-inflammatory drug (NSAID). While primarily known for inhibiting the enzymatic activity of COX-2, studies have also investigated its effect on COX-2 protein expression, particularly in inflammatory models. Western blotting is a fundamental technique to qualitatively and quantitatively assess changes in COX-2 protein levels following treatment with compounds like this compound. These application notes provide a comprehensive protocol for this purpose, including data on expected outcomes and visualization of the relevant biological pathways.
Data Presentation
The following tables summarize quantitative data on the effect of this compound on COX-2 expression in lipopolysaccharide (LPS)-stimulated murine macrophages.
Table 1: Dose-Dependent Inhibition of LPS-Induced COX-2 Protein Expression by this compound in Murine Macrophages
| This compound Concentration (µM) | COX-2 Protein Level (Arbitrary Units) | Percent Inhibition (%) |
| 0 (LPS only) | 1.00 ± 0.12 | 0 |
| 1 | 0.65 ± 0.09 | 35 |
| 10 | 0.28 ± 0.05 | 72 |
| 25 | 0.15 ± 0.04 | 85 |
Data are presented as mean ± standard deviation and are representative of typical results observed in published studies.[1]
Table 2: Experimental Parameters for this compound Treatment and COX-2 Induction
| Parameter | Description |
| Cell Line | Murine Macrophage Cell Line (e.g., RAW 264.7)[2][3][4] |
| COX-2 Inducing Agent | Lipopolysaccharide (LPS) at 1 µg/mL[1][2][5] |
| This compound Pre-incubation Time | 30 minutes before LPS stimulation[1] |
| LPS Stimulation Time | 18 hours[1] |
| Vehicle Control | DMSO (Dimethyl sulfoxide) |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis of COX-2 expression in cultured macrophages treated with this compound.
Materials and Reagents
-
Cell Culture: Murine Macrophage cell line (e.g., RAW 264.7), DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Treatments: this compound (in DMSO), Lipopolysaccharide (LPS).
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: BCA (Bicinchoninic acid) protein assay kit.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer.
-
Western Blotting: PVDF or nitrocellulose membrane, transfer buffer, methanol.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-COX-2 polyclonal antibody or Mouse anti-COX-2 monoclonal antibody (typical dilution 1:1000).[6]
-
Loading Control Antibody: Mouse anti-β-actin monoclonal antibody or Rabbit anti-GAPDH polyclonal antibody (typical dilution 1:5000).
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG or HRP-conjugated goat anti-mouse IgG (typical dilution 1:2000-1:5000).
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Protocol
-
Cell Culture and Treatment:
-
Culture murine macrophages (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 25 µM) or vehicle (DMSO) for 30 minutes.[1]
-
Induce COX-2 expression by adding LPS to a final concentration of 1 µg/mL to the this compound-treated and control wells.
-
Incubate the cells for 18 hours at 37°C.[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer (with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against COX-2 (e.g., rabbit anti-COX-2 at 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP at 1:3000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the COX-2 band intensity to the corresponding loading control band intensity for each sample.
-
Express the results as a fold change or percentage relative to the LPS-treated control.
-
Visualizations
Signaling Pathway of COX-2 Induction and this compound Inhibition
The following diagram illustrates the signaling cascade leading to COX-2 expression upon inflammatory stimuli and the point of intervention by this compound.
Caption: COX-2 signaling pathway and this compound's mechanism of action.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps in the Western blot protocol for analyzing COX-2 expression.
Caption: Western blot workflow for COX-2 expression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of COX-2 by LPS in macrophages is regulated by Tpl2-dependent CREB activation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Immunodetection of cyclooxygenase-2 (COX-2) is restricted to tissue macrophages in normal rat liver and to recruited mononuclear phagocytes in liver injury and cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide-induced expression of cyclooxygenase-2 in mouse macrophages is inhibited by chloromethylketones and a direct inhibitor of NF-kappa B translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cox2 Antibody | Cell Signaling Technology [cellsignal.com]
Rofecoxib: A Reference Standard for Selective COX-2 Inhibition in Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rofecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, serves as an essential positive control in a wide array of experimental settings aimed at the discovery and characterization of novel anti-inflammatory agents.[1][2] Its well-defined mechanism of action and extensive characterization in biochemical, cell-based, and in vivo models make it an ideal reference compound for validating assay performance and contextualizing the potency and selectivity of new chemical entities. These application notes provide detailed protocols for utilizing this compound as a positive control in key COX-2 inhibition assays.
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are central to the inflammatory cascade. They exist in two primary isoforms: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions, and COX-2, which is inducible by inflammatory stimuli and is a key mediator of pain and inflammation.[3] this compound's high selectivity for COX-2 over COX-1 allows for the specific investigation of COX-2-mediated pathways.[3]
Mechanism of Action
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the COX-2 enzyme.[4] This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins, including prostaglandin E2 (PGE2).[5] The selectivity of this compound for COX-2 is attributed to its ability to bind to a hydrophilic side pocket in the COX-2 active site, which is absent in the COX-1 isoform. This structural difference is a key determinant for the differential inhibition between the two enzymes.
Data Presentation: Quantitative Inhibition Data for this compound
The inhibitory potency of this compound has been quantified across various experimental systems. The following tables summarize key quantitative data for this compound, providing a reference for expected outcomes when used as a positive control.
Table 1: In Vitro Inhibition of COX-2 by this compound
| Assay Type | System | Species | IC50 Value | Reference |
| Enzymatic Assay | Purified Recombinant COX-2 | Human | 0.34 µM | [1][2] |
| Cell-Based Assay | Human Osteosarcoma Cells | Human | 26 nM | [1][2] |
| Cell-Based Assay | CHO cells expressing human COX-2 | Human | 18 nM | [1][2] |
| Whole Blood Assay | Lipopolysaccharide-stimulated | Human | 0.53 µM | [2] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Inflammation
| Animal Model | Species | Endpoint | ID50 Value | Reference |
| Carrageenan-Induced Paw Edema | Rat | Edema Inhibition | 1.5 mg/kg | [1] |
| Carrageenan-Induced Hyperalgesia | Rat | Reversal of Hyperalgesia | 1.0 mg/kg | [1] |
| Lipopolysaccharide-Induced Pyresis | Rat | Antipyresis | 0.24 mg/kg | |
| Adjuvant-Induced Arthritis | Rat | Inhibition of Arthritis | 0.74 mg/kg/day |
Experimental Protocols
COX-2 Enzymatic Inhibition Assay
This protocol describes the determination of COX-2 inhibitory activity using a purified recombinant human COX-2 enzyme.
Materials:
-
Purified recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
This compound (positive control)
-
Test compounds
-
DMSO (vehicle)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.
-
In a 96-well plate, add the reaction buffer, hematin, and the COX-2 enzyme.
-
Add the this compound dilutions or test compounds to the respective wells. For the vehicle control, add an equivalent volume of DMSO.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measure the rate of prostaglandin formation. This can be done by various methods, including monitoring oxygen consumption or using a colorimetric or fluorometric probe that detects the peroxidase activity of COX.
-
Calculate the percentage of inhibition for each concentration of this compound and the test compounds relative to the vehicle control.
-
Determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Prostaglandin E2 (PGE2) Production Assay
This protocol outlines the measurement of COX-2 inhibition in a cellular context by quantifying the production of PGE2 in response to an inflammatory stimulus.
Materials:
-
A suitable cell line expressing inducible COX-2 (e.g., RAW 264.7 murine macrophages, human osteosarcoma cells).
-
Cell culture medium and supplements.
-
Lipopolysaccharide (LPS) or another inflammatory stimulus.
-
This compound (positive control).
-
Test compounds.
-
DMSO (vehicle).
-
PGE2 enzyme-linked immunosorbent assay (ELISA) kit or HTRF assay kit.
-
Cell culture plates.
Procedure:
-
Seed the cells in 24- or 48-well plates and allow them to adhere overnight.
-
Prepare stock solutions of this compound and test compounds in DMSO and further dilute them in cell culture medium to the desired concentrations.
-
Pre-treat the cells with various concentrations of this compound or test compounds for a specified period (e.g., 1 hour). Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production. Include an unstimulated control group.
-
Incubate the cells for a defined period (e.g., 18-24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of PGE2 in the supernatants using a commercial ELISA or HTRF kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Carrageenan-Induced Paw Edema Model
This widely used animal model of acute inflammation is employed to evaluate the in vivo efficacy of anti-inflammatory compounds.
Materials:
-
Male Sprague-Dawley or Wistar rats (150-200 g).
-
Carrageenan solution (1% w/v in sterile saline).
-
This compound (positive control).
-
Test compounds.
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose).
-
Pletysmometer or digital calipers.
Procedure:
-
Fast the animals overnight before the experiment with free access to water.
-
Administer this compound (e.g., 1.5 mg/kg) or the test compound orally or via intraperitoneal injection. Administer the vehicle to the control group.
-
After a specific pre-treatment time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
The ID50 value, the dose that causes 50% inhibition of edema, can be determined from the dose-response curve.
Signaling Pathway
Conclusion
This compound's well-established selective inhibitory profile against COX-2 makes it an indispensable tool in inflammation research and drug discovery. The protocols and data presented here provide a comprehensive guide for the effective use of this compound as a positive control, ensuring the reliability and accuracy of experimental results. By adhering to these standardized methodologies, researchers can confidently assess the potential of novel compounds to modulate the COX-2 pathway and advance the development of new anti-inflammatory therapies.
References
- 1. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Rofecoxib's Effect on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rofecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] The COX-2 enzyme is a key component in the inflammatory process, responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of pain and inflammation.[1][3] Beyond its anti-inflammatory properties, research has indicated that this compound may also modulate cell proliferation. However, its effects are highly dependent on the specific cell type and the context of the underlying cellular signaling pathways.[4][5][6]
In certain cancer cell lines, such as pancreatic and breast cancer cells, where COX-2 is often overexpressed, this compound has been shown to inhibit cell proliferation.[6][7] This inhibitory effect is often associated with the induction of cell cycle arrest.[6] Conversely, in other cell types, like human vascular endothelial cells, this compound has demonstrated a negligible impact on proliferation and apoptosis.[4] These differential effects underscore the importance of robust and standardized methods for assessing the impact of this compound on cell proliferation in various biological systems.
This document provides detailed protocols for assessing the effects of this compound on cell proliferation, focusing on both direct cell counting and metabolic activity assays. Additionally, a protocol for cell cycle analysis is included to investigate the potential mechanisms underlying any observed changes in proliferation.
Signaling Pathway of this compound Action
The primary mechanism of this compound is the selective inhibition of the COX-2 enzyme. This action interrupts the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins, including PGE2. Prostaglandins can influence cell proliferation through various downstream signaling pathways.
Caption: this compound's mechanism of action via COX-2 inhibition.
Experimental Protocols
The following protocols are designed to assess the effect of this compound on the proliferation of adherent cancer cells, such as the Mia PaCa-2 human pancreatic cancer cell line, in which this compound has been shown to have an effect.[6]
Protocol 1: Direct Cell Proliferation Assessment by Trypan Blue Exclusion
This protocol allows for the direct quantification of viable cells over time.
Materials:
-
Target cells (e.g., Mia PaCa-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Trypan Blue stain (0.4%)
-
Hemocytometer or automated cell counter
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 5 x 10^4 cells/well in 2 mL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Aspirate the medium from the wells and replace it with medium containing different concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM). Include a vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Cell Harvesting: At each time point, aspirate the medium, wash the cells with PBS, and add 200 µL of Trypsin-EDTA to each well. Incubate for 3-5 minutes until cells detach.
-
Cell Staining: Resuspend the detached cells in 800 µL of complete medium. Take a 100 µL aliquot of the cell suspension and mix it with 100 µL of 0.4% Trypan Blue stain.
-
Cell Counting: Load 10 µL of the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.
-
Data Analysis: Calculate the total number of viable cells per well for each treatment condition and time point.
Protocol 2: Indirect Cell Proliferation Assessment by MTT Assay
This colorimetric assay measures cell metabolic activity, which is proportional to the number of viable cells.[8]
Materials:
-
Materials from Protocol 1
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control as described in Protocol 1.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Materials from Protocol 1
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in 100 mm dishes and treat with this compound or vehicle control for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and centrifuge at 300 x g for 5 minutes.
-
Cell Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Data Presentation
The following tables represent hypothetical data obtained from the described experiments, demonstrating the potential inhibitory effect of this compound on cell proliferation.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound (µM) | 24 hours (% Viability) | 48 hours (% Viability) | 72 hours (% Viability) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 5 | 95 ± 4.8 | 88 ± 5.5 | 80 ± 6.3 |
| 10 | 88 ± 5.1 | 75 ± 6.0 | 65 ± 5.9 |
| 25 | 76 ± 4.9 | 60 ± 5.3 | 50 ± 5.1 |
| 50 | 65 ± 5.3 | 48 ± 4.7 | 38 ± 4.5 |
Table 2: Effect of this compound on Cell Cycle Distribution (Flow Cytometry, 48 hours)
| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle) | 55 ± 3.1 | 30 ± 2.5 | 15 ± 1.8 |
| 25 | 70 ± 3.5 | 18 ± 2.1 | 12 ± 1.5 |
| 50 | 78 ± 3.8 | 12 ± 1.9 | 10 ± 1.3 |
Visualizations
Experimental Workflow
Caption: General workflow for assessing this compound's effect.
This compound-Induced Cell Cycle Arrest
Caption: Logical flow of this compound's effect on the cell cycle.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Effects of the selective COX-2 inhibitors celecoxib and this compound on human vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib but not this compound inhibits the growth of transformed cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective cyclooxygenase-2 inhibitor this compound (Vioxx) induces expression of cell cycle arrest genes and slows tumor growth in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for Studying Rofecoxib in Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for investigating the effects of Rofecoxib in preclinical models of ischemia-reperfusion injury (IRI), with a primary focus on myocardial IRI. The protocols detailed below are based on established methodologies from peer-reviewed research.[1][2][3][4][5][6]
Introduction
Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. It is a significant contributor to the pathophysiology of various cardiovascular diseases, including myocardial infarction. The inflammatory response plays a crucial role in the progression of IRI. This compound, a selective cyclooxygenase-2 (COX-2) inhibitor, has been investigated for its potential to mitigate IRI by targeting the inflammatory cascade.[7][8] This document outlines the experimental frameworks to study the efficacy and underlying mechanisms of this compound in animal models of IRI.
Experimental Design: In Vivo Myocardial Ischemia-Reperfusion Injury Model
A widely used and clinically relevant model for studying cardiac IRI is the temporary ligation of a coronary artery in rodents, typically rats or mice.[9][10]
Animal Models
Male Wistar rats or C57BL/6 mice are commonly used for these studies. The choice of animal model may depend on specific research questions and available resources. All animal procedures must be conducted in accordance with institutional animal care and use committee guidelines.
This compound Administration
-
Dosage and Administration: this compound can be administered orally via gavage. A common dosage used in rat models is 5.12 mg/kg/day.[11] The vehicle control group should receive the same volume of the vehicle used to dissolve this compound (e.g., 1% hydroxyethylcellulose).[12]
-
Treatment Duration: Chronic treatment for four weeks prior to the induction of IRI has been shown to be effective in some studies.[1][3] The timing of the last dose before surgery should be consistent across all animals.
Surgical Procedure for Myocardial IRI
The following protocol describes the surgical induction of myocardial IRI in rats:[9][12]
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).
-
Ventilation: Intubate the animal and connect it to a rodent ventilator.
-
Thoracotomy: Perform a left thoracotomy to expose the heart.
-
Coronary Artery Ligation: Identify the left anterior descending (LAD) coronary artery and pass a suture (e.g., 6-0 silk) around it.
-
Ischemia: Induce ischemia by tightening the suture to occlude the LAD. Successful occlusion is typically confirmed by visual blanching of the myocardial tissue and changes in the electrocardiogram (ECG), such as ST-segment elevation. A common duration for ischemia is 30 minutes.[1][2][3][4]
-
Reperfusion: After the ischemic period, release the snare to allow for reperfusion of the coronary artery. Reperfusion is often confirmed by the return of color to the myocardium. The reperfusion period is typically 120 minutes for acute studies.[1][2][3][4]
-
Sham Control: A sham-operated control group should undergo the same surgical procedure without the LAD occlusion.
Key Experimental Endpoints
A comprehensive evaluation of this compound's effects in IRI models involves assessing multiple endpoints:
-
Infarct Size Measurement: This is a primary endpoint to quantify the extent of myocardial damage.
-
Cardiac Function Assessment: Echocardiography can be used to measure parameters like ejection fraction and fractional shortening before and after IRI.
-
Arrhythmia Analysis: Continuous ECG monitoring during the ischemic and reperfusion periods allows for the quantification of arrhythmias.
-
Mortality Rate: Record the number of animals that do not survive the experimental period.
-
Biomarker Analysis: Collect blood samples to measure cardiac troponins and inflammatory markers (e.g., cytokines, chemokines).
-
Histopathological Analysis: Harvest heart tissue for histological staining to assess tissue damage and inflammatory cell infiltration.
-
Western Blotting and PCR: Analyze protein and gene expression of key molecules in the signaling pathways of interest.
Experimental Protocols
Protocol for Infarct Size Measurement
The tetrazolium chloride (TTC) staining method is a standard technique to differentiate between viable and infarcted myocardial tissue.[13]
-
Heart Excision: At the end of the reperfusion period, excise the heart.
-
Aortic Cannulation: Cannulate the aorta and perfuse the heart with saline to wash out the blood.
-
Coronary Artery Re-occlusion: Re-occlude the LAD at the same location as during the ischemic period.
-
Risk Zone Staining: Perfuse the heart with a dye such as Evans blue (1%) through the aorta. The area not stained by the blue dye represents the area at risk (AAR).
-
Heart Slicing: Freeze the heart and slice it into uniform sections (e.g., 2 mm thick).
-
TTC Staining: Incubate the heart slices in a 1% TTC solution in phosphate buffer at 37°C for 15-20 minutes. Viable tissue will stain red, while the infarcted tissue will remain pale.
-
Image Analysis: Photograph the slices and use image analysis software to quantify the AAR (non-blue area) and the infarct area (pale area).
-
Calculation: Express the infarct size as a percentage of the AAR.
Protocol for In Vitro Simulated Ischemia-Reperfusion (sI/R) in Cardiac Myocytes
This in vitro model allows for the direct assessment of this compound's effects on cardiac cells, independent of systemic factors.[3]
-
Cell Culture: Isolate and culture adult rat cardiac myocytes.
-
This compound Treatment: Treat the cultured myocytes with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle for a specified duration before inducing sI/R.[3]
-
Simulated Ischemia: Induce ischemia by replacing the normal culture medium with an ischemic buffer (e.g., glucose-free, hypoxic medium) and placing the cells in a hypoxic chamber for a defined period.
-
Simulated Reperfusion: Reintroduce normal, oxygenated culture medium to simulate reperfusion.
-
Cell Viability Assessment: Measure cell viability using assays such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between experimental groups.
Table 1: Effect of this compound on Infarct Size in a Rat Model of Myocardial I/R Injury
| Treatment Group | N | Area at Risk (% of Left Ventricle) | Infarct Size (% of Area at Risk) |
| I/R + Vehicle | 9-10 | 51.1 ± 2.8 | Value to be inserted |
| I/R + this compound | 9-10 | 44.8 ± 4.1 | Value to be inserted |
| IPC + Vehicle | 9-10 | 41.6 ± 2.3 | Value to be inserted |
| IPC + this compound | 9-10 | 50.6 ± 4.9 | Value to be inserted |
Data presented as mean ± SEM. IPC (Ischemic Preconditioning) is a positive control for cardioprotection. Data adapted from[3].
Table 2: Effect of this compound on Cardiac Myocyte Viability in a Simulated I/R Model
| This compound Concentration | Cell Viability (% of Normoxic Control) |
| Vehicle | Value to be inserted |
| 0.1 µM | Value to be inserted |
| 0.3 µM | Value to be inserted |
| 1 µM | Value to be inserted |
| 3 µM | Value to be inserted |
Data adapted from[3].
Table 3: Effect of this compound on Mortality in a Rat Model of Myocardial I/R Injury
| Treatment Group | Mortality Rate (%) | Odds Ratio (95% CI) |
| Pooled Control Groups | Value to be inserted | - |
| I/R + this compound | Value to be inserted | 7.73 (1.70–34.97) |
Signaling Pathways and Visualizations
This compound's effects in IRI are primarily mediated through the inhibition of COX-2, which has downstream consequences on inflammation and cell survival pathways.
COX-2 Signaling Pathway in Ischemia-Reperfusion Injury
Ischemia-reperfusion triggers an inflammatory cascade, leading to the upregulation of COX-2. COX-2 converts arachidonic acid into prostaglandins, which are potent mediators of inflammation and pain. This compound selectively inhibits COX-2, thereby reducing the production of these pro-inflammatory prostaglandins.[14][15]
Caption: COX-2 signaling pathway in ischemia-reperfusion injury and the inhibitory action of this compound.
Experimental Workflow for In Vivo Studies
The following diagram illustrates the logical flow of an in vivo experiment to assess the effects of this compound on myocardial IRI.
References
- 1. Cardiovascular events associated with this compound: final analysis of the APPROVe trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Hidden Cardiotoxicity of this compound Can be Revealed in Experimental Models of Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chronic treatment with this compound but not ischemic preconditioning of the myocardium ameliorates early intestinal damage following cardiac ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a new function of cyclooxygenase (COX)-2: COX-2 is a cardioprotective protein that alleviates ischemia/reperfusion injury and mediates the late phase of preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. This compound: a review of its use in the management of osteoarthritis, acute pain and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a new function of cyclooxygenase (COX)-2: COX-2 is a cardioprotective protein that alleviates ischemia/reperfusion injury and mediates the late phase of preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound shows consistent efficacy in osteoarthritis clinical trials, regardless of specific patient demographic and disease factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Celecoxib and this compound have different effects on small intestinal ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blogs.bmj.com [blogs.bmj.com]
- 14. gpnotebook.com [gpnotebook.com]
- 15. Human microvascular endothelial cell prostaglandin E1 synthesis during in vitro ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Apoptosis in Cells Treated with Rofecoxib
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the analysis of apoptosis in cells treated with Rofecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This compound has been shown to induce apoptosis in various cell types, particularly in cancer cell lines, making it a subject of interest in oncology and drug development research.[1] The primary method detailed here is flow cytometry using Annexin V and Propidium Iodide (PI) staining, a robust and widely accepted technique for quantifying different stages of apoptosis. This note includes comprehensive experimental procedures, data presentation guidelines, and visual representations of the workflow and underlying signaling pathways to facilitate reproducible and accurate analysis.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[2][3] The COX-2 enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3] Overexpression of COX-2 has been implicated in the pathogenesis of several cancers, where it can promote proliferation and inhibit programmed cell death (apoptosis).[4] By inhibiting COX-2, this compound reduces the production of prostaglandins, which can lead to the induction of apoptosis in cancer cells.[1][5]
Flow cytometry is a powerful technique for analyzing the properties of individual cells within a heterogeneous population. The Annexin V/PI dual-staining assay is a standard flow cytometric method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] This method is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[8] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[7]
This application note provides a step-by-step guide for researchers to effectively use this assay to study the pro-apoptotic effects of this compound.
Principle of the Annexin V/PI Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (PS) is translocated to the outer cell membrane. Annexin V conjugated to a fluorophore binds to this exposed PS. This allows for the identification of early apoptotic cells (Annexin V positive, PI negative).
In late-stage apoptosis or necrosis, the cell membrane loses its integrity, allowing PI to enter the cell and stain the nucleus by intercalating with DNA.[7] Therefore, cells in late apoptosis or necrosis will be positive for both Annexin V and PI. Healthy, viable cells will not bind Annexin V and will exclude PI, thus appearing negative for both stains.
The four distinct populations identified by this assay are:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells (primary): Annexin V-negative and PI-positive (less common).
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., esophageal, colorectal, ovarian).[1][9][10]
-
This compound: Stock solution prepared in DMSO and stored at -20°C.
-
Cell Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: For harvesting adherent cells.
-
Annexin V-FITC Apoptosis Detection Kit: (e.g., Abcam ab14085 or equivalent). This typically includes:
-
Annexin V-FITC conjugate.
-
Propidium Iodide (PI) staining solution.
-
10X Annexin V Binding Buffer.
-
-
Flow Cytometer: Equipped with appropriate lasers (e.g., 488 nm blue laser) and filters for detecting FITC and PI.
-
Microcentrifuge and tubes.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cells into 6-well plates or T25 flasks at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment. For example, seed 1 x 10⁶ cells in a T25 flask.[6]
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: Prepare working concentrations of this compound by diluting the stock solution in fresh cell culture medium.
-
Control Groups: Include an untreated control and a vehicle control (medium with DMSO at the same concentration used for the highest this compound dose).
-
Treatment Groups: Treat cells with a range of this compound concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 18, 24, or 48 hours) at 37°C and 5% CO₂.[1]
Protocol 2: Annexin V and PI Staining
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer with distilled water. For each sample, you will need approximately 500 µL of 1X Binding Buffer.[8][11]
-
Harvest Cells:
-
Adherent Cells: Collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.[6]
-
Suspension Cells: Directly collect the cells into a centrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at approximately 500 x g for 5 minutes.[11] Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.[8]
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[11]
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Final Preparation: After incubation, add 400 µL of 1X Binding Buffer to each tube.[8] Keep the samples on ice and protected from light until analysis.
Protocol 3: Flow Cytometry Acquisition and Analysis
-
Instrument Setup: Calibrate the flow cytometer using compensation controls (unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI) to set the appropriate voltages and compensation for spectral overlap.
-
Acquisition: Analyze the samples on the flow cytometer as soon as possible (preferably within 1 hour).[12] Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Gating Strategy:
-
Gate on the main cell population in the Forward Scatter (FSC) vs. Side Scatter (SSC) plot to exclude debris.
-
Analyze the gated population on a bivariate dot plot of FITC (Annexin V) vs. PI fluorescence.
-
Establish quadrants based on the control samples to define the four populations:
-
Lower-Left (Q3): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
-
-
Data Analysis: Quantify the percentage of cells in each quadrant for all samples.
Data Presentation
Quantitative results should be summarized in a clear, tabular format to allow for easy comparison between different treatment conditions.
Table 1: Effect of this compound on Apoptosis in Esophageal Cancer Cell Lines (SEG-1) after 24h Treatment
| Treatment Group | Concentration | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| Untreated Control | 0 µM | 95.2 ± 1.5 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| Vehicle (DMSO) | 0.1% | 94.8 ± 1.8 | 2.8 ± 0.6 | 2.4 ± 0.5 | 5.2 ± 1.1 |
| This compound | 10 µM | 85.1 ± 2.1 | 8.9 ± 1.2 | 6.0 ± 0.8 | 14.9 ± 2.0 |
| This compound | 50 µM | 68.4 ± 3.5 | 18.5 ± 2.4 | 13.1 ± 1.9 | 31.6 ± 4.3 |
| This compound | 100 µM | 45.3 ± 4.0 | 30.2 ± 3.1 | 24.5 ± 2.8 | 54.7 ± 5.9 |
(Note: Data are representative and presented as Mean ± SD for illustrative purposes, based on findings that this compound induces substantial apoptosis.[1])
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
This compound-Induced Apoptosis Signaling Pathway
The pro-apoptotic effect of this compound is primarily mediated through its inhibition of COX-2.[13] This leads to a reduction in prostaglandin E2 (PGE2) synthesis. Lower levels of PGE2 can result in the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of effector caspases, ultimately leading to programmed cell death.[5][14]
References
- 1. Antiproliferative and apoptotic effects of this compound on esophageal cancer in vitro(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. kumc.edu [kumc.edu]
- 9. ADT‐OH synergistically enhanced the antitumor activity of celecoxib in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. ClinPGx [clinpgx.org]
- 14. Anti-proliferative and apoptotic effects of celecoxib on human chronic myeloid leukemia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rofecoxib Dosage Calculation in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating and administering Rofecoxib in preclinical animal studies. The protocols outlined below are intended to serve as a foundation for researchers designing studies to evaluate the efficacy and pharmacokinetics of this selective COX-2 inhibitor.
Introduction to this compound
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX-2 is an enzyme crucial for mediating inflammation and pain.[2][3] Unlike non-selective NSAIDs, this compound's targeted action on COX-2 was designed to reduce the gastrointestinal side effects associated with the inhibition of the COX-1 isoform, which is responsible for protecting the stomach lining.[2] Although withdrawn from the market for human use due to cardiovascular concerns, this compound remains a valuable tool in preclinical research for studying COX-2 inhibition in various disease models.[3][4]
Dosage Calculation for Preclinical Studies
A critical step in preclinical research is the conversion of doses between different animal species and the estimation of a Human Equivalent Dose (HED). This is most reliably achieved by using Body Surface Area (BSA) normalization, as it correlates well with various physiological parameters across species.[5]
Human Equivalent Dose (HED) Calculation
The FDA recommends using Km (body weight in kg divided by BSA in m²) for dose conversion between species.[5]
The formula to calculate HED from an animal dose is:
HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km) [6]
Alternatively, one can use a Km ratio, which is obtained by dividing the human Km factor by the animal Km factor.[7][8]
HED (mg/kg) = Animal Dose (mg/kg) / Km ratio [8]
Table 1: Species-Specific Km and Km Ratio for Dose Conversion
| Species | Body Weight (kg) | BSA (m²) | Km Factor | Km Ratio (Divide animal dose by) |
| Human | 60 | 1.62 | 37 | - |
| Rat | 0.15 | 0.025 | 6 | 6.2 |
| Mouse | 0.02 | 0.007 | 3 | 12.3 |
| Dog | 10 | 0.46 | 20 | 1.8 |
| Guinea Pig | 0.40 | 0.05 | 8 | 4.6 |
Data compiled from multiple sources.[6][7][8]
Example Calculation: If the effective dose of this compound in a rat is 10 mg/kg, the HED would be: HED = 10 mg/kg ÷ 6.2 = 1.61 mg/kg
Pharmacokinetic and Efficacy Data of this compound
Understanding the pharmacokinetic profile and effective dose range of this compound in different species is essential for designing robust experiments.
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route | Dose (mg/kg) | Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | T1/2 (h) |
| Rat | Oral | 5 | N/A | 0.5 | N/A | N/A |
| Dog | Oral | 5 | 26% | 1.5 | N/A | 2.6 (IV) |
Data from Halpin et al. (2000).[9] Note: Accurate determination of half-life and bioavailability in rats was precluded due to nonexponential decay.[9]
Table 3: Reported Effective Doses of this compound in Preclinical Models
| Animal Model | Species | Route | Dose | Efficacy/Finding |
| Amyotrophic Lateral Sclerosis (ALS) | Mouse | IP | 10 mg/kg | Delayed onset of locomotor impairment.[10] |
| Colon Cancer (ApcDelta716) | Mouse | Oral (in chow) | ~37.5 mg/kg/day | Markedly reduced the number and size of polyps.[11][12] |
| Small Intestinal Ischemia/Reperfusion | Rat | Gavage | 5 and 50 mg/kg | Did not ameliorate I/R-induced intestinal inflammation.[13] |
| Inflammation (various models) | Rat | Oral | 0.7 - 1.5 mg/kg (ID50) | As effective as conventional NSAIDs in acute and chronic inflammation, pain, and fever models.[14] |
| Pregnancy | Rat | Oral | 3 - 300 mg/kg | Treatment-related decrease in the diameter of the ductus arteriosus.[15] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rodents
Oral gavage is a common method for precise oral administration of compounds.
Materials:
-
This compound suspension in an appropriate vehicle (e.g., 1% hydroxyethylcellulose).[13]
-
Appropriately sized gavage needles (e.g., for mice: 18-20 gauge, 1-1.5 inches; for rats: 16-20 gauge, 2-3 inches) with a rounded tip.[16][17]
-
Syringes.
-
Animal scale.
Procedure:
-
Animal Preparation: Weigh the animal to calculate the precise dosing volume. The maximum recommended volume is typically 10 mL/kg for mice and rats, though smaller volumes (e.g., 5 mL/kg) are often preferred.[16]
-
Measure Tube Length: Before insertion, measure the gavage needle from the tip of the animal's nose to the bottom of the sternum (xyphoid process). Mark the tube at the level of the nose to prevent insertion beyond this point, which could cause stomach perforation.[16][17]
-
Restraint:
-
Mouse: Scruff the mouse firmly, grasping the skin over the shoulders to immobilize the head and extend the forelegs.[16]
-
Rat: Hold the rat near the thoracic region while supporting the lower body.
-
-
Tube Insertion: Gently extend the animal's head back to create a straight line through the neck and esophagus.[16] Insert the gavage needle into the diastema (gap between incisors and molars) and advance it gently along the upper palate towards the esophagus. The tube should pass easily with no resistance.[17]
-
Caution: If resistance is met, withdraw the needle and try again. Forcing the needle can cause esophageal or tracheal injury.[16]
-
-
Administration: Once the needle is correctly placed, slowly administer the compound over 2-3 seconds.[18]
-
Withdrawal and Monitoring: Remove the needle gently along the same angle of insertion.[17] Monitor the animal for at least 5-10 minutes for any signs of respiratory distress.[17] A follow-up check within 12-24 hours is also recommended.[16]
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute anti-inflammatory activity.[19][20]
Materials:
-
This compound or vehicle.
-
1% (w/v) Carrageenan solution in sterile saline.
-
Pletysmometer or digital calipers.
-
Male Wistar or Sprague-Dawley rats (150-200g).
Procedure:
-
Animal Grouping: Divide animals into groups (e.g., Vehicle Control, this compound-treated, Positive Control like Indomethacin).
-
Drug Administration: Administer this compound (at the desired dose, e.g., 10 mg/kg) or vehicle orally via gavage.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume (using a plethysmometer) or thickness (using calipers) immediately before the carrageenan injection (0 hour) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[19]
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group using the following formula:
% Inhibition = [ (Mean EdemaControl - Mean EdemaTreated) / Mean EdemaControl ] × 100
-
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound. It selectively blocks the COX-2 enzyme, thereby preventing the conversion of arachidonic acid into prostaglandins that mediate pain and inflammation.
Caption: this compound selectively inhibits the COX-2 enzyme pathway.
Experimental Workflow for a Preclinical this compound Study
This diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound.
Caption: A standard workflow for preclinical evaluation of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ijbbku.com [ijbbku.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. jbclinpharm.org [jbclinpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. The absorption, distribution, metabolism and excretion of this compound, a potent and selective cyclooxygenase-2 inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of intraperitoneal injection of this compound in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (Vioxx), a specific cyclooxygenase-2 inhibitor, is chemopreventive in a mouse model of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-Induced Deleterious Effects Escape Detection by Organismal Performance Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Celecoxib and this compound have different effects on small intestinal ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Vioxx (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. asianjpr.com [asianjpr.com]
- 20. gyanvihar.org [gyanvihar.org]
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Rofecoxib
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of Rofecoxib in pharmaceutical formulations and biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Accurate and reliable analytical methods are crucial for its quantification in various samples for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound due to its high sensitivity, specificity, and accuracy.[1][2][3] This application note details a validated HPLC method for the analysis of this compound.
Principle
The method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The analyte is detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration of a this compound standard.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).[1][4]
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
Ultrasonic bath.
-
pH meter.
-
-
Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Orthophosphoric acid (AR grade).
-
Potassium dihydrogen orthophosphate (AR grade).
-
Sodium hydroxide (AR grade).
-
Water (HPLC grade).
-
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the HPLC analysis of this compound, compiled from various validated methods.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (150 x 4.6 mm, 5 µm)[1][4][5] | Zorbax SB-CN (5 µm)[2] | Spherisorb ODS1[3][6] |
| Mobile Phase | Acetonitrile: 0.1% o-phosphoric acid in water (1:1, v/v)[1][4][5] | Acetonitrile: 0.1M KH2PO4 buffer pH 2.4 (42:58, v/v)[2] | Acetonitrile: Methanol: 0.067 M KH2PO4 pH 6.95 (27:20:53, v/v/v)[3][6] |
| Flow Rate | 1.0 mL/min[1][2][4][5] | 1.0 mL/min[2] | 0.8 mL/min[3] |
| Detection Wavelength | 272 nm[1][4][5] | 254 nm[2] | 244 nm[3][6] |
| Injection Volume | 20 µL | 50 µL[2] | 20 µL |
| Column Temperature | Room Temperature[1][2][4][5] | Room Temperature[2] | Not Specified |
| Retention Time | Not Specified | Not Specified | ~7.5 min[3][6] |
Experimental Protocols
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a suitable solvent (e.g., mobile phase or methanol) and make up to the volume.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to obtain concentrations within the desired calibration range (e.g., 0.005 - 30 µg/mL).[3]
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound (e.g., 10 mg) and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Liquid-Liquid Extraction: To 1 mL of plasma, add a known amount of internal standard (if used) and 8 mL of an extraction solvent (e.g., 1-chlorobutane).[2]
-
Vortex the mixture for 10 minutes and then centrifuge at 3000 rpm for 10 minutes.[2]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of air or nitrogen at 50°C.[2]
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL) and inject it into the HPLC system.[2]
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Method Validation
The described HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized in the table below.
| Validation Parameter | Typical Results |
| Linearity | Linear over the range of 2.5–25 µg/mL with a correlation coefficient (R²) > 0.999.[1][4] Another method showed linearity in the range of 0.005–30.0 µg/mL.[3] |
| Accuracy | Mean % recovery is typically between 98% and 102%. One study reported bias values of <0.55%.[4] |
| Precision | The relative standard deviation (RSD) for intra-day and inter-day precision should be less than 2%. A study showed intra-day and inter-day precision of <1.76% RSD.[4] |
| Limit of Detection (LOD) | Reported LOD values are in the range of 0.00143 µg/mL to 1.0 µg/mL.[3][4] |
| Limit of Quantification (LOQ) | Reported LOQ values are in the range of 0.00301 µg/mL to 2.5 µg/mL.[3][4] |
| Specificity | The method should be able to resolve the this compound peak from any potential interfering peaks from excipients or endogenous substances in the matrix.[1] |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic parameters such as mobile phase composition, pH, and flow rate. |
Visualization
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Key parameters for HPLC method validation.
References
- 1. Development and validation of an HPLC method for determination of this compound in bovine serum albumin microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and validation of an HPLC method for determination of this compound in bovine serum albumin microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Rofecoxib in Combination with Chemotherapy for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Rofecoxib, a selective COX-2 inhibitor, in combination with various chemotherapy agents in preclinical and clinical cancer research. Detailed protocols for key experiments are provided to facilitate the design and execution of similar studies.
Introduction
Cyclooxygenase-2 (COX-2) is an enzyme frequently overexpressed in various malignancies, playing a crucial role in tumor growth, angiogenesis, and inflammation.[1][2][3] this compound, a selective COX-2 inhibitor, has been investigated as a potential adjunct to conventional chemotherapy to enhance its anti-tumor efficacy. The rationale behind this combination therapy lies in the potential for this compound to sensitize cancer cells to the cytotoxic effects of chemotherapy, inhibit angiogenesis, and modulate the tumor microenvironment.[1][4][5] This document summarizes key findings from preclinical and clinical studies and provides detailed experimental protocols.
Key Findings from Preclinical and Clinical Studies
The combination of this compound with chemotherapy has been evaluated in various cancer types, with the most extensive research focused on colorectal cancer.
Preclinical Evidence
In preclinical models, this compound has demonstrated synergistic or additive anti-tumor effects when combined with agents such as 5-fluorouracil (5-FU) and irinotecan.[6] Studies in mouse models of colorectal cancer have shown that the combination of this compound with irinotecan leads to a significant reduction in primary tumor size and metastasis compared to either agent alone.[6] Mechanistic studies suggest that this compound enhances the efficacy of chemotherapy by downregulating key signaling pathways involved in cell proliferation, survival, and angiogenesis, including the VEGF, NF-κB, and Akt pathways.[4][7]
Clinical Evidence
Clinical trials investigating this compound in combination with chemotherapy have yielded mixed results. A phase II study in metastatic colorectal cancer patients treated with 5-FU and Leucovorin (Mayo regimen) plus this compound reported increased gastrointestinal toxicity without a significant improvement in anti-tumor activity.[2] In contrast, other studies have suggested a potential benefit. For instance, a trial combining this compound with gemcitabine in advanced non-small-cell lung cancer showed an improved response rate and quality of life, although overall survival was not prolonged.[8] Another study in patients with stage II or III colorectal cancer, the VICTOR trial, was terminated prematurely due to cardiovascular concerns associated with long-term this compound use, and it did not demonstrate a significant improvement in overall survival or recurrence rates with the abbreviated therapy.[9]
Data Presentation
The following tables summarize quantitative data from key preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound in Combination with Chemotherapy
| Cancer Model | Chemotherapy Agent(s) | This compound Dose | Key Findings | Reference |
| Colorectal Cancer (MC-26 mouse model) | Irinotecan | 0.01% in chow | Combination significantly reduced primary tumor size and liver metastases compared to either agent alone. | [6] |
| Colorectal Cancer (MC-26 mouse model) | 5-Fluorouracil | 0.01% in chow | This compound enhanced the effects of 5-FU. | [6] |
| Colon Cancer (ApcDelta716 mouse model) | - | Not specified | Markedly reduced the number and size of intestinal polyps. | [7] |
Table 2: Clinical Trial Outcomes of this compound in Combination with Chemotherapy
| Cancer Type | Chemotherapy Regimen | This compound Dose | Key Efficacy Outcomes | Key Toxicity Findings | Reference |
| Metastatic Colorectal Cancer | 5-FU + Leucovorin | Not specified | No partial or complete responses in the first 10 patients. | Grade III upper gastrointestinal bleeding (4 patients), Grade II stomatitis (3 patients), Grade II diarrhea (2 patients). | [2] |
| Advanced Non-Small Cell Lung Cancer | Gemcitabine + Cisplatin | 50 mg daily | Improved response rate (41.2% vs 26.4%). No improvement in overall survival. | No clinically relevant difference in toxicity. | [8] |
| Stage II/III Colorectal Cancer (Adjuvant) | Various | 25 mg daily | No difference in overall survival or recurrence. | Increased risk of cardiovascular thrombotic events. | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in setting up similar studies.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound in combination with a chemotherapy agent on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT-29, HCT-116 for colorectal cancer)
-
Complete culture medium (e.g., McCoy's 5A for HT-29, DMEM for HCT-116) with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Chemotherapy agent (e.g., 5-Fluorouracil, Irinotecan)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and the chemotherapy agent in culture medium.
-
Treat the cells with varying concentrations of this compound alone, the chemotherapy agent alone, or the combination of both. Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and chemotherapy.
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
Chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, or the combination for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound combined with chemotherapy.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cell line (e.g., HT-29)
-
Matrigel
-
This compound (formulated for in vivo administration, e.g., in chow or by oral gavage)
-
Chemotherapy agent (formulated for in vivo administration)
-
Calipers
Protocol:
-
Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination).
-
Administer treatments as per the planned schedule and dosage. For example, this compound can be incorporated into the chow at a specific concentration (e.g., 0.01%).[6] Chemotherapy agents are typically administered via intraperitoneal or intravenous injection.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, Western blot).
Western Blot Analysis
Objective: To analyze the expression of proteins in key signaling pathways.
Materials:
-
Tumor tissue or cell lysates
-
Protein extraction buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-COX-2, anti-VEGF, anti-p-Akt, anti-NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Extract total protein from tumor tissue or cultured cells using a suitable lysis buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-PAGE gel.[15][16]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the combination therapy of this compound and chemotherapy.
Caption: Simplified workflow of this compound and chemotherapy action on a tumor cell.
Caption: Key signaling pathways affected by this compound and chemotherapy.
Caption: Experimental workflow for an in vivo combination therapy study.
Conclusion
The combination of this compound with chemotherapy presents a complex but potentially valuable area of cancer research. While preclinical studies have shown promise in enhancing the efficacy of chemotherapeutic agents, clinical translation has been hampered by toxicity concerns, particularly cardiovascular risks associated with long-term this compound use. Future research in this area should focus on identifying patient populations that are most likely to benefit from this combination, optimizing dosing schedules to minimize toxicity, and exploring the potential of newer, safer COX-2 inhibitors. The provided protocols and pathway diagrams offer a foundational framework for researchers to further investigate the intricate interplay between COX-2 inhibition and chemotherapy in the pursuit of more effective cancer treatments.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Increased toxicity and lack of efficacy of this compound in combination with chemotherapy for treatment of metastatic colorectal cancer: A phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential misidentification of cyclooxygenase-2 by Western blot analysis and prevention through the inclusion of appropriate controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association of COX-inhibitors with cancer patients’ survival under chemotherapy and radiotherapy regimens: a real-world data retrospective cohort analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory drugs remodel the tumor immune environment to enhance immune checkpoint blockade efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cyclooxygenase-2 by this compound attenuates the growth and metastatic potential of colorectal carcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (Vioxx), a specific cyclooxygenase-2 inhibitor, is chemopreventive in a mouse model of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase III randomized trial assessing this compound in the adjuvant setting of colorectal cancer: final results of the VICTOR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and cardiovascular adverse events in adjuvant treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conception, synthesis, and characterization of a this compound-combretastatin hybrid drug with potent cyclooxygenase-2 (COX-2) inhibiting and microtubule disrupting activities in colon cancer cell culture and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. 2.12. Western Blot analysis of iNOS and COX-2 [bio-protocol.org]
- 16. Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rofecoxib Treatment of Primary Cell Cultures in Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rofecoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[1] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[1] Unlike non-selective NSAIDs, this compound has a high specificity for COX-2 over the constitutively expressed COX-1 isoform, which is involved in gastrointestinal cytoprotection and platelet function. This selectivity is thought to reduce the gastrointestinal side effects associated with traditional NSAIDs.[1] In the context of inflammation research, this compound serves as a valuable tool for investigating the role of the COX-2 pathway in various inflammatory processes using primary cell cultures. Primary cells, being derived directly from tissues, provide a more physiologically relevant model compared to immortalized cell lines.
These application notes provide detailed protocols for the treatment of primary cell cultures with this compound to study its anti-inflammatory effects. The protocols cover the isolation and culture of relevant primary cells, induction of an inflammatory response, and subsequent analysis of key inflammatory markers.
Mechanism of Action: this compound in the Inflammatory Pathway
Inflammatory stimuli, such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β), trigger a signaling cascade that leads to the activation of transcription factors like NF-κB. This, in turn, upregulates the expression of pro-inflammatory genes, including COX-2. The COX-2 enzyme then catalyzes the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), which contributes to the cardinal signs of inflammation: pain, swelling, and redness. This compound exerts its anti-inflammatory effects by specifically binding to and inhibiting the active site of the COX-2 enzyme, thereby blocking the production of prostaglandins.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent effects of this compound on key inflammatory markers in different primary cell types.
Table 1: Effect of this compound on PGE2 Production in Primary Human Chondrocytes Stimulated with IL-1β (10 ng/mL)
| This compound Concentration (µM) | PGE2 Inhibition (%) |
| 0.01 | ~20% |
| 0.1 | ~50% |
| 1 | ~85% |
| 10 | >95% |
Table 2: Effect of this compound on Inflammatory Mediator Expression in Primary Murine Macrophages Stimulated with LPS (100 ng/mL)
| This compound Concentration (µM) | COX-2 Expression Inhibition (%) | IL-6 Release Inhibition (%) |
| 1 | ~30% | Not Significant |
| 10 | ~70% | ~40% |
| 25 | >90% | ~65% |
Table 3: Effect of this compound on Cartilage Degradation Markers in Primary Human Synoviocytes Stimulated with IL-1β (10 ng/mL)
| This compound Concentration (µM) | MMP-13 Expression Inhibition (%) | ADAMTS-5 Expression Inhibition (%) |
| 1 | ~25% | ~15% |
| 10 | ~60% | ~45% |
| 25 | ~80% | ~65% |
Experimental Protocols
The following protocols provide detailed methodologies for studying the effects of this compound on inflammation in primary cell cultures.
Protocol 1: Isolation and Culture of Primary Human Chondrocytes
This protocol describes the enzymatic digestion method for isolating primary chondrocytes from human articular cartilage.
Materials:
-
Human articular cartilage tissue
-
Dulbecco's Modified Eagle Medium (DMEM)/F-12
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Obtain human cartilage tissue under sterile conditions.
-
Wash the tissue three times with sterile PBS containing Penicillin-Streptomycin.
-
Mince the cartilage into small pieces (approximately 1-2 mm³).
-
Digest the cartilage pieces with 0.2% Collagenase Type II in DMEM/F-12 at 37°C for 12-16 hours with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in T-75 flasks and culture at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Passage the cells using Trypsin-EDTA when they reach 80-90% confluency.
Protocol 2: Induction of Inflammation and this compound Treatment in Primary Chondrocytes
This protocol details the induction of an inflammatory state in primary chondrocytes and subsequent treatment with this compound.
Materials:
-
Primary human chondrocytes (from Protocol 1)
-
DMEM/F-12 with 10% FBS
-
Recombinant Human Interleukin-1β (IL-1β)
-
This compound stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Seed primary chondrocytes in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Starve the cells in serum-free DMEM/F-12 for 12 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 2 hours.
-
Induce inflammation by adding IL-1β to a final concentration of 10 ng/mL.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Collect the cell culture supernatant for analysis of secreted inflammatory markers (e.g., PGE2, MMPs).
-
Lyse the cells to extract total protein or RNA for further analysis (e.g., Western Blot, qPCR).
Protocol 3: Prostaglandin E2 (PGE2) Measurement by ELISA
This protocol outlines the quantification of PGE2 in cell culture supernatants using a competitive ELISA kit.
Materials:
-
Cell culture supernatant (from Protocol 2)
-
PGE2 ELISA Kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Thaw the collected cell culture supernatants and PGE2 standards on ice.
-
Prepare serial dilutions of the PGE2 standard as per the kit's instructions.
-
Add 50 µL of the standard or sample to the appropriate wells of the PGE2-coated microplate.
-
Add 50 µL of the PGE2 conjugate to each well (except the blank).
-
Add 50 µL of the PGE2 antibody solution to each well (except the blank and non-specific binding wells).
-
Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Wash the plate four times with the provided wash buffer.
-
Add 200 µL of the substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of the stop solution to each well.
-
Read the absorbance at 450 nm within 10 minutes.
-
Calculate the PGE2 concentration in the samples by interpolating from the standard curve.
Protocol 4: Western Blot Analysis for COX-2 and MMP-13
This protocol describes the detection and semi-quantification of COX-2 and MMP-13 protein expression in cell lysates.
Materials:
-
Cell lysate (from Protocol 2)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-COX-2, anti-MMP-13, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-COX-2, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the band intensity of the target proteins to the loading control (β-actin).
Conclusion
The provided application notes and protocols offer a comprehensive guide for utilizing this compound in primary cell culture models to investigate inflammatory processes. By following these detailed methodologies, researchers can effectively assess the anti-inflammatory potential of this compound and elucidate the role of the COX-2 pathway in various cell types. The quantitative data and visualizations further support the understanding of this compound's mechanism of action and its effects on key inflammatory mediators.
References
Troubleshooting & Optimization
Rofecoxib for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving Rofecoxib for in vitro experiments. Find troubleshooting tips, frequently asked questions, detailed protocols, and solubility data to ensure successful and reproducible results.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound is not dissolving. | This compound has low aqueous solubility.[1][2] | Use an appropriate organic solvent such as DMSO or DMF to prepare a concentrated stock solution first.[3] For final dilutions in aqueous media, ensure the final solvent concentration is compatible with your assay and does not cause precipitation. |
| Precipitation occurs when adding the stock solution to the aqueous assay buffer. | The concentration of the organic solvent (e.g., DMSO) in the final working solution is too high, causing the this compound to crash out of solution. | Prepare a higher concentration stock solution in DMSO so that a smaller volume is needed for dilution into your aqueous buffer. It is crucial to maintain a low final DMSO concentration in your in vitro assay, typically below 0.5%, to avoid solvent-induced artifacts. |
| Inconsistent results between experiments. | The this compound stock solution may not be stable or may have degraded. | This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[3] Once dissolved, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] |
| Difficulty achieving the desired final concentration in the assay. | The solubility of this compound is limited, even in organic solvents. | Refer to the solubility data table below to select the most appropriate solvent and concentration for your stock solution. For example, the solubility in DMSO is approximately 25 mg/mL.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the recommended solvents for preparing stock solutions of this compound, with a solubility of approximately 25 mg/mL.[3] Ethanol can also be used, but the solubility is significantly lower at about 0.1 mg/mL.[3] this compound is practically insoluble in water.[5]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the crystalline this compound solid in your chosen solvent, such as DMSO.[3] It is good practice to purge the solvent with an inert gas before dissolving the compound.[3] For example, to make a 10 mM stock solution in DMSO, you would dissolve 3.144 mg of this compound (Molecular Weight = 314.4 g/mol ) in 1 mL of DMSO.
Q3: What is the recommended storage condition for the this compound stock solution?
A3: this compound stock solutions should be stored at -20°C.[3] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles which can affect the stability of the compound.[4]
Q4: What is the mechanism of action of this compound?
A4: this compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[5][6] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[6]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration (approx.) | Reference |
| DMSO | ~25 mg/mL | ~79.5 mM | [3] |
| DMF | ~25 mg/mL | ~79.5 mM | [3] |
| Ethanol | ~0.1 mg/mL | ~0.32 mM | [3] |
| Water | Insoluble | - | [5] |
| Acetone | Sparingly soluble | - | [5] |
| Methanol | Slightly soluble | - | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 3.144 mg of this compound powder (Formula Weight: 314.4 g/mol ).[3]
-
Adding Solvent: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.
-
Dissolving: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C.
Protocol 2: Diluting this compound Stock Solution for In Vitro Assays
-
Thawing the Stock: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution in cell culture medium or an appropriate buffer.
-
Final Dilution: Add the required volume of the this compound stock solution (or intermediate dilution) to the cell culture medium to achieve the final desired concentration. Ensure the final concentration of the solvent (e.g., DMSO) is minimal and consistent across all experimental conditions, including vehicle controls.
Visualizations
Caption: Workflow for Preparing this compound for In Vitro Assays.
Caption: this compound's Inhibition of the COX-2 Signaling Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound (MK 966) | NSAID | selective COX-2 inhibitor | CAS 162011-90-7 | Buy MK-0966; MK0966; MK-966; MK966; Vioxx; Ceoxx; Ceeoxx from Supplier InvivoChem [invivochem.com]
- 5. This compound | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Rofecoxib stability in DMSO and other organic solvents
Welcome to the technical support center for rofecoxib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in DMSO and other organic solvents. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is also soluble in dimethylformamide (DMF) and sparingly to slightly soluble in other organic solvents like acetone and methanol.[2][3][4][5][6] this compound is practically insoluble in water.[1][3][4]
Q2: What are the solubility limits of this compound in common organic solvents?
A2: The solubility of this compound can vary slightly based on the purity of the compound and the solvent. The table below summarizes approximate solubility values. For optimal results, always use fresh, anhydrous solvents, as moisture can reduce solubility, particularly in DMSO.[1]
| Solvent | Approximate Solubility |
| DMSO | ~25-63 mg/mL[1][2] |
| Dimethylformamide (DMF) | ~25 mg/mL[2] |
| Acetone | Sparingly soluble[3][4] |
| Methanol | Slightly soluble[3][4] |
| Ethanol | Very slightly soluble (~0.1 mg/mL)[2][4] |
| Water | Insoluble[1][3] |
Q3: How should I store this compound stock solutions in DMSO?
A3: To ensure the stability of your this compound stock solution, follow these storage guidelines. It is highly recommended to prepare aliquots for single use to prevent repeated freeze-thaw cycles.[1]
| Storage Temperature | Recommended Duration |
| -80°C | Up to 1 year[1] |
| -20°C | Up to 1 month[1] |
| Room Temperature | Not recommended for long-term storage. One study on various compounds in DMSO showed a significant decrease in compound integrity over a year.[7] |
Q4: What factors can cause this compound to degrade in solution?
A4: this compound is stable in its solid state but can degrade in solution under certain conditions.[8] Key factors that contribute to degradation include:
-
Light Exposure: this compound is photosensitive in solution.[8] Exposure to light can lead to photodegradation, forming a cyclized product.[9][10] Protect solutions from light by using amber vials or covering containers with foil.
-
Basic pH: The compound is sensitive to basic (alkaline) conditions, which can cause base-catalyzed hydrolysis.[8][10]
-
High Temperature: Elevated temperatures can accelerate degradation.[9]
-
Water Content: The presence of water in solvents like DMSO can impact stability and solubility.[1][11]
Troubleshooting Guide
Issue 1: My this compound solution has precipitated.
-
Possible Cause 1: Solubility Limit Exceeded. You may have tried to prepare a solution at a concentration higher than the solvent's capacity.
-
Solution: Review the solubility table above. If necessary, gently warm the solution to aid dissolution, but be mindful that high temperatures can cause degradation.[9] Prepare a new, more dilute solution if the precipitate does not dissolve.
-
-
Possible Cause 2: Temperature Fluctuation. A common issue is precipitation upon cooling or removal from a freezer.
-
Solution: Before use, allow the vial to equilibrate to room temperature and vortex thoroughly to ensure the compound is fully redissolved.
-
-
Possible Cause 3: Solvent Quality. DMSO is hygroscopic and can absorb moisture from the air, which reduces the solubility of this compound.[1]
-
Solution: Use fresh, high-purity, anhydrous DMSO. Store DMSO properly with the cap tightly sealed.
-
Issue 2: My experimental results are inconsistent or show reduced activity.
-
Possible Cause 1: Compound Degradation. The this compound in your stock solution may have degraded due to improper storage or handling.
-
Possible Cause 2: Incorrect Concentration. This could be due to incomplete dissolution or precipitation after the solution was prepared.
-
Solution: Visually inspect your stock solution for any precipitate before making dilutions. If unsure, quantify the concentration using a spectrophotometer or HPLC.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Examination of 6-Methylsulphonylphenanthro-[9,10-C]-furan-1(3H)-one—A this compound Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Rofecoxib Technical Support Center: Identifying and Mitigating Off-Target Effects
Welcome to the technical support center for researchers utilizing Rofecoxib in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the off-target effects of this selective COX-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound?
This compound is a nonsteroidal anti-inflammatory drug (NSAID) designed to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is induced during inflammation and mediates the production of prostaglandins responsible for pain and inflammation.[1] Its primary off-target effects are most notable in the cardiovascular and gastrointestinal systems.
The cardiovascular risks associated with this compound are a significant concern. These risks include an increased likelihood of myocardial infarction, stroke, and arrhythmias.[2][3] This is thought to be caused by an imbalance between the production of prostacyclin (a vasodilator and inhibitor of platelet aggregation) and thromboxane A2 (a vasoconstrictor and promoter of platelet aggregation).[1] this compound reduces the synthesis of prostacyclin without affecting the production of thromboxane, which can lead to a prothrombotic state.[1]
In terms of gastrointestinal effects, while this compound was developed to have a better safety profile than non-selective NSAIDs, it is not without risks.[4] It has been shown to be less likely to cause gastric ulcers and bleeding compared to traditional NSAIDs.[4] However, it can still exacerbate pre-existing gastrointestinal conditions.
Q2: How can I minimize the risk of cardiovascular off-target effects in my animal models?
Minimizing cardiovascular off-target effects in animal models requires careful experimental design and monitoring. Consider the following strategies:
-
Dose Selection: Use the lowest effective dose of this compound for the shortest possible duration to achieve the desired anti-inflammatory effect.
-
Animal Model Selection: Be aware that different animal species and strains may have varying sensitivities to the cardiovascular effects of this compound.
-
Cardiovascular Monitoring: Implement continuous or frequent monitoring of cardiovascular parameters such as electrocardiogram (ECG), blood pressure, and heart rate.
-
Ischemia/Reperfusion Models: If your research involves models of ischemia/reperfusion, be particularly cautious, as this compound has been shown to increase mortality in such models.[2]
-
Concomitant Medications: Avoid co-administration of other drugs that may have cardiovascular effects unless it is a specific aim of your study.
Q3: What are the best practices for assessing gastrointestinal side effects in my experiments?
To accurately assess the gastrointestinal impact of this compound in your studies, consider these best practices:
-
Gross and Histological Examination: At the end of the experiment, perform a thorough macroscopic examination of the entire gastrointestinal tract for any signs of damage, such as ulcers, erosions, or bleeding. Follow this with a histological analysis of tissue samples to detect microscopic changes.
-
Ulcer Scoring: Utilize a standardized ulcer scoring system to quantify the extent of gastric and intestinal damage.
-
Control Groups: Always include appropriate control groups, such as a vehicle control and a positive control with a non-selective NSAID known to cause gastrointestinal damage (e.g., indomethacin or naproxen).
-
Fecal Occult Blood Testing: Regularly test fecal samples for the presence of occult blood, which can be an early indicator of gastrointestinal bleeding.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected increase in mortality in animal models, particularly during stressful procedures. | This compound-induced cardiotoxicity, potentially exacerbated by experimental stress.[2] | Review the dosage and administration schedule. Implement cardiovascular monitoring (ECG, blood pressure). Consider a different NSAID with a more favorable cardiovascular profile for your specific model. |
| Inconsistent or unexpectedly high levels of gastric irritation or ulceration. | This compound may aggravate pre-existing, subclinical gastrointestinal inflammation. The animal model may be particularly sensitive. | Ensure all animals are free from gastrointestinal pathogens before the study. Lower the dose of this compound. Include a positive control (e.g., a non-selective NSAID) to benchmark the level of irritation. |
| Difficulty replicating previously reported anti-inflammatory effects. | Issues with drug formulation, administration route, or animal model selection. | Verify the solubility and stability of your this compound formulation. Ensure accurate and consistent dosing. Consider that the inflammatory response in your chosen model may be less COX-2 dependent. |
| Conflicting results in in vitro versus in vivo experiments. | Differences in metabolic activation or the complex physiological environment in vivo. | Investigate the metabolic profile of this compound in your in vitro system and compare it to known in vivo metabolites. Consider that off-target effects observed in vivo may be due to systemic physiological responses not present in a simplified in vitro model. |
Data Presentation
Table 1: this compound IC50 Values for COX-1 and COX-2
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), demonstrating its selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | >100 | 0.018 - 0.53 | >188 - >555 |
Data compiled from multiple sources.
Experimental Protocols
Rat Model of Myocardial Ischemia/Reperfusion Injury
This protocol is designed to assess the effects of this compound on the heart in a model that mimics a heart attack.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Rodent ventilator
-
Surgical instruments (forceps, scissors, needle holder)
-
Suture material (e.g., 6-0 silk)
-
Electrocardiogram (ECG) monitor
Procedure:
-
Anesthetize the rat and initiate mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Carefully place a suture around the left anterior descending (LAD) coronary artery.
-
Induce ischemia by tightening the suture to occlude the LAD artery. Successful occlusion is confirmed by changes in the ECG (e.g., ST-segment elevation) and visual blanching of the myocardium.
-
Maintain ischemia for a predetermined period (e.g., 30 minutes).
-
Initiate reperfusion by releasing the suture.
-
Monitor the animal for a set reperfusion period (e.g., 2 hours), continuously recording the ECG to monitor for arrhythmias.
-
At the end of the experiment, euthanize the animal and excise the heart for further analysis (e.g., infarct size measurement, histological examination).
NSAID-Induced Gastric Ulcer Model in Rats
This protocol is used to evaluate the gastrointestinal toxicity of this compound.
Materials:
-
Male Wistar rats (200-250g)
-
This compound
-
Positive control (e.g., Indomethacin)
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Fast the rats for 24 hours before the experiment, with free access to water.
-
Administer this compound, the positive control, or the vehicle control orally via gavage.
-
Four hours after drug administration, euthanize the rats by cervical dislocation.
-
Immediately dissect the stomach and open it along the greater curvature.
-
Gently rinse the stomach with saline to remove gastric contents.
-
Examine the gastric mucosa for the presence of ulcers and score the severity of the lesions using a standardized scale.
-
Calculate the ulcer index for each group.
Visualizations
Caption: this compound's selective inhibition of COX-2 disrupts the balance between Thromboxane A2 and Prostacyclin.
Caption: General experimental workflows for assessing cardiovascular and gastrointestinal off-target effects of this compound.
References
- 1. Selective COX-2 inhibition and cardiovascular effects: a review of the this compound development program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hidden Cardiotoxicity of this compound Can be Revealed in Experimental Models of Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Risk of cardiovascular events and this compound: cumulative meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety profile of this compound as used in general practice in England: results of a prescription-event monitoring study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rofecoxib Concentration in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Rofecoxib concentration to avoid cytotoxicity in cell line experiments.
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity at Low this compound Concentrations
Possible Causes and Solutions:
| Possible Cause | Solution |
| Cell Line Sensitivity: | Different cell lines exhibit varying sensitivities to this compound. Some may be inherently more susceptible to its cytotoxic effects. |
| COX-2 Expression Levels: | Cell lines with high levels of Cyclooxygenase-2 (COX-2) expression may be more sensitive to the inhibitory effects of this compound, which could lead to downstream effects on cell viability. |
| Off-Target Effects: | At certain concentrations, this compound may exert off-target effects independent of COX-2 inhibition, leading to cytotoxicity. |
| Solvent Toxicity: | The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity, especially at higher concentrations. |
| Action: | Perform a solvent control experiment to assess the toxicity of the vehicle alone. |
| Contamination: | Microbial contamination of cell cultures can induce stress and increase sensitivity to drug treatment. |
| Action: | Regularly check cell cultures for any signs of contamination. |
Problem 2: No Observable Effect at High this compound Concentrations
Possible Causes and Solutions:
| Possible Cause | Solution |
| Cell Line Resistance: | The selected cell line may be resistant to the effects of this compound. For instance, some studies have shown that this compound, up to a concentration of 20 µM, did not inhibit cell growth or induce apoptosis in normal and transformed enterocytes[1]. |
| Drug Inactivity: | Improper storage or handling of the this compound stock solution may have led to its degradation. |
| Action: | Prepare a fresh stock solution of this compound and store it under the recommended conditions (typically at -20°C or -80°C). |
| Low COX-2 Expression: | If the intended effect is mediated by COX-2 inhibition, cell lines with low or no COX-2 expression may not respond to this compound. |
| Action: | Verify the COX-2 expression status of your cell line using techniques like Western blotting or qPCR. |
| Incorrect Assay: | The chosen assay may not be sensitive enough to detect subtle changes in cell viability or proliferation. |
| Action: | Consider using a combination of different cytotoxicity and apoptosis assays to get a more comprehensive picture. |
Data Presentation: this compound Concentration and Effects on Cell Lines
The following table summarizes the effects of this compound at various concentrations in different cell lines. It is important to note that direct cytotoxic IC50 values for this compound are not as widely published as its COX-2 inhibitory IC50 values.
| Cell Line | Concentration | Observed Effect | Reference |
| Human Osteosarcoma Cells | 26 nM | IC50 for COX-2-dependent PGE2 production | [2][3] |
| Chinese Hamster Ovary (CHO) cells (expressing human COX-2) | 18 nM | IC50 for COX-2 inhibition | [2][3] |
| Human Lymphoma U937 Cells | > 50 µM | IC50 for COX-1 inhibition (indicating high selectivity for COX-2) | [2] |
| Malignant Mesothelioma Cell Lines (MPP89, Ist-Mes-1, Ist-Mes-2) | 36 µM | Reduced cell proliferation (68%, 58%, and 40% proliferation, respectively) | [2] |
| Malignant Mesothelioma Cell Lines (MSTO-211H, NCI-H2452) | 36 µM | High cell survival (97% and 90%, respectively) | [2] |
| Human Pancreatic Adenocarcinoma (Mia PaCa-2) | 5 µM | Decreased expression of cyclin D1 and increased expression of cell cycle arrest genes (p21/WAF1, p33/ING, GADD34, and GADD45) | [4] |
| Esophageal Adenocarcinoma (SEG-1, BIC) | 8.0 to 125 µ g/well | Significant antiproliferative effects and increased apoptosis | |
| Esophageal Squamous Cell Carcinoma (KYSE 150, KYSE 410) | 8.0 to 125 µ g/well | Significant antiproliferative effects and increased apoptosis | |
| Normal and Transformed Enterocytes | up to 20 µM | No inhibition of cell growth or induction of apoptosis | [1] |
Experimental Protocols
Determining Optimal this compound Concentration: A General Workflow
This workflow outlines the steps to determine a non-cytotoxic working concentration of this compound for your specific cell line.
Caption: Workflow for optimizing this compound concentration.
Detailed Methodologies
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the this compound dilutions. Include untreated and solvent-only controls.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the medium and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader[5][6].
-
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cytotoxicity.
-
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubate the plate for the desired time.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (usually around 490 nm)[7][8][9].
-
3. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Seed and treat cells with this compound for the desired duration.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour[10][11][12][13].
-
Signaling Pathways
This compound and Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest in some cancer cell lines. This is often mediated by the upregulation of cell cycle inhibitors and the downregulation of cyclins.
Caption: this compound-induced cell cycle arrest pathway.
FAQs
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is involved in the synthesis of prostaglandins, which are mediators of inflammation and pain[14][15][16]. By inhibiting COX-2, this compound reduces the production of these prostaglandins.
Q2: Can this compound induce apoptosis in cancer cells?
A2: Yes, some studies have shown that this compound can induce apoptosis in certain cancer cell lines, such as esophageal adenocarcinoma and squamous cell carcinoma. However, its pro-apoptotic effect appears to be less potent compared to other COX-2 inhibitors like Celecoxib[17]. In some cell types, this compound did not induce apoptosis even at concentrations up to 20 µM[1].
Q3: Are there any known COX-2 independent effects of this compound?
A3: While the primary mechanism is COX-2 inhibition, some effects of this compound may be independent of this pathway. For instance, its influence on gene expression related to cell cycle arrest suggests a broader impact on cellular signaling[4]. The related drug, Celecoxib, is known to have several COX-2 independent pro-apoptotic effects, and it is possible that this compound shares some of these, although they may be less pronounced.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is poorly soluble in water. It is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution can then be further diluted in cell culture medium to achieve the desired final concentrations for your experiments. Always prepare fresh dilutions from the stock for each experiment and include a solvent control to account for any potential effects of the solvent on the cells.
Q5: Why was this compound withdrawn from the market?
A5: this compound (marketed as Vioxx) was voluntarily withdrawn from the market due to concerns about an increased risk of cardiovascular events, such as heart attack and stroke, associated with long-term, high-dosage use[16]. This was thought to be related to an imbalance in the production of prostaglandins that regulate blood clotting. These concerns are primarily associated with its in vivo use in humans and may not be directly relevant to in vitro cell culture experiments, but it is an important piece of information regarding the drug's overall safety profile.
References
- 1. Celecoxib but not this compound inhibits the growth of transformed cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Selective cyclooxygenase-2 inhibitor this compound (Vioxx) induces expression of cell cycle arrest genes and slows tumor growth in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. ClinPGx [clinpgx.org]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. Celecoxib and this compound have different effects on small intestinal ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Rofecoxib Animal Model Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in Rofecoxib-treated animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Cardiovascular System
Q1: We observed an increased incidence of thrombotic events in our this compound-treated mice. Is this an expected outcome?
A1: Yes, an enhanced prothrombotic effect is a known complication with this compound treatment in certain animal models. Studies in lean wild-type mice using a jugular vein thrombosis model (photochemically induced injury) have shown that this compound treatment can lead to a significantly shorter occlusion time compared to placebo, indicating a prothrombotic tendency. However, it's noteworthy that in an arterial thrombosis model (FeCl3 induced injury) in obese mice, this prothrombotic effect was not observed. This suggests that the model system and the underlying physiological state of the animals can influence the outcome.
Troubleshooting Steps:
-
Review your animal model: Is it a venous or arterial thrombosis model? The prothrombotic effects of this compound may be more pronounced in venous models.
-
Assess the physiological state of your animals: Factors like obesity can influence the thrombotic response to this compound.
-
Consider the duration of treatment: In the reported study, a mild prothrombotic tendency was observed after 4 weeks of this compound treatment.
-
Measure relevant biomarkers: Assess platelet aggregation and levels of thromboxane and prostacyclin to investigate the underlying mechanism. This compound selectively inhibits COX-2, which can lead to an imbalance between anti-thrombotic prostacyclin (PGI2) and pro-thrombotic thromboxane A2 (TXA2).
Q2: Our rat model subjected to ischemia/reperfusion (I/R) injury showed increased mortality with this compound treatment, which we did not anticipate. What could be the cause?
A2: This phenomenon is described as "hidden cardiotoxicity" of this compound, which may only become apparent under conditions of cardiac stress like I/R. Chronic this compound treatment has been shown to increase acute mortality during cardiac I/R in rats, primarily due to a proarrhythmic effect. This is associated with a prolongation of the action potential duration (APD). Interestingly, in the same study, this compound also demonstrated a paradoxical infarct size-reducing effect.
Troubleshooting Steps:
-
Monitor electrocardiograms (ECG): Continuously monitor ECGs during the I/R procedure to detect arrhythmias, such as ventricular fibrillation (VF), which can be a cause of mortality.
-
Measure action potential duration: If technically feasible in your setup, ex vivo measurements of APD in isolated papillary muscles can confirm the proarrhythmic potential.
-
Evaluate infarct size: Despite the increased mortality, assess the infarct size to see if you observe the paradoxical protective effect. This can be done using staining techniques like TTC (2,3,5-triphenyltetrazolium chloride).
-
Consider ischemic preconditioning (IPC): Studies have shown that IPC can protect against this compound-induced cardiotoxicity.
Gastrointestinal System
Q3: We are using a standard healthy rat model and are not observing the expected gastrointestinal (GI) damage with this compound. Is this normal?
A3: Yes, in healthy gastrointestinal mucosa, selective COX-2 inhibitors like this compound may not produce significant necrotic lesions. The primary advantage of COX-2 selective inhibitors over non-selective NSAIDs is a reduced risk of direct gastric damage.
Troubleshooting Steps:
-
Assess for pre-existing GI conditions: If you are expecting to see GI toxicity, consider using a model with a compromised GI tract. For example, studies have shown that this compound can aggravate previously indomethacin-induced lesions, as well as ulcers induced by acetic acid or cysteamine.
-
Evaluate for concurrent treatments: Co-administration of other drugs, such as nitric oxide synthase inhibitors (e.g., L-NAME), can unmask intestinal damage potential of this compound.
-
Histological examination: Even in the absence of gross lesions, perform histological analysis of the GI tract to look for subtle changes.
Renal System
Q4: In our rat study, this compound seems to be interfering with the action of diuretics and affecting renal function. Is there a known interaction?
A4: Yes, this compound can interfere with the effects of diuretics like furosemide. Studies in rats have shown that this compound can neutralize the diuretic effect of furosemide. This is thought to be due to the inhibition of COX-2, which is constitutively expressed in the kidneys and plays a role in renal homeostasis. This compound has been shown to cause a dose-dependent attenuation of diuresis and saluresis induced by furosemide.
Troubleshooting Steps:
-
Monitor urine output and osmolality: Quantify 24-hour urine volume and osmolality to assess the diuretic effect.
-
Measure serum and urine electrolytes: Analyze blood urea nitrogen (BUN), serum creatinine, and sodium and potassium levels in both serum and urine.
-
Assess renal COX-2 expression: If possible, measure the protein expression of COX-2 in the renal cortex to understand the molecular mechanism.
-
Evaluate plasma renin activity: While some studies have not found a significant effect of this compound on plasma renin activity, it is a relevant parameter to measure in the context of diuretic interaction.
Data Presentation
Table 1: Effects of this compound on Renal Function in Rats (in combination with Furosemide)
| Parameter | Control (Placebo) | Furosemide | This compound + Furosemide | This compound |
| Urine Volume | Baseline | Significantly Increased | No significant change from control | No significant change from control |
| Urine Osmolality | Baseline | Significantly Decreased | No significant change from control | No significant change from control |
| Serum K+ Level | Baseline | Lowest | Intermediate | Higher than Furosemide group |
| Renal Cortical COX-2 Expression | Lowest | Significantly Increased | Significantly Increased | Significantly Increased |
Data summarized from a study in Wistar albino rats treated for 7 days.
Table 2: Prothrombotic Effect of this compound in a Murine Venous Thrombosis Model
| Parameter | Placebo | This compound |
| Occlusion Time (median) | 36 min | 12 min (p < 0.05) |
| Thrombus Size | Baseline | Not significantly enhanced |
Data from a 4-week treatment study in lean wild-type mice.
Table 3: Cardiotoxic Effects of Chronic this compound Treatment in a Rat Ischemia/Reperfusion Model
| Parameter | I/R + Vehicle | I/R + this compound |
| Mortality Rate | Low | Significantly Increased (OR = 7.73) |
| Cause of Death | Irreversible Ventricular Fibrillation (less frequent) | Irreversible Ventricular Fibrillation (more frequent) |
Data from a 4-week treatment study in rats subjected to 30 min ischemia and 120 min reperfusion.
Experimental Protocols
Protocol 1: Assessment of Prothrombotic Effect in a Murine Venous Thrombosis Model
-
Animal Model: Lean wild-type mice.
-
Treatment: this compound administered for 4 weeks. A placebo group should be included as a control.
-
Thrombosis Induction: Photochemically induced injury in the jugular vein.
-
Endpoint Measurement:
-
Occlusion Time: Time to complete cessation of blood flow, monitored using a flow probe.
-
Thrombus Size: Measured post-mortem.
-
-
Reference: This protocol is based on the methodology described in the study by The perilous prothrombotic effect of this compound in a murine venous thrombosis model.
Protocol 2: Evaluation of Hidden Cardiotoxicity in a Rat Ischemia/Reperfusion Model
-
Animal Model: Adult rats.
-
Treatment: Chronic this compound administration (e.g., 4 weeks). A vehicle-treated group should serve as a control.
-
Ischemia/Reperfusion (I/R) Procedure:
-
Anesthetize the animals.
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery for 30 minutes (ischemia).
-
Release the ligature to allow for 120 minutes of reperfusion.
-
-
Endpoint Measurements:
-
Mortality: Record the number of animals that do not survive the procedure.
-
Arrhythmia Scoring: Monitor ECG throughout the I/R period and score arrhythmias based on established conventions (e.g., Lambeth conventions).
-
Infarct Size: At the end of reperfusion, excise the heart and stain with TTC to differentiate between viable and necrotic tissue.
-
-
Reference: This protocol is adapted from the study on the hidden cardiotoxicity of this compound.
Protocol 3: Assessment of Gastrointestinal Effects in Rats
-
Animal Model: Wistar rats.
-
Experimental Groups:
-
Healthy mucosa: Administer this compound orally or subcutaneously for 5 days.
-
Compromised mucosa: Induce gastric ulcers with indomethacin, acetic acid, or cysteamine prior to this compound administration.
-
-
Endpoint Measurements:
-
Gross Lesion Scoring: Visually inspect the stomach and small intestine for necrotic lesions and ulcers.
-
Histological Examination: Collect tissue samples for microscopic analysis of mucosal integrity and leukocyte infiltration.
-
Complete Blood Count (CBC): Analyze for changes in neutrophil counts.
-
-
Reference: This protocol is based on the methods used to study gastrointestinal damage induced by celecoxib and this compound in rats.
Mandatory Visualizations
Caption: this compound's selective inhibition of the COX-2 pathway.
Caption: Workflow for assessing this compound-induced cardiotoxicity.
Caption: Troubleshooting logic for unexpected this compound results.
Technical Support Center: Accounting for Rofecoxib's Photosensitivity in Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to effectively account for Rofecoxib's photosensitivity in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound's photosensitive potential?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to be photosensitive, particularly in solution.[1] Upon exposure to ultraviolet (UV) radiation, it can undergo degradation to form photoproducts.[2][3] This property can lead to phototoxic reactions, which are non-immunological responses to a light-activated compound.[4][5]
Q2: What is the proposed mechanism of this compound's photosensitivity?
A2: The primary mechanism is believed to be phototoxicity.[4][5][6][7][8][9][10] This process involves the absorption of UVA radiation by the this compound molecule, leading to its excitation. In this excited state, the molecule can generate reactive oxygen species (ROS), which can then cause damage to cellular components like lipids, proteins, and DNA, ultimately resulting in an inflammatory response that manifests as an exaggerated sunburn.[7][11]
Q3: What are the key considerations when designing experiments with this compound?
A3: The key considerations are:
-
Light Exposure: All experimental procedures involving this compound in solution should be performed under light-controlled conditions (e.g., using amber glassware, minimizing exposure to ambient light).
-
Solvent Selection: The solvent used can influence the photodegradation of this compound. It is crucial to use solvents in which this compound's stability has been characterized.
-
In Vitro vs. In Vivo Models: The choice of experimental model is critical. In vitro assays like the 3T3 Neutral Red Uptake (NRU) phototoxicity test are valuable for initial screening, while in vivo models can provide insights into the physiological response.
-
Controls: Appropriate controls are essential, including dark controls (this compound-treated, no UV exposure) and vehicle controls (vehicle-treated, with and without UV exposure).
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro phototoxicity assays (e.g., 3T3 NRU assay).
| Possible Cause | Troubleshooting Step |
| Photodegradation of this compound in stock solutions. | Prepare this compound stock solutions fresh for each experiment and protect them from light. |
| Inadequate UV dose. | Calibrate the UV light source before each experiment to ensure a consistent and appropriate dose is delivered to the cells. |
| Cell monolayer variability. | Ensure a uniform cell monolayer is present before treatment by optimizing cell seeding density and incubation time. |
| Interference of this compound with the Neutral Red dye. | Run a control to assess if this compound at the tested concentrations interferes with the Neutral Red assay in the absence of light. |
Issue 2: High variability in in vivo phototoxicity studies.
| Possible Cause | Troubleshooting Step |
| Inconsistent drug delivery or absorption. | Optimize the route of administration and vehicle to ensure consistent bioavailability of this compound. |
| Variable UV exposure. | Use a calibrated and uniform UV light source. For animal studies, ensure consistent positioning and exposure of the treatment area. |
| Differences in skin pigmentation. | Use animals with consistent skin pigmentation for the study, as melanin can influence photosensitivity. |
| Subjective scoring of erythema. | Employ quantitative methods for assessing the phototoxic response, such as measuring skinfold thickness or using colorimetry, in addition to visual scoring. |
Quantitative Data Summary
The following tables provide a structured summary of the type of quantitative data that should be collected and analyzed in phototoxicity studies of this compound.
Table 1: In Vitro Phototoxicity of this compound using the 3T3 NRU Assay
| Concentration (µg/mL) | Mean Viability (-UVA) (%) | SD (-UVA) | Mean Viability (+UVA) (%) | SD (+UVA) |
| 0 (Vehicle) | 100 | 5.2 | 98 | 6.1 |
| 1 | 99 | 4.8 | 85 | 7.3 |
| 10 | 95 | 6.1 | 60 | 8.5 |
| 50 | 90 | 7.3 | 30 | 9.2 |
| 100 | 85 | 8.0 | 10 | 5.5 |
| IC50 | >100 | ~25 | ||
| Photo Irritation Factor (PIF) | >4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Table 2: In Vivo Phototoxicity of NSAIDs in the Mouse Tail Model
| Compound | Dose (mg/kg) | Phototoxic Response (Wet Weight Increase %) |
| Tiaprofenic acid | 50 | 45 |
| Carprofen | 25 | 38 |
| Benoxaprofen | 50 | 75 |
| Naproxen | 100 | 25 |
| Diclofenac | 50 | 15 |
| This compound | Data to be determined | Data to be determined |
Source: Adapted from in vivo phototoxicity data for various NSAIDs.[6]
Experimental Protocols
1. In Vitro Phototoxicity: 3T3 Neutral Red Uptake (NRU) Assay
This protocol is adapted from the OECD Test Guideline 432.[12][13]
-
Cell Culture: Maintain Balb/c 3T3 fibroblasts in appropriate culture medium. Seed cells in 96-well plates to form a monolayer.
-
Treatment: Prepare a range of this compound concentrations in culture medium. Replace the culture medium in the 96-well plates with the this compound solutions. For each concentration, prepare two plates: one for UV irradiation and one to be kept in the dark.
-
UV Irradiation: Expose one set of plates to a non-cytotoxic dose of UVA light. The other set of plates (dark control) should be handled identically but without UV exposure.
-
Incubation: After irradiation, wash the cells and incubate with fresh medium for 24 hours.
-
Neutral Red Uptake: Incubate the cells with Neutral Red solution. Living cells will take up the dye into their lysosomes.
-
Data Analysis: Extract the dye and measure the absorbance. Calculate cell viability for each concentration with and without UV exposure. Determine the IC50 values (concentration causing 50% reduction in viability) for both conditions and calculate the Photo Irritation Factor (PIF). A PIF > 5 indicates a phototoxic potential.
2. In Vivo Phototoxicity: Mouse Tail Model
This protocol is a modification of established methods for assessing NSAID phototoxicity.[6]
-
Animals: Use albino mice with consistent skin characteristics.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally or orally) at various doses. Include a vehicle control group.
-
UV Irradiation: After a predetermined time for drug distribution, irradiate a section of the tail with a controlled dose of UVA. The rest of the body and a portion of the tail should be shielded.
-
Assessment: After 24-48 hours, assess the phototoxic reaction. This can be done by visual scoring of erythema and edema, measuring the tail diameter or thickness, or by determining the wet weight increase of the irradiated tail section compared to the non-irradiated section.
-
Data Analysis: Compare the phototoxic response in the this compound-treated groups to the vehicle control group.
Visualizations
Caption: Proposed signaling pathway of this compound-induced phototoxicity.
References
- 1. This compound: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Examination of 6-Methylsulphonylphenanthro-[9,10-C]-furan-1(3H)-one—A this compound Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phototoxic and photoallergic cutaneous drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phototoxic and photoallergic skin reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo phototoxicity of non-steroidal anti-inflammatory drugs evaluated by the mouse tail technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photosensitizing potential of certain nonsteroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Latest Evidence Regarding the Effects of Photosensitive Drugs on the Skin: Pathogenetic Mechanisms and Clinical Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sun-Sensitive Drugs (Photosensitivity) Pictures, Symptoms, List [medicinenet.com]
- 11. Drug-Induced Photosensitivity: Clinical Types of Phototoxicity and Photoallergy and Pathogenetic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
Technical Support Center: Rofecoxib Aqueous Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rofecoxib in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the common causes?
A1: this compound is known to be unstable in aqueous solutions under certain conditions. The primary causes of degradation are exposure to alkaline pH and light.[1] Specifically, this compound is sensitive to basic conditions and is photosensitive, leading to the formation of degradation products.[1]
Q2: What happens to this compound when it degrades in an alkaline solution?
A2: In the presence of a base and oxygen, this compound undergoes hydrolysis of its lactone ring, followed by oxidation. This process results in the formation of a dicarboxylate degradant.[2] This degradation pathway is significant at a pH of 11 and above.
Q3: How does light affect the stability of this compound in solution?
A3: Exposure to UV light can cause this compound to undergo a photocyclization reaction.[3] This leads to the formation of a phenanthrene derivative, which is a major photodegradation product.[4]
Q4: Can oxidation be a problem for this compound solutions?
A4: Yes, this compound can have a pro-oxidant effect, increasing the susceptibility of lipids to oxidative damage.[5] This oxidative potential can be a factor in its degradation and is important to consider, especially in complex formulations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of this compound potency in solution over a short period. | Alkaline pH of the solution. | Measure the pH of your solution. This compound is more stable at neutral or slightly acidic pH. Adjust the pH to be below 8. Consider using a buffered system to maintain a stable pH. |
| Appearance of unknown peaks in HPLC analysis after exposure to ambient light. | Photodegradation. | Protect the this compound solution from light at all times. Use amber-colored vials or wrap containers in aluminum foil. Conduct experiments under low-light conditions whenever possible. |
| Inconsistent results in cell-based assays. | Oxidative degradation of this compound or other components. | Consider the addition of an antioxidant. The pro-oxidant activity of this compound can be mitigated by the antioxidant astaxanthin.[5] Other antioxidants like Vitamin C or E could also be investigated for their potential protective effects. |
| Precipitation of this compound from the aqueous solution. | Poor aqueous solubility. | This compound has low water solubility. To improve solubility and potentially enhance stability, consider the use of co-solvents (e.g., ethanol, propylene glycol) or complexing agents (e.g., cyclodextrins). |
Data on this compound Degradation
While specific kinetic data is limited in publicly available literature, the following table summarizes the known degradation pathways and the conditions that promote them.
| Degradation Type | Condition | Major Degradation Product | Reference |
| Hydrolysis/Oxidation | Alkaline pH (≥ 11) | Dicarboxylate | [2] |
| Photodegradation | Exposure to UV light | 6-(methylsulphonyl)phenanthro[9,10-C]-furan-1(3H)one | [4] |
| Oxidation | Presence of oxygen | Reactive maleic anhydride | [5] |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a typical reverse-phase HPLC method for the quantification of this compound and the separation of its degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (150 x 4.6 mm, 5 µm particle size).[6][7]
-
Mobile Phase: Acetonitrile and 0.1% o-phosphoric acid in water (50:50, v/v).[6][7]
-
Column Temperature: Ambient.[6]
2. Preparation of Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2.5, 5, 10, 15, 20, 25 µg/mL).[8]
-
Sample Solution: Dilute the this compound aqueous solution under investigation with the mobile phase to a concentration within the calibration range.
3. Chromatographic Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Perform a blank injection (mobile phase) to ensure a clean baseline.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Monitor the chromatogram for the this compound peak and any degradation product peaks. The retention time for this compound will be consistent under these conditions.
4. System Suitability:
Before sample analysis, ensure the following system suitability parameters are met:
-
Tailing Factor: ≤ 2.0 for the this compound peak.
-
Theoretical Plates: ≥ 2000 for the this compound peak.
-
Relative Standard Deviation (RSD) for replicate injections of the standard: ≤ 2.0%.
Visualizations
Caption: this compound degradation pathways in aqueous solutions.
Caption: Troubleshooting workflow for this compound solution instability.
References
- 1. This compound: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Examination of this compound solution decomposition under alkaline and photolytic stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an HPLC method for determination of this compound in bovine serum albumin microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an HPLC method for determination of this compound in bovine serum albumin microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Addressing variability in Rofecoxib's effects between different cell passages
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Rofecoxib's effects, particularly concerning different cell passages during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cell line across different experiments. What could be the cause?
A1: Variability in IC50 values for this compound is a common issue that can stem from several factors. One of the most critical is the passage number of your cell line.[1][2] Continuous subculturing can lead to phenotypic and genotypic drift, altering key characteristics like protein expression, growth rates, and response to stimuli.[2] Specifically, the expression levels of COX-2, the primary target of this compound, can change as cells are passaged, directly impacting the drug's efficacy. Other potential causes include inconsistencies in cell seeding density, variations in serum batches, or subtle differences in incubation times.
Q2: How does cell passage number specifically affect a cell line's response to this compound?
A2: High-passage number cell lines can undergo significant alterations that influence their response to this compound. These changes can include:
-
Altered COX-2 Expression: The expression of cyclooxygenase-2 (COX-2) can fluctuate with continuous culturing. A decrease in COX-2 expression would lead to a reduced effect of this compound, while an increase could potentiate its action.
-
Changes in Signaling Pathways: Long-term culturing can alter various signaling pathways. This compound has been shown to modulate genes involved in inflammation, apoptosis, and cell adhesion, beyond its direct COX-2 inhibition.[3] Changes in these pathways due to high passage numbers could lead to variable responses.
-
Morphological and Growth Rate Changes: High-passage cells may exhibit altered morphology and growth rates.[2] These changes can affect drug uptake and overall cellular health, indirectly influencing the observed effects of this compound.
Q3: What is the primary mechanism of action of this compound, and could off-target effects contribute to variability?
A3: this compound is a potent and selective inhibitor of the COX-2 enzyme.[4] It blocks the conversion of arachidonic acid to prostaglandins, particularly Prostaglandin E2 (PGE2), which are key mediators of inflammation and pain.[1] While its primary action is COX-2 inhibition, some studies suggest this compound can modulate the expression of genes involved in other pathways, such as those related to apoptosis and cell signaling.[3] Variability in these off-target pathways, potentially influenced by cell passage number, could contribute to inconsistent experimental outcomes.
Q4: Are there established IC50 values for this compound in common cell lines?
A4: Yes, IC50 values for this compound have been reported for several cell lines. However, these values should be used as a reference, as they can vary between labs and experiments. Some reported values are summarized in the table below.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various In Vitro Models
| Cell Line/System | Target | IC50 Value | Reference |
| Human Osteosarcoma Cells | COX-2 dependent PGE2 production | 26 nM | [1][4] |
| Chinese Hamster Ovary (CHO) Cells | Human COX-2 | 18 nM | [4] |
| Purified Human Recombinant COX-2 | Enzyme Activity | 0.34 µM | [1] |
| Human Whole Blood Assay | COX-2 derived PGE2 synthesis | 0.53 µM | [1] |
| Human Whole Blood Assay | COX-1 derived Thromboxane B2 | 18.8 µM | [1] |
| U937 Cells (Human Lymphoma) | COX-1 | > 50 µM | [4] |
Troubleshooting Guide
Issue: High variability in PGE2 levels after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Standardize experiments to a narrow passage number range (e.g., passages 5-15). Thaw a new vial of low-passage cells if variability persists. Document the passage number for every experiment. |
| Inconsistent Cell Health | Monitor cell morphology and viability before each experiment. Discard any cultures that appear unhealthy or have altered growth rates. |
| Variable COX-2 Expression | If possible, perform a baseline Western blot for COX-2 expression on your cell lysates from different passage numbers to assess for significant changes. |
| Assay Protocol Deviations | Ensure consistent incubation times, reagent concentrations, and washing steps in your PGE2 ELISA. Prepare fresh dilutions of this compound for each experiment. |
Mandatory Visualizations
Caption: this compound's primary mechanism of action.
Caption: Recommended experimental workflow for this compound studies.
Experimental Protocols
Key Experiment: Determination of this compound's effect on Prostaglandin E2 (PGE2) Production in Cell Culture
This protocol outlines a general method for assessing the inhibitory effect of this compound on PGE2 production in adherent cell cultures.
Materials:
-
Cell line of interest (e.g., human osteosarcoma cells)
-
Complete cell culture medium
-
Serum-free medium (e.g., Hanks' Balanced Salt Solution - HBSS)
-
This compound stock solution (in DMSO)
-
Arachidonic acid
-
PGE2 ELISA kit
-
Phosphate Buffered Saline (PBS)
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Treatment:
-
When cells are confluent, aspirate the complete medium and wash the cells once with PBS.
-
Add serum-free medium to each well.
-
Prepare serial dilutions of this compound in serum-free medium from your stock solution. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Add the this compound dilutions and vehicle control to the respective wells.
-
Pre-incubate the cells with this compound for 5 to 15 minutes at 37°C.[1]
-
-
Stimulation of PGE2 Production:
-
Sample Collection:
-
After the incubation, carefully collect the supernatant from each well.
-
Centrifuge the supernatants to remove any cellular debris.
-
-
PGE2 Quantification:
-
Perform a PGE2 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Briefly, this typically involves adding samples and standards to a pre-coated plate, followed by the addition of a PGE2 conjugate and a specific antibody. After incubation and washing steps, a substrate is added, and the colorimetric change is measured using a plate reader.
-
-
Data Analysis:
-
Calculate the concentration of PGE2 in each sample based on the standard curve.
-
Determine the percentage inhibition of PGE2 production for each this compound concentration relative to the vehicle-treated, arachidonic acid-stimulated control.
-
Plot the percentage inhibition against the this compound concentration to determine the IC50 value.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound modulates multiple gene expression pathways in a clinical model of acute inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound modulates multiple gene expression pathways in a clinical model of acute inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
How to control for the effects of Rofecoxib's metabolites in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the effects of Rofecoxib's metabolites in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound and are they pharmacologically active?
This compound is primarily metabolized by cytosolic reductases into several metabolites. The principal metabolic products are the cis-dihydro and trans-dihydro derivatives of this compound.[1][2] An additional oxidative metabolite, 5-hydroxythis compound, is formed to a lesser extent, primarily by cytochrome P450 (CYP) enzymes 3A4 and 1A2. These metabolites are generally considered inactive as inhibitors of cyclooxygenase (COX)-1 or COX-2.[2] However, the absence of COX inhibition does not preclude other potential biological activities, especially in long-term exposure scenarios.
Q2: Why is it important to control for the effects of this compound's metabolites in long-term studies?
While the primary metabolites of this compound are not potent COX inhibitors, long-term exposure could lead to unforeseen off-target effects or toxicities. Regulatory bodies like the FDA, through the Metabolites in Safety Testing (MIST) guidance, recommend evaluating the safety of metabolites that constitute more than 10% of the parent drug's exposure at a steady state.[3][4] Furthermore, the parent drug can have indirect effects on other metabolic pathways. For instance, long-term this compound administration has been shown to dramatically increase levels of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor, which may contribute to the observed cardiovascular risks associated with the drug.
Q3: My long-term in vivo study is showing unexpected toxicity. How can I determine if this is due to this compound or its metabolites?
This is a critical question that requires a systematic approach to deconstruct the observed toxicity. The following troubleshooting guide outlines a strategy to differentiate between parent drug and metabolite effects.
Troubleshooting Guides
Guide 1: Differentiating Parent Drug vs. Metabolite-Induced Toxicity
If your long-term study with this compound reveals unexpected toxicity, follow these steps to investigate the potential role of its metabolites.
Step 1: Quantify Metabolite Exposure in Your Animal Model
-
Problem: You are unsure if the toxic effects are due to the parent drug or its metabolites.
-
Solution: The first step is to determine the plasma concentrations of this compound and its major metabolites (cis/trans-dihydro derivatives and 5-hydroxythis compound) in your animal model at a steady state. This will establish if any metabolites are present at significant levels.
-
Experimental Protocol: See "Protocol 1: Quantification of this compound and its Metabolites in Plasma using LC-MS/MS".
Step 2: Compare Metabolite Profiles Across Species
-
Problem: You need to know if the metabolite profile in your animal model is relevant to humans.
-
Solution: Compare the steady-state plasma concentrations of this compound and its metabolites from your animal model with known human pharmacokinetic data. If a metabolite is present at a significantly higher concentration in your animal model than in humans, the observed toxicity may not be relevant to human risk assessment. Conversely, if a major human metabolite is absent or at a much lower level in your animal model, the model may not be adequately assessing the full spectrum of potential toxicity.[3]
-
Data Presentation: See "Table 1: Comparative Pharmacokinetics of this compound".
Step 3: In Vitro Toxicity Assessment of Isolated Metabolites
-
Problem: You need to assess the direct toxicity of a specific metabolite.
-
Solution: If a particular metabolite is a suspected cause of toxicity, you can assess its effects in vitro using relevant cell lines (e.g., cardiomyocytes, hepatocytes). This requires synthesizing and purifying the metabolite of interest.
-
Experimental Workflow:
Caption: Workflow for in vitro toxicity testing of isolated metabolites.
Step 4: In Vivo Administration of Synthesized Metabolites
-
Problem: In vitro data may not fully recapitulate the in vivo toxicity profile.
-
Solution: If a metabolite is strongly implicated, and your primary animal model does not adequately produce it, the most direct approach is to synthesize the metabolite and administer it directly to a naive group of animals.[3] This allows for a definitive assessment of its toxicity profile in the absence of the parent drug.
-
Considerations: This can be a resource-intensive process, requiring significant chemical synthesis and formulation development.
Step 5: Utilize a Different Animal Model
-
Problem: Your current animal model does not produce the human-relevant metabolite profile.
-
Solution: If direct administration of the metabolite is not feasible, consider screening other animal species to find one that produces a metabolite profile more similar to humans.[3]
Experimental Protocols
Protocol 1: Quantification of this compound and its Metabolites in Plasma using LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of this compound and its major metabolites.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and each metabolite need to be optimized.
-
-
Data Analysis:
-
Construct calibration curves for each analyte using known concentrations.
-
Calculate the concentration of each analyte in the plasma samples based on the peak area ratios relative to the internal standard.
-
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound (25 mg dose)
| Species | Tmax (hr) | Cmax (ng/mL) | AUC (ng·hr/mL) | Terminal Half-life (hr) |
| Human | 2 - 9[5] | ~207[2] | ~3286[2] | ~17[5] |
| Rat | ~0.5 | Variable | Not directly comparable due to non-exponential decay | Not accurately determined |
| Dog | ~1.5 | Variable | Lower bioavailability (~26%) | ~2.6 |
Note: Pharmacokinetic parameters can vary significantly based on the study design and animal strain. This table provides a general comparison.
Visualizations
This compound Metabolism and Potential Off-Target Effects
The following diagram illustrates the primary metabolic pathways of this compound and highlights its indirect effect on 20-HETE, which may be linked to its cardiovascular toxicity.
Caption: this compound's metabolic pathways and its influence on cardiovascular mediators.
Logical Workflow for Investigating Metabolite Effects
This diagram provides a logical decision-making framework for researchers investigating the role of metabolites in observed in vivo effects.
Caption: Decision tree for attributing toxicity to this compound or its metabolites.
References
- 1. Hidden Cardiotoxicity of this compound Can be Revealed in Experimental Models of Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. fda.gov [fda.gov]
- 4. allucent.com [allucent.com]
- 5. This compound: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with Rofecoxib's poor water solubility in formulation for animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rofecoxib, specifically addressing challenges related to its poor water solubility in formulations for animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that affect its formulation?
A1: this compound is a white to off-white powder that is practically insoluble in water.[1] This low aqueous solubility is the primary hurdle in developing formulations for animal studies, particularly for oral and parenteral routes. Key properties are summarized in the table below.
Q2: I am seeing precipitation of this compound in my aqueous formulation. What can I do?
A2: Precipitation is a common issue due to this compound's low water solubility. Consider the following troubleshooting steps:
-
Increase the concentration of the solubilizing agent: If you are using a co-solvent, surfactant, or cyclodextrin, you may need to increase its concentration.
-
pH adjustment: While this compound's solubility is not highly pH-dependent, ensuring the pH of your vehicle is optimal can sometimes help.
-
Sonication: Sonication can help to break down drug agglomerates and improve dispersion.
-
Heating: Gentle heating can sometimes help to dissolve the compound, but be cautious about potential degradation.
-
Switch to a different formulation strategy: If the above steps fail, you may need to consider an alternative formulation approach, such as a lipid-based system or a solid dispersion.
Q3: My animals are showing signs of irritation after parenteral administration. What could be the cause?
A3: Irritation at the injection site can be caused by the drug itself or the excipients in the formulation.
-
High concentration of co-solvents: Organic solvents like DMSO and ethanol can cause irritation at high concentrations. Try to use the lowest effective concentration.
-
Drug precipitation: If the drug precipitates at the injection site, it can cause local irritation. Ensure your formulation is stable upon administration.
-
pH of the formulation: A non-physiological pH can cause irritation. Adjust the pH of your formulation to be as close to neutral as possible.
Q4: How can I improve the oral bioavailability of this compound in my animal studies?
A4: Improving the dissolution rate of this compound is key to enhancing its oral bioavailability. Strategies include:
-
Solubility enhancement techniques: Utilizing co-solvents, surfactants, or cyclodextrins to increase the amount of this compound in solution in the gastrointestinal tract.
-
Particle size reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to faster dissolution.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form.
-
Solid dispersions: Dispersing this compound in a hydrophilic polymer can enhance its dissolution rate.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄O₄S | [2] |
| Molecular Weight | 314.36 g/mol | [2] |
| Water Solubility | Insoluble (practically) | [1] |
| pKa | Not available | |
| LogP | 2.3 |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Acetone | Sparingly soluble | [1] |
| Methanol | Slightly soluble | [1] |
| Isopropyl acetate | Slightly soluble | [1] |
| Ethanol | Very slightly soluble | [1] |
| Octanol | Practically insoluble | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Route of Administration | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Rat | Oral | 5 mg/kg | 0.5 | - | - | - | [3] |
| Dog | Oral | 5 mg/kg | 1.5 | - | - | 26 | [3] |
| Dog | Intravenous | 1 mg/kg | - | - | - | - | [3] |
Experimental Protocols
1. Preparation of this compound Suspension for Oral Gavage (0.5% Methylcellulose)
This protocol describes the preparation of a this compound suspension suitable for oral gavage in rodents.
-
Materials:
-
This compound powder
-
Methylcellulose (viscosity 400 cP)
-
Tween 80 (optional, as a wetting agent)
-
Purified water
-
-
Procedure:
-
Prepare a 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose to hot water (around 80-90°C) while stirring continuously.
-
Once the methylcellulose is dispersed, cool the solution in an ice bath with continuous stirring until it forms a clear, viscous solution.
-
Weigh the required amount of this compound powder.
-
If using Tween 80, prepare a 0.1% (v/v) solution in the methylcellulose vehicle.
-
Create a paste by adding a small amount of the vehicle to the this compound powder and triturating in a mortar and pestle.
-
Gradually add the remaining vehicle to the paste while continuously stirring to form a uniform suspension.
-
Store the suspension in a tightly sealed container at 2-8°C and protected from light. Shake well before each use.
-
2. Preparation of this compound Solution for Parenteral Injection (using DMSO)
This protocol provides a general guideline for preparing a this compound solution for parenteral administration, such as intraperitoneal injection. Note: The final concentration of DMSO should be kept as low as possible to minimize toxicity.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile injectable grade
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
-
Procedure:
-
Determine the desired final concentration of Rofecox-ib and the maximum tolerable concentration of DMSO for your animal model.
-
In a sterile vial, dissolve the required amount of this compound powder in the minimum necessary volume of DMSO. Gentle warming and vortexing may be required.
-
Once completely dissolved, slowly add sterile saline or PBS to the desired final volume while vortexing to prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to adjust the ratio of DMSO to the aqueous vehicle.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile container.
-
Administer the solution immediately after preparation.
-
3. Preparation of this compound-Cyclodextrin Inclusion Complex for Enhanced Aqueous Solubility
This protocol describes the preparation of a this compound inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HPβCD) to improve its water solubility.
-
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HPβCD)
-
Purified water
-
-
Procedure (Kneading Method):
-
Determine the desired molar ratio of this compound to HPβCD (e.g., 1:1 or 1:2).
-
In a mortar, add the HPβCD and a small amount of water to form a paste.
-
Add the this compound powder to the paste and knead for a specified period (e.g., 30-60 minutes).
-
Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the this compound-HPβCD inclusion complex, which can then be dissolved in an aqueous vehicle for administration.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound formulation challenges.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. This compound-beta-cyclodextrin inclusion complex for solubility enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The absorption, distribution, metabolism and excretion of this compound, a potent and selective cyclooxygenase-2 inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Delivery of Rofecoxib in Rodent Chow
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the consistent delivery of Rofecoxib in rodent chow for experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider when formulating it into rodent chow?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) with poor water solubility.[1][2] It is a solid compound and is known to be sensitive to light and basic pH conditions when in solution.[3] Its low aqueous solubility can present challenges in achieving a homogenous mixture in rodent chow, which is critical for consistent dosing.
Q2: How is this compound typically incorporated into rodent chow for research purposes?
A2: this compound is generally incorporated into a standard or purified rodent diet by a process of mixing the powdered drug with the chow ingredients before pelleting. One study describes incorporating 12.5 grams of this compound into 50 kilograms of rodent chow to achieve a specific target dose.[4] It is crucial to ensure a homogenous distribution of the drug throughout the feed to guarantee consistent intake by the animals.
Q3: How can I verify the concentration and homogeneity of this compound in the medicated chow?
A3: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a reliable and widely used method to determine the concentration of this compound in various samples, including rodent chow.[5][6][7] To assess homogeneity, multiple samples should be taken from different locations within a single batch of the medicated chow and analyzed. The results should show minimal variation in this compound concentration.
Q4: What are the potential stability issues for this compound in rodent chow, and how can they be mitigated?
A4: this compound is sensitive to light and can degrade under basic conditions.[3] Therefore, medicated chow should be stored in light-protected containers in a cool, dry place. The pH of the diet formulation should also be considered to avoid degradation. It is advisable to conduct stability studies on a small batch of the medicated chow under typical storage conditions to determine its shelf-life.
Q5: How does the palatability of this compound-medicated chow affect consistent delivery, and what can be done to address this?
A5: The addition of any compound to rodent chow can alter its taste and smell, potentially reducing the animals' food intake and leading to inconsistent drug delivery.[8][9] While specific data on the palatability of this compound in rodent chow is limited, it is a critical factor to monitor. If a decrease in food consumption is observed, incorporating flavoring agents or sweeteners might be considered.[10][11] However, it's important to ensure these additives do not interfere with the experimental outcomes. Monitoring daily food intake and body weight is essential to assess the palatability of the medicated diet.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variable drug levels in chow samples | Inadequate mixing of this compound with the chow. | Ensure a thorough and validated mixing process. Consider using a geometric dilution method for incorporating the drug into the feed. Re-validate the mixing procedure. |
| Degradation of this compound. | Check storage conditions (light, temperature, humidity). Analyze for degradation products using HPLC. Consider the pH of the diet. | |
| Decreased food consumption by rodents | Poor palatability of the medicated chow. | Monitor food intake daily. If intake is low, consider adding a palatable flavoring agent that does not interfere with the study. A pilot study to assess palatability may be necessary.[9] |
| Animal health issues unrelated to the diet. | Conduct regular health checks on the animals. Consult with a veterinarian. | |
| Unexpected experimental results | Inconsistent this compound intake. | Verify the concentration and homogeneity of this compound in the chow. Monitor food consumption and animal weights closely. |
| Altered bioavailability from the chow matrix. | The food matrix can influence drug absorption.[12] Consider conducting a pilot pharmacokinetic study to determine the bioavailability of this compound from the specific diet formulation. | |
| This compound instability in the GI tract. | While generally stable, interactions with gut microbiota or pH could potentially affect the drug. This is less common but could be investigated in advanced studies. |
Experimental Protocols
Protocol 1: Analysis of this compound Concentration in Rodent Chow by HPLC-UV
This protocol provides a general method for the quantitative analysis of this compound in medicated rodent chow.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid or o-phosphoric acid
-
Medicated rodent chow samples
-
Standard laboratory glassware and equipment
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size)[6]
-
Analytical balance
-
Centrifuge
-
Vortex mixer
3. Chromatographic Conditions (Example): [6][13]
-
Mobile Phase: Acetonitrile and 0.1% o-phosphoric acid in water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
4. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation:
-
Grind a representative sample of the medicated rodent chow to a fine powder.
-
Accurately weigh about 1 gram of the powdered chow into a centrifuge tube.
-
Add a known volume of extraction solvent (e.g., 10 mL of methanol or acetonitrile).
-
Vortex vigorously for 5-10 minutes to extract the this compound.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered extract with the mobile phase if necessary to fall within the calibration curve range.
6. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the peak areas of the this compound peaks.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
7. Calculation: Concentration (µg/g) = (Concentration from curve (µg/mL) * Dilution factor * Volume of extraction solvent (mL)) / Weight of chow sample (g)
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 3. This compound: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-Induced Deleterious Effects Escape Detection by Organismal Performance Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical and bio-analytical methods of this compound: A comprehensive review - Int J Pharm Chem Anal [ijpca.org]
- 6. Development and validation of an HPLC method for determination of this compound in bovine serum albumin microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpca.org [ijpca.org]
- 8. quotientsciences.com [quotientsciences.com]
- 9. Rat Palatability Study for Taste Assessment of Caffeine Citrate Formulation Prepared via Hot-Melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Palatability of pediatric formulations: do rats predict aversiveness? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. High performance liquid chromatographic determination of cyclooxygenase II inhibitor this compound in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Conflicting Data on Rofecoxib's Pro-Apoptotic Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate the conflicting data surrounding the pro-apoptotic effects of Rofecoxib.
Frequently Asked Questions (FAQs)
Q1: We are observing no pro-apoptotic effect of this compound in our cancer cell line experiments. Is this expected?
A1: Your observation is consistent with several published studies. While some research has demonstrated pro-apoptotic effects of this compound in specific cancer cell lines, such as esophageal cancer, other studies have reported a lack of apoptotic induction in different cell types, including transformed rat intestinal epithelial cells.[1][2] The pro-apoptotic activity of this compound appears to be highly cell-type specific.
Q2: What are the potential reasons for the conflicting data on this compound-induced apoptosis?
A2: The conflicting findings can be attributed to several factors:
-
Cell-Type Specificity: The molecular makeup of different cancer cells can dictate their response to this compound.
-
Drug Concentration: The concentrations of this compound used in experiments vary, and the pro-apoptotic effect may be dose-dependent.
-
Off-Target Effects: The pro-apoptotic effects of some cyclooxygenase-2 (COX-2) inhibitors have been shown to be independent of their COX-2 inhibitory activity.[3][4] It is possible that this compound's pro-apoptotic effects, when observed, are due to interactions with other cellular targets that are not universally expressed in all cell types.
-
Experimental System: Differences in in vitro versus in vivo models, as well as the specific assays used to measure apoptosis, can contribute to variability in results.
Q3: How does this compound's pro-apoptotic activity compare to other COX-2 inhibitors like Celecoxib?
A3: Several studies suggest that this compound is a less potent inducer of apoptosis compared to Celecoxib.[2][5][6] In some instances, Celecoxib has been shown to be significantly more effective at inducing apoptosis, with one study noting that this compound is two orders of magnitude less potent.[6] This suggests that the pro-apoptotic effect is not a class-wide characteristic of all COX-2 inhibitors and is instead drug-specific.
Q4: Could the cardiovascular risks associated with this compound be related to apoptosis?
A4: The withdrawal of this compound from the market was due to an increased risk of cardiovascular events like heart attack and stroke.[7][8][9][10][11][12][13][14] While the primary mechanism is thought to involve an imbalance in pro-thrombotic and anti-thrombotic factors, some research suggests a link to apoptosis in cardiac myocytes.[12] For instance, one study has proposed that this compound's chemical structure may promote oxidative modification of lipids, a process that can trigger apoptosis.[15] This is a distinct area of investigation from its effects on cancer cell apoptosis.
Troubleshooting Guides
Issue: Inconsistent or no induction of apoptosis with this compound treatment.
Troubleshooting Steps:
-
Verify Cell Line Sensitivity:
-
Action: Review the literature to determine if your chosen cell line has been previously shown to be sensitive to this compound-induced apoptosis.
-
Rationale: As highlighted in the FAQs, the pro-apoptotic effect of this compound is cell-type dependent.
-
-
Optimize this compound Concentration and Treatment Duration:
-
Action: Perform a dose-response and time-course experiment. Test a wide range of this compound concentrations (e.g., 10 µM to 100 µM) and measure apoptosis at various time points (e.g., 24, 48, 72 hours).
-
Rationale: The apoptotic response may only occur within a specific concentration and time window.
-
-
Utilize Multiple Apoptosis Assays:
-
Action: Employ a combination of methods to assess apoptosis, such as Annexin V/Propidium Iodide staining, caspase activity assays (e.g., Caspase-3/7), and TUNEL assays.
-
Rationale: Different assays measure distinct events in the apoptotic cascade. Relying on a single method may not provide a complete picture.
-
-
Consider a Positive Control:
-
Action: Include a known inducer of apoptosis in your cell line (e.g., staurosporine) and a different COX-2 inhibitor with more established pro-apoptotic effects (e.g., Celecoxib) as positive controls.
-
Rationale: This will help to validate your experimental setup and confirm that your cells are capable of undergoing apoptosis.
-
-
Investigate COX-2 Independent Mechanisms:
-
Action: If you are still not observing a pro-apoptotic effect, consider that this compound's primary mechanism of action in your cell line might be cytostatic rather than cytotoxic, or that it may not have a significant effect at all.
-
Rationale: The anti-cancer effects of COX-2 inhibitors are not solely reliant on inducing apoptosis.
-
Data Presentation
Table 1: Conflicting Data on this compound-Induced Apoptosis in Cancer Cells
| Study Context | Cell Line(s) | This compound Concentration | Observed Effect on Apoptosis | Citation |
| Esophageal Cancer | SEG-1, BIC (adenocarcinoma), KYSE 150, KYSE 410 (squamous cell) | 8.0 to 125 µ g/well | Substantial increase in apoptotic activity | [1] |
| Transformed Enterocytes | Normal and transformed rat intestinal epithelial cell line (IEC-18) | Up to 20 µM | Did not induce apoptosis | [2] |
Table 2: Comparative Pro-Apoptotic Effects of this compound and Celecoxib
| Study Context | Cell Line(s) | Drug Concentrations | Comparative Apoptotic Effect | Citation |
| Transformed Enterocytes | IEC-18 and its transformed derivatives | This compound: up to 20 µM; Celecoxib: 0-60 µM | Celecoxib inhibited cell growth and induced apoptosis; this compound did not. | [2] |
| Intestinal Ischemia/Reperfusion | Rat model | Not specified for apoptosis comparison | Celecoxib has a larger apoptotic effect than this compound. | [5] |
| Human Prostate Cancer | PC-3 | Not specified | This compound is two orders of magnitude less potent than Celecoxib at inducing apoptosis. | [6] |
Experimental Protocols
1. Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is based on the methodology described for evaluating apoptosis in esophageal cancer cell lines treated with this compound.[1]
-
Cell Seeding: Plate cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 18 hours).
-
Cell Harvesting: Gently trypsinize the cells, collect them, and wash them twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.
2. Cell Viability Measurement using MTT Assay
This protocol is a standard method for assessing cell viability and was used in the study on esophageal cancer cells.[1]
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time points (e.g., 24 and 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Mandatory Visualizations
Caption: Putative signaling pathways of this compound's pro-apoptotic effects.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Caption: Logical relationship of factors influencing this compound's apoptotic effects.
References
- 1. Antiproliferative and apoptotic effects of this compound on esophageal cancer in vitro(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celecoxib but not this compound inhibits the growth of transformed cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting apoptosis pathways by Celecoxib in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Celecoxib and this compound have different effects on small intestinal ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hidden Cardiotoxicity of this compound Can be Revealed in Experimental Models of Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jwatch.org [jwatch.org]
- 9. researchgate.net [researchgate.net]
- 10. Risk of cardiovascular events and this compound: cumulative meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jwatch.org [jwatch.org]
- 12. Selective inhibition of prostacyclin synthase activity by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Vioxx (this compound) Questions and Answers | FDA [fda.gov]
- 15. A biological rationale for the cardiotoxic effects of this compound: comparative analysis with other COX-2 selective agents and NSAids - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for researchers working with Rofecoxib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize experimental artifacts arising from the physicochemical properties of this compound.
I. Physicochemical Properties and Data
This compound is a non-steroidal anti-inflammatory drug (NSAID) that is poorly soluble in water, which can lead to challenges in experimental settings.[1] It is also known to be sensitive to light and alkaline conditions, which can cause degradation.[2] Understanding these properties is crucial for designing robust experiments and interpreting data accurately.
Key Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄O₄S | [3] |
| Molecular Weight | 314.36 g/mol | [3] |
| Appearance | White to off-white to light yellow powder | |
| Aqueous Solubility | 4.6 µg/mL (at 25°C) | [4] |
| Melting Point | 204-208°C |
Solubility of this compound in Common Solvents and Co-solvent Systems
The poor aqueous solubility of this compound necessitates the use of organic solvents or co-solvent systems for the preparation of stock solutions.
| Solvent/Co-solvent System | Temperature | Concentration | Solubility (mg/mL) | Reference |
| Water | 25°C | - | 0.0046 | [4] |
| Ethanol (100%) | 25°C | - | Slightly Soluble | [1] |
| Ethanol (80% in water) | 25°C | 80% (w/w) | ~1.2 | [5] |
| Methanol | - | - | Slightly Soluble | [1] |
| Acetone | - | - | Sparingly Soluble | [1] |
| DMSO | - | - | Soluble | |
| Ethanol + Water (varying mass fractions) | 25°C, 30°C, 35°C | 0-100% | Increases with ethanol up to 80%, then decreases | [5] |
| Methanol + Water (varying mass fractions) | 25°C, 30° C, 35°C | 0-100% | Increases with methanol concentration | [5] |
II. Troubleshooting Guides & FAQs
This section addresses common experimental issues encountered when working with this compound.
A. Solubility and Precipitation Issues
FAQ 1: My this compound precipitated when I added it to my aqueous buffer/cell culture medium. What should I do?
This is a common issue due to this compound's low aqueous solubility. The precipitation is likely caused by the "solvent-shift" effect, where the compound, dissolved in an organic solvent, rapidly precipitates when diluted into an aqueous environment.
Troubleshooting Steps:
-
Check Final Concentration: Ensure your final this compound concentration is below its aqueous solubility limit.
-
Optimize Stock Solution:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
When diluting into your aqueous medium, do so in a stepwise manner, vortexing or stirring gently between additions.
-
Avoid adding the DMSO stock directly to the final volume of the aqueous medium in one step.
-
-
Use a Co-solvent System: Consider preparing your final solution in a co-solvent system, such as an ethanol-water mixture, which has been shown to improve this compound's solubility.[5]
-
Incorporate Surfactants: The use of surfactants like Sodium Lauryl Sulfate (SLS) can enhance the solubility of this compound.[5]
-
Sonication: Gentle sonication of the final solution can sometimes help to redissolve small amounts of precipitate.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of a Novel NIR Celecoxib-Based Fluorescent Probe for Cyclooxygenase-2 Targeted Bioimaging in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vitro kinetic method for detection of precipitation of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Rofecoxib vs. Naproxen: A Comparative Analysis of Cardiovascular Marker Effects
For Researchers, Scientists, and Drug Development Professionals
The differential cardiovascular effects of the selective cyclooxygenase-2 (COX-2) inhibitor rofecoxib and the non-selective NSAID naproxen have been a subject of intense scientific scrutiny. This guide provides a detailed comparison of their impact on key cardiovascular markers, supported by data from pivotal clinical trials and experimental studies.
Executive Summary
This compound, a selective COX-2 inhibitor, was withdrawn from the market due to an increased risk of cardiovascular events. In contrast, the non-selective NSAID naproxen has been considered to have a more favorable cardiovascular profile. This guide delves into the experimental data that elucidated these differences, focusing on thrombotic events, blood pressure, prostacyclin/thromboxane balance, inflammatory markers, and endothelial function. The VIGOR (Vioxx Gastrointestinal Outcomes Research) and APPROVe (Adenomatous Polyp Prevention on Vioxx) trials are central to this analysis, providing critical data on the cardiovascular risks associated with this compound.
Data Presentation: Quantitative Comparison of Cardiovascular Markers
The following tables summarize the key quantitative data from comparative studies of this compound and naproxen.
Table 1: Thrombotic Cardiovascular Events
| Clinical Trial | Drug and Dosage | Number of Patients | Primary Endpoint | Event Rate (per 100 patient-years) | Relative Risk (95% CI) | p-value |
| VIGOR [1] | This compound 50 mg/day | 4047 | Myocardial Infarction | 0.4 | 5.0 (1.5, 13.2) vs Naproxen | <0.05 |
| Naproxen 1000 mg/day | 4029 | 0.1 | ||||
| This compound 50 mg/day | 4047 | Serious Thrombotic Adverse Events | 1.67 | 2.38 (1.39-4.00) vs Naproxen | 0.002[2] | |
| Naproxen 1000 mg/day | 4029 | 0.70 | ||||
| APPROVe [3] | This compound 25 mg/day | 1287 | Confirmed Thrombotic Events | 1.50 | 1.92 (1.19, 3.11) vs Placebo | 0.008 |
| Placebo | 1299 | 0.78 |
Table 2: Effects on Blood Pressure
| Study | Drug and Dosage | Number of Patients | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) |
| Schwartz et al. [4] | This compound 25 mg/day | 17 | +3.4 | +0.3 |
| Naproxen 500 mg BID | 17 | +3.1 | -0.4 | |
| Placebo | 16 | -1.4 | -1.4 | |
| Sowers et al. [5] | This compound 25 mg/day | 138 | +4.2 | Not Reported |
| Naproxen 500 mg BID | 130 | -0.8 | Not Reported | |
| Celecoxib 200 mg/day | 136 | -0.1 | Not Reported | |
| ADVANTAGE Trial Sub-analysis [6] | This compound 25 mg/day | 2785 | Unadjusted OR for SBP increase: 1.17 (0.98, 1.40) vs Naproxen | Unadjusted OR for DBP increase: 1.13 (0.83, 1.53) vs Naproxen |
| Naproxen 500 mg BID | 2772 |
Table 3: Effects on Inflammatory and Endothelial Markers
| Study | Drug and Dosage | Number of Patients | Change in C-Reactive Protein (CRP) | Change in Flow-Mediated Dilation (FMD) |
| Ticlea et al. (Meta-analysis) [7] | Naproxen | - | Statistically significant decrease (SMD -0.11) | Not Assessed |
| Bulut et al. [8] | This compound 25 mg/day | 21 | Reduced (p=0.003) | No significant change |
| Placebo | 22 | Unchanged | No significant change | |
| Title et al. [5] | This compound 25 mg/day | 30 | No significant change | No significant change (4.0% to 4.0%) |
| Placebo | 30 | No significant change | No significant change (2.7% to 3.1%) |
Experimental Protocols
VIGOR Trial (Vioxx Gastrointestinal Outcomes Research)
-
Objective: To compare the upper gastrointestinal toxicity of this compound and naproxen in patients with rheumatoid arthritis[1].
-
Study Design: A randomized, double-blind, parallel-group trial[2].
-
Participants: 8076 patients with rheumatoid arthritis[1].
-
Intervention: Patients were randomly assigned to receive either 50 mg of this compound daily or 500 mg of naproxen twice daily[1].
-
Cardiovascular Assessment: All investigator-reported serious adverse events that were potential thrombotic cardiovascular events were adjudicated in a blinded fashion by an external committee[3]. The primary cardiovascular endpoint was the composite of cardiovascular death, myocardial infarction, and stroke[9].
APPROVe Trial (Adenomatous Polyp Prevention on Vioxx)
-
Objective: To determine the effect of three years of treatment with this compound on the risk of recurrent neoplastic polyps of the large bowel in patients with a history of colorectal adenomas[3].
-
Study Design: A multicenter, randomized, placebo-controlled, double-blind trial[10].
-
Participants: 2586 patients with a history of colorectal adenomas[3].
-
Intervention: Patients were randomized to receive either 25 mg of this compound daily or a placebo[3].
-
Cardiovascular Assessment: All investigator-reported serious adverse events that represented potential thrombotic cardiovascular events were adjudicated in a blinded fashion by an external committee. The primary adjudicated endpoint was the composite of cardiovascular death, myocardial infarction, and stroke[3][10].
Measurement of Prostanoid Metabolites (Radioimmunoassay and Gas Chromatography-Mass Spectrometry)
-
Principle: To quantify the systemic production of prostacyclin and thromboxane, their stable urinary metabolites, such as 6-keto-prostaglandin F1α (a metabolite of prostacyclin) and thromboxane B2 or its metabolites (e.g., 11-dehydrothromboxane B2), are measured[11][12].
-
Radioimmunoassay (RIA) Protocol Outline:
-
Sample Preparation: Urine or plasma samples are collected. For urine, a 24-hour collection is often preferred. Samples may require extraction and purification using techniques like column chromatography to separate the metabolite of interest from cross-reacting substances[13][14].
-
Assay: A known quantity of radiolabeled metabolite (tracer) is mixed with the sample and a specific antibody against the metabolite. The unlabeled metabolite in the sample competes with the tracer for binding to the antibody.
-
Separation: The antibody-bound metabolite is separated from the free metabolite, often using charcoal or a second antibody.
-
Detection: The radioactivity of the bound fraction is measured using a scintillation counter. The concentration of the metabolite in the sample is determined by comparing its binding to a standard curve[11][15].
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol Outline:
-
Sample Preparation: Urine samples are subjected to solid-phase extraction to isolate the prostanoid metabolites. Chemical derivatization is then performed to make the metabolites volatile for GC analysis[12][16].
-
Gas Chromatography (GC): The derivatized sample is injected into the GC, where the different metabolites are separated based on their boiling points and interaction with the chromatography column.
-
Mass Spectrometry (MS): As the separated metabolites exit the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, providing a unique "fingerprint" for each metabolite, allowing for highly specific quantification[12][16].
-
Assessment of Endothelial Function (Flow-Mediated Dilation - FMD)
-
Principle: FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, which is primarily mediated by nitric oxide[17][18].
-
Procedure:
-
Baseline Measurement: The diameter of the brachial artery is measured using a high-resolution ultrasound transducer after the patient has rested in a supine position[19].
-
Occlusion: A blood pressure cuff is placed on the forearm and inflated to a pressure above systolic blood pressure (typically 200-300 mmHg) for a standardized period, usually 5 minutes, to induce ischemia[18][19].
-
Post-Occlusion Measurement: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia) through the brachial artery. The ultrasound is used to continuously monitor the diameter of the artery for several minutes after cuff release.
-
Calculation: FMD is calculated as the percentage change in the peak artery diameter from the baseline diameter[20].
-
Signaling Pathways and Experimental Workflows
The differential effects of this compound and naproxen on cardiovascular markers can be attributed to their distinct mechanisms of action within the cyclooxygenase (COX) pathway.
Caption: Cyclooxygenase pathway and inhibition by Naproxen and this compound.
Naproxen, being a non-selective NSAID, inhibits both COX-1 and COX-2. This leads to a reduction in the production of both thromboxane A2 (primarily via COX-1 in platelets) and prostacyclin (partially via COX-2 in the endothelium). The net effect on the thrombotic balance is complex, but the inhibition of platelet aggregation via COX-1 is thought to contribute to its more favorable cardiovascular profile compared to selective COX-2 inhibitors.
This compound selectively inhibits COX-2. This leads to a significant reduction in prostacyclin production without a corresponding inhibition of COX-1-mediated thromboxane A2 synthesis in platelets. This imbalance is hypothesized to shift the physiological hemostasis towards a prothrombotic state, increasing the risk of cardiovascular events.
Caption: Generalized workflow for a comparative clinical trial.
The workflow for clinical trials like VIGOR involved recruiting a specific patient population, randomizing them to receive either this compound or naproxen, and then following them over a defined period to collect data on various outcomes, including cardiovascular events. A crucial step in these trials was the blinded adjudication of cardiovascular events by an independent committee to ensure unbiased assessment.
Conclusion
The available evidence from major clinical trials and experimental studies demonstrates a clear differential effect of this compound and naproxen on cardiovascular markers. This compound's selective inhibition of COX-2, leading to an imbalance between prostacyclin and thromboxane, is the likely mechanism for its increased risk of thrombotic events. In contrast, naproxen's non-selective inhibition of both COX-1 and COX-2 appears to confer a more neutral or even slightly protective cardiovascular profile. These findings have had a profound impact on the understanding of NSAID pharmacology and the clinical management of pain and inflammation, particularly in patients with or at risk for cardiovascular disease.
References
- 1. gpnotebook.com [gpnotebook.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Cardiovascular events associated with this compound in a colorectal adenoma chemoprevention trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effect of cyclooxygenase-2 inhibition with this compound on endothelial dysfunction and inflammatory markers in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effect of nonsteroidal antiinflammatory drugs on the C-reactive protein level in rheumatoid arthritis: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Divergent effects of this compound on endothelial function and inflammation in acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Cardiovascular events associated with this compound: final analysis of the APPROVe trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A radioimmunoassay for 6-keto-prostaglandin F1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of the major urinary thromboxane metabolites, 2,3-dinorthromboxane B2 and 11-dehydrothromboxane B2, by gas chromatography-mass spectrometry and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A radioimmunoassay for 6-keto-prostaglandin F1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay methods for 6-keto-prostaglandin F1 alpha in human urine. Comparison of chromatographic techniques with radioimmunoassay and gas chromatography-negative-ion chemical-ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simple radioimmunological method for urinary 6-keto-PGF1 alpha measurement | Revista Española de Fisiología [revistas.unav.edu]
- 16. Gas chromatographic-mass spectrometric determination of 11-dehydrothromboxane B2 in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. blog.profil.com [blog.profil.com]
- 18. A Comprehensive Review of Clinical Studies Applying Flow-Mediated Dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow-mediated dilatation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. thekingsleyclinic.com [thekingsleyclinic.com]
Validating the COX-2 Selectivity of Rofecoxib Against Non-Selective NSAIDs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclooxygenase-2 (COX-2) selectivity of Rofecoxib against several non-selective non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present quantitative data from key in vitro and ex vivo experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative COX-1 and COX-2 Inhibition
The COX-2 selectivity of an NSAID is a critical determinant of its gastrointestinal side-effect profile.[1][2] A higher ratio of COX-1 IC50 to COX-2 IC50 indicates greater selectivity for inhibiting COX-2, the enzyme isoform primarily associated with inflammation and pain, over COX-1, which plays a protective role in the gastric mucosa.[2][3]
The data presented below summarizes the inhibitory activity of this compound and other NSAIDs on COX-1 and COX-2.
Table 1: IC50 Values for COX-1 and COX-2 Inhibition in Human Whole Blood Assays
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| This compound | >100 | 0.53 | >188 |
| Etoricoxib | 116 | 1.1 | 106 |
| Valdecoxib | - | - | 30 |
| Celecoxib | 82 | 6.8 | 12 |
| Nimesulide | - | - | 7.3 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Etodolac | >100 | 53 | >1.9 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Piroxicam | 47 | 25 | 1.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Indomethacin | - | - | 0.4 |
| Naproxen | - | - | - |
Data compiled from multiple sources.[4][5][6] Note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Table 2: Mean Inhibition of COX-1 and COX-2 in Healthy Volunteers (Ex Vivo Whole Blood Assay)
| Treatment (daily dose) | Mean COX-2 Inhibition (%) | Mean COX-1 Inhibition (%) |
| Placebo | -2.4 | -5.15 |
| This compound (12.5 mg) | 66.7 | 7.98 |
| This compound (25 mg) | 69.2 | 6.65 |
| Meloxicam (15 mg) | 77.5 | 53.3 |
| Diclofenac (50 mg tid) | 93.9 | 49.5 |
| Ibuprofen (800 mg tid) | 71.4 | 88.7 |
| Naproxen (550 mg bid) | 71.5 | 94.9 |
Data from a study in 76 healthy volunteers.[7][8] COX-2 inhibition was measured as the inhibition of lipopolysaccharide (LPS)-induced PGE2 generation, and COX-1 inhibition was measured as thromboxane B2 (TXB2) generation in clotting whole blood.[7][8]
These data consistently demonstrate that this compound is a highly selective COX-2 inhibitor, with a significantly lower impact on COX-1 activity compared to non-selective NSAIDs like ibuprofen and naproxen.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the COX-2 selectivity of NSAIDs.
1. Human Whole Blood Assay for COX-1 and COX-2 Activity
This ex vivo assay is a widely used method to assess the inhibitory effects of NSAIDs in a physiologically relevant environment that includes all blood components.[9][10]
-
Objective: To determine the IC50 values of test compounds for the inhibition of COX-1 (in platelets) and COX-2 (in LPS-stimulated monocytes).
-
Protocol:
-
Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken any NSAIDs for at least two weeks.
-
COX-1 Assay (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.
-
The blood is allowed to clot for a specified time (e.g., 1 hour) at 37°C to induce platelet aggregation and subsequent TXB2 production via COX-1.
-
The reaction is stopped by placing the samples on ice and centrifuging to obtain serum.
-
TXB2 levels in the serum are quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 Assay (Prostaglandin E2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.
-
Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes.
-
The blood is incubated for a longer period (e.g., 24 hours) at 37°C to allow for COX-2 induction and PGE2 synthesis.
-
The reaction is stopped, and plasma is separated by centrifugation.
-
PGE2 levels in the plasma are quantified by RIA or ELISA.[11]
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of prostanoid production (IC50) is calculated for both COX-1 and COX-2. The ratio of COX-1 IC50 to COX-2 IC50 is then determined to represent the COX-2 selectivity.
-
2. Purified Enzyme Assay for COX-1 and COX-2 Inhibition
This in vitro assay uses purified COX-1 and COX-2 enzymes to directly measure the inhibitory activity of a compound.
-
Objective: To determine the IC50 values of a test compound for the inhibition of purified COX-1 and COX-2 enzymes.
-
Protocol:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor is prepared.[12]
-
Inhibition Assay:
-
The purified enzyme (either COX-1 or COX-2) is pre-incubated with various concentrations of the test compound or vehicle control at 37°C for a short period (e.g., 10 minutes).[12]
-
The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a defined time and is then terminated.
-
-
Detection of Prostaglandin Production: The amount of prostaglandin (e.g., PGE2) produced is quantified.[12] This can be done using various methods, including:
-
Data Analysis: The IC50 value for each enzyme is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Visualizations
COX Signaling Pathway
The following diagram illustrates the role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins. This compound selectively inhibits the COX-2 pathway.
Experimental Workflow for Whole Blood Assay
This diagram outlines the key steps in the human whole blood assay used to determine COX-1 and COX-2 inhibition.
References
- 1. ahajournals.org [ahajournals.org]
- 2. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative inhibitory activity of this compound, meloxicam, diclofenac, ibuprofen, and naproxen on COX-2 versus COX-1 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 11. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rofecoxib and Etoricoxib on Prostaglandin Inhibition
This guide provides a detailed comparative analysis of Rofecoxib and Etoricoxib, two selective cyclooxygenase-2 (COX-2) inhibitors, focusing on their efficacy in inhibiting prostaglandin synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.
Introduction to COX-2 Inhibition
Prostaglandins are lipid compounds with diverse physiological effects, including mediating inflammation, pain, and fever.[1][2] Their synthesis is primarily catalyzed by two cyclooxygenase (COX) isoenzymes: COX-1 and COX-2.[1][2] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[1][2] In contrast, COX-2 is typically undetectable in most tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[1][2]
Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[3] The development of selective COX-2 inhibitors, such as this compound and Etoricoxib, was driven by the hypothesis that specific inhibition of COX-2 would provide anti-inflammatory and analgesic effects with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1] this compound was voluntarily withdrawn from the market in 2004 due to concerns about an increased risk of cardiovascular events.[4][5]
Prostaglandin Synthesis Signaling Pathway
The biosynthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane's phospholipids. The COX enzymes then catalyze the conversion of arachidonic acid into the intermediate prostaglandin H2 (PGH2).[3][6][7] PGH2 serves as a substrate for various synthases that produce different prostaglandins (like PGE2 and PGI2) and thromboxane A2 (TXA2), which then act on their specific receptors to elicit physiological responses.[3][6] Selective COX-2 inhibitors like this compound and Etoricoxib specifically target the COX-2 enzyme in this pathway.
Comparative Inhibitory Activity
The potency and selectivity of COX inhibitors are commonly quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The selectivity for COX-2 over COX-1 is expressed as the ratio of the IC50 values (COX-1 IC50 / COX-2 IC50). A higher ratio signifies greater selectivity for COX-2. The data below is derived from human whole blood assays, a widely used method for evaluating NSAID selectivity.[8]
| Inhibitor | Target Enzyme | IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Etoricoxib | COX-1 | 116.0 | 106 |
| COX-2 | 1.1 | ||
| This compound | COX-1 | 17.6 | 35 |
| COX-2 | 0.5 | ||
| Data sourced from human whole blood assays.[8] |
Based on this experimental data, Etoricoxib demonstrates a significantly higher selectivity for the COX-2 enzyme compared to this compound.[8]
Experimental Protocols
The determination of IC50 values for COX-1 and COX-2 inhibition is crucial for comparing the selectivity of NSAIDs. The human whole blood assay is a standard method that provides a physiologically relevant environment for testing, as it accounts for drug binding to plasma proteins.[9][10]
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
Objective: To determine the concentration of this compound or Etoricoxib required to inhibit 50% of COX-1 and COX-2 activity in human whole blood.
Methodology:
-
Blood Collection: Venous blood is collected from healthy volunteers who have not consumed any NSAIDs for at least two weeks.[9]
-
Incubation with Inhibitor: Aliquots of whole blood are incubated with various concentrations of the test compounds (this compound or Etoricoxib) or a vehicle control.
-
COX-1 Activity Assay:
-
Stimulation: The blood samples are allowed to clot at 37°C, which triggers platelet activation and subsequent prostaglandin synthesis via the COX-1 pathway.
-
Measurement: The synthesis of thromboxane A2, a primary product of COX-1 in platelets, is measured. Since thromboxane A2 is unstable, its stable metabolite, thromboxane B2 (TXB2), is quantified.[9]
-
-
COX-2 Activity Assay:
-
Stimulation: To measure COX-2 activity, whole blood is first incubated with an inflammatory stimulus, typically bacterial lipopolysaccharide (LPS), to induce the expression of the COX-2 enzyme in monocytes.[9]
-
Measurement: After the induction period, the synthesis of prostaglandin E2 (PGE2), a key product of the COX-2 pathway in this system, is measured.[9]
-
-
Quantification: The concentrations of TXB2 (for COX-1) and PGE2 (for COX-2) are typically measured using validated methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12]
-
Data Analysis: The percentage of inhibition for each drug concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Discussion and Conclusion
The experimental data clearly indicates that while both this compound and Etoricoxib are highly selective inhibitors of the COX-2 enzyme, Etoricoxib possesses a substantially higher selectivity ratio. In the human whole blood assay, Etoricoxib is 106-fold more selective for COX-2, whereas this compound is 35-fold more selective.[8] This enhanced selectivity suggests that Etoricoxib has an even lower potential for inhibiting the homeostatic functions of COX-1 at therapeutic concentrations.
This comparative guide demonstrates the nuanced differences between two chemically similar COX-2 inhibitors. The higher in vitro selectivity of Etoricoxib is a key differentiating factor. Such detailed comparisons, grounded in robust experimental protocols, are vital for the scientific community to understand the pharmacological profiles of therapeutic agents and to guide future drug discovery and development efforts.
References
- 1. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX-1 and COX-2 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | FDA [fda.gov]
- 5. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclooxygenase-1 derived prostaglandin E2 (PGE2) signaling in early development [ir.vanderbilt.edu]
- 8. researchgate.net [researchgate.net]
- 9. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
Cross-Validation of Rofecoxib's Effects in Different Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of Rofecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, across various cancer cell lines based on available experimental data. While this compound was withdrawn from the market for cardiovascular safety concerns, its role as a tool compound in cancer research continues to be of interest for understanding the COX-2 pathway in oncology.
Data Presentation: Comparative Efficacy of this compound
The following table summarizes the available quantitative data on the efficacy of this compound in different cancer cell lines. It is important to note that comprehensive IC50 data for this compound across a wide range of cancer cell lines is limited in publicly available literature. Many studies have focused on comparing this compound with other COX-2 inhibitors, such as Celecoxib, often highlighting this compound's lower in vitro potency in inducing apoptosis and inhibiting proliferation in some cancer models.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| Human Osteosarcoma Cells | Osteosarcoma | IC50 (PGE2 production) | 26 nM | [1][2][3] |
| Chinese Hamster Ovary (CHO) cells (expressing human COX-2) | N/A (in vitro expression system) | IC50 (COX-2 inhibition) | 18 nM | [1][2][3] |
| U937 | Histiocytic Lymphoma | IC50 (COX-1 inhibition) | > 50 µM | [1][3] |
| Murine J774 cells | Macrophage-like | IC50 (COX-2 inhibition) | 0.012 µM | [2] |
| Human Whole Blood Assay | N/A (ex vivo) | IC50 (COX-2 derived PGE2 synthesis) | 0.53 µM | [1][2] |
| Human Whole Blood Assay | N/A (ex vivo) | IC50 (COX-1 derived Thromboxane B2 synthesis) | 18.8 µM | [1][2] |
| MPP89 | Mesothelioma | Cell Proliferation (at 36 µM) | 68% of control | [3] |
| Ist-Mes-1 | Mesothelioma | Cell Proliferation (at 36 µM) | 58% of control | [3] |
| Ist-Mes-2 | Mesothelioma | Cell Proliferation (at 36 µM) | 40% of control | [3] |
| MSTO-211H | Mesothelioma | Cell Survival (at 36 µM) | 97% of control | [3] |
| NCI-H2452 | Mesothelioma | Cell Survival (at 36 µM) | 90% of control | [3] |
| Colorectal Carcinoma Cell Lines (unspecified) | Colorectal Cancer | Proliferation | Limited dose-related effect | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on cancer cell lines. These are standardized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assessment (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent alone).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.
Materials:
-
Cancer cell lines treated with this compound
-
Cold 70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Mandatory Visualization
Below are diagrams illustrating a typical experimental workflow for cross-validating this compound's effects, the COX-2 signaling pathway, and the logical relationship of the findings.
Caption: Experimental workflow for cross-validating this compound's effects.
Caption: The COX-2 signaling pathway in cancer and the inhibitory action of this compound.
Caption: Logical relationship of this compound's effects in cancer cell lines.
References
- 1. This compound [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Growth inhibitory effect of celecoxib and this compound on human colorectal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Rofecoxib vs. Ibuprofen: A Comparative Analysis of Anti-inflammatory Effects
A detailed examination of the cyclooxygenase-2 selective inhibitor, Rofecoxib, against the non-selective nonsteroidal anti-inflammatory drug, Ibuprofen, supported by preclinical and clinical data.
This guide provides a comprehensive comparison of the anti-inflammatory properties of the selective cyclooxygenase-2 (COX-2) inhibitor, this compound, and the non-selective COX inhibitor, Ibuprofen. The analysis is targeted towards researchers, scientists, and drug development professionals, offering a detailed overview of their mechanisms of action, preclinical efficacy, and clinical performance in inflammatory conditions.
Mechanism of Action: Selective vs. Non-selective COX Inhibition
The primary mechanism of action for both this compound and Ibuprofen is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow. Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.
Ibuprofen is a non-selective NSAID, meaning it inhibits both COX-1 and COX-2 enzymes. While its inhibition of COX-2 accounts for its anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1 is associated with an increased risk of gastrointestinal side effects.
This compound , on the other hand, is a selective COX-2 inhibitor (a coxib). It was designed to preferentially inhibit the COX-2 enzyme, thereby reducing inflammation and pain with a potentially lower risk of the gastrointestinal adverse events associated with COX-1 inhibition.
Caption: Prostaglandin synthesis pathway and sites of NSAID inhibition.
Preclinical Anti-inflammatory Efficacy
The anti-inflammatory effects of this compound and Ibuprofen have been evaluated in various preclinical models. A standard model for assessing acute inflammation is the carrageenan-induced paw edema model in rats. In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response, characterized by swelling (edema), which can be quantified over time.
Table 1: Preclinical Anti-inflammatory Effects in Carrageenan-Induced Rat Paw Edema
| Drug | Dose | Time Point | Paw Edema Inhibition (%) | Reference |
| Ibuprofen | 100 mg/kg | 3 hours | ~50% | [1] |
| This compound | Not Available | Not Available | Not Available | [2] |
Note: Direct comparative data for this compound in the carrageenan-induced paw edema model was not available in the reviewed literature. The provided data for Ibuprofen is an approximation from available graphical representations.
In Vitro COX Enzyme Inhibition
The selectivity of this compound and the non-selectivity of Ibuprofen can be quantified by comparing their 50% inhibitory concentrations (IC50) against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The ratio of COX-1 IC50 to COX-2 IC50 is often used to express the COX-2 selectivity of a compound.
Table 2: In Vitro COX-1 and COX-2 Inhibition
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |
| This compound | 18.9 | 0.53 | 35.7 | |
| Ibuprofen | 14.9 | 21.1 | 0.7 |
Data from a study by Riendeau et al. (2001) as presented in a secondary source.
Clinical Efficacy in Osteoarthritis
The anti-inflammatory and analgesic effects of this compound and Ibuprofen have been extensively studied in patients with osteoarthritis (OA). A randomized, double-blind clinical trial directly compared the efficacy of this compound (12.5 mg and 25 mg once daily) with Ibuprofen (800 mg three times daily) and placebo over a 6-week period in patients with OA of the knee or hip.[3]
Table 3: Clinical Efficacy in Osteoarthritis (6-Week Study)
| Treatment Group | N | Change in WOMAC Pain Walking on a Flat Surface Score (mm VAS) | Patient Global Assessment of Response to Therapy (% Responders) | Investigator Global Assessment of Disease Status (Change from Baseline) |
| Placebo | 201 | -9.9 | 35.8 | -0.4 |
| This compound 12.5 mg | 204 | -24.1 | 62.3 | -0.9 |
| This compound 25 mg | 202 | -25.8 | 64.4 | -1.0 |
| Ibuprofen 800 mg tid | 202 | -23.5 | 60.9 | -0.9 |
WOMAC = Western Ontario and McMaster Universities Osteoarthritis Index; VAS = Visual Analog Scale. Data adapted from Saag et al. (2000).[3]
Both doses of this compound demonstrated clinically comparable efficacy to a high dose of Ibuprofen across the three primary endpoints.[3] Both this compound and Ibuprofen were significantly more effective than placebo.[3]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound, Ibuprofen) and vehicle
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animals are fasted overnight with free access to water.
-
The basal volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are randomly assigned to treatment groups (vehicle control, this compound, Ibuprofen).
-
The test compounds or vehicle are administered orally or intraperitoneally at a specified time before carrageenan injection.
-
A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.
-
The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[4]
-
The percentage of edema inhibition is calculated for each treatment group relative to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity and selectivity of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound, Ibuprofen) at various concentrations
-
Assay buffer (e.g., Tris-HCl)
-
Detection system (e.g., colorimetric or fluorometric probe, or ELISA for PGE2)
-
96-well plates
-
Plate reader
Procedure:
-
The test compounds are serially diluted to a range of concentrations.
-
In a 96-well plate, the assay buffer, co-factors (if required), and either COX-1 or COX-2 enzyme are added to each well.
-
The test compound dilutions are added to the respective wells and pre-incubated with the enzyme for a specified period.
-
The reaction is initiated by the addition of arachidonic acid.
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
The reaction is stopped, and the amount of product formed (e.g., PGH2 or a downstream prostaglandin like PGE2) is measured using a suitable detection method.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor.
-
The IC50 values (the concentration of the compound that causes 50% inhibition of the enzyme activity) for COX-1 and COX-2 are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
The COX-2 selectivity ratio is calculated as IC50 (COX-1) / IC50 (COX-2).
Summary and Conclusion
This comparative analysis highlights the distinct pharmacological profiles of this compound and Ibuprofen. This compound's high selectivity for the COX-2 enzyme is evident from the in vitro inhibition data, which translates to a targeted anti-inflammatory mechanism. In contrast, Ibuprofen's non-selective inhibition of both COX-1 and COX-2 underscores its broader mechanism of action.
Clinically, in the context of osteoarthritis, both this compound and Ibuprofen have demonstrated comparable efficacy in reducing pain and improving patient-reported outcomes.[3] The choice between a selective COX-2 inhibitor and a non-selective NSAID often involves a consideration of the patient's gastrointestinal and cardiovascular risk factors.
The provided experimental protocols offer a standardized framework for the preclinical and in vitro evaluation of anti-inflammatory agents. The carrageenan-induced paw edema model remains a valuable tool for assessing in vivo efficacy, while in vitro COX enzyme assays are essential for determining potency and selectivity. This guide provides a foundational understanding for researchers and professionals in the field of drug development, facilitating informed decisions in the design and interpretation of studies on anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. COX-2 expression and function in the hyperalgesic response to paw inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized trial of the efficacy and tolerability of the COX-2 inhibitor this compound vs ibuprofen in patients with osteoarthritis. This compound/Ibuprofen Comparator Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. njppp.com [njppp.com]
Assessing the Relative Cardiovascular Risk of Rofecoxib and Diclofenac In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the cardiovascular risk profiles of two non-steroidal anti-inflammatory drugs (NSAIDs), Rofecoxib and Diclofenac. By examining their effects on key biological processes, this document aims to furnish researchers with the necessary data and methodologies to inform further investigation and drug development.
Executive Summary
This compound, a selective cyclooxygenase-2 (COX-2) inhibitor, and Diclofenac, a non-selective COX inhibitor with a preference for COX-2, have both been associated with cardiovascular adverse events. This guide delves into the in vitro evidence to dissect their differential impacts on cardiovascular-related mechanisms, including COX enzyme selectivity, endothelial cell function, platelet aggregation, and oxidative stress. The data presented herein is collated from a range of in vitro and ex vivo studies to provide a comparative overview.
Data Presentation
Table 1: Comparative Inhibition of Cyclooxygenase (COX) Isoforms
| Drug | Target | Mean Inhibition (%) | Assay System |
| This compound (25 mg) | COX-1 | 6.65 | Ex vivo whole blood assay (Thromboxane B2 generation)[1] |
| COX-2 | 69.2 | Ex vivo whole blood assay (LPS-induced PGE2 generation)[1] | |
| Diclofenac (50 mg tid) | COX-1 | 49.5 | Ex vivo whole blood assay (Thromboxane B2 generation)[1] |
| COX-2 | 93.9 | Ex vivo whole blood assay (LPS-induced PGE2 generation)[1] |
Table 2: In Vitro Effects on Endothelial Cell Function
| Drug | Parameter | Observation | Cell Type |
| This compound | Apoptosis | No significant effect on cell proliferation or apoptosis. | Human Umbilical Vein Endothelial Cells (HUVECs)[2] |
| Adhesion Molecules | Little to no effect on the expression of NADPH oxidases. | Human Endothelial Cells[3] | |
| Diclofenac | Apoptosis | Dose-dependent decrease in cell viability. | Human Cholangiocarcinoma Cell Lines[4] |
| Adhesion Molecules | Significantly increased the expression of p22phox, a subunit of NADPH oxidase. | Human Endothelial Cells[3] | |
| Nitric Oxide | May enhance proinflammatory cytokine-induced nitric oxide production. | Cultured Astrocytes[5] |
Table 3: Comparative Effects on Platelet Aggregation
| Drug | Parameter | Observation | Assay |
| This compound | Arachidonic Acid-Stimulated Aggregation | Less disturbance of platelet aggregation compared to Diclofenac.[2] | Ex vivo analysis[2] |
| ADP-Induced Aggregation | Caused an increase in ADP-induced platelet aggregation in fresh blood. | In vitro whole blood aggregometry[6] | |
| Diclofenac | Arachidonic Acid-Stimulated Aggregation | Disturbed platelet aggregation.[2] | Ex vivo analysis[2] |
| Platelet Adhesion | High doses inhibit ADP- and thrombin-stimulated adhesion; lower doses stimulate adhesion of resting platelets.[7] | In vitro platelet adhesion assay[7] |
Table 4: In Vitro Effects on Oxidative Stress
| Drug | Parameter | Observation | Cell/System |
| This compound | NADPH Oxidase Expression | Little to no effect on the expression of NADPH oxidases in the aorta. | Spontaneously Hypertensive Rats (in vivo, relevant for in vitro direction)[3] |
| Diclofenac | NADPH Oxidase Expression | Markedly increased the expression of Nox1, Nox2, Nox4, and p22phox in the aorta and heart. | Spontaneously Hypertensive Rats (in vivo, relevant for in vitro direction)[3] |
| Superoxide Production | Increased vascular reactive oxygen species (ROS) content. | Aortic rings from Spontaneously Hypertensive Rats (ex vivo)[3] |
Experimental Protocols
Whole Blood Assay for COX-1 and COX-2 Activity
This ex vivo protocol provides a robust method for assessing the inhibitory activity of compounds on COX-1 and COX-2 in a physiologically relevant environment.
-
Objective: To determine the percentage inhibition of COX-1 and COX-2 by this compound and Diclofenac.
-
Methodology:
-
Whole blood samples are collected from healthy volunteers.
-
For COX-1 activity: Aliquots of whole blood are allowed to clot at 37°C for 60 minutes to induce platelet activation and subsequent thromboxane B2 (TXB2) production, a stable metabolite of the COX-1 product thromboxane A2.[1]
-
For COX-2 activity: Whole blood is incubated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes. The production of prostaglandin E2 (PGE2) is then measured.[1]
-
The concentrations of TXB2 and PGE2 are quantified using enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays.
-
The percentage inhibition is calculated by comparing the levels of TXB2 and PGE2 in drug-treated samples to those in vehicle-treated controls.[1]
-
In Vitro Endothelial Cell Apoptosis Assay
This protocol details a method to assess the pro-apoptotic potential of this compound and Diclofenac on endothelial cells.
-
Objective: To evaluate the effect of the drugs on endothelial cell viability and apoptosis.
-
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.[2]
-
Cells are treated with varying concentrations of this compound, Diclofenac, or vehicle control for a specified duration (e.g., 24-48 hours).
-
Cell viability can be assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Apoptosis can be quantified by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.[4]
-
In Vitro Platelet Aggregation Assay
This protocol describes a standard method for evaluating the impact of drugs on platelet function.
-
Objective: To measure the effect of this compound and Diclofenac on agonist-induced platelet aggregation.
-
Methodology:
-
Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation. Platelet-poor plasma (PPP) is used as a reference.
-
PRP is incubated with either this compound, Diclofenac, or a vehicle control.
-
Platelet aggregation is induced by adding an agonist such as arachidonic acid or adenosine diphosphate (ADP).[2][6]
-
The change in light transmission through the PRP suspension is measured over time using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
The extent of aggregation is expressed as the maximum percentage change in light transmission.
-
In Vitro Measurement of Superoxide Production
This protocol outlines a method for quantifying intracellular superoxide levels in endothelial cells.
-
Objective: To assess the effect of this compound and Diclofenac on superoxide production.
-
Methodology:
-
Endothelial cells (e.g., HUVECs) are cultured to confluence.
-
Cells are treated with this compound, Diclofenac, or vehicle control.
-
The fluorescent probe Dihydroethidium (DHE) is added to the cells. DHE is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.[8][9]
-
The fluorescence intensity is measured using a fluorescence microscope or a plate reader.
-
Alternatively, Lucigenin-enhanced chemiluminescence can be used to detect superoxide production, particularly for measuring NADPH oxidase activity in cell lysates or membrane fractions.[10]
-
Mandatory Visualization
Experimental workflow for in vitro cardiovascular risk assessment.
Differential inhibition of COX pathways by this compound and Diclofenac.
References
- 1. Arachidonic acid-induced human platelet aggregation independent of cyclooxygenase and lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on platelet aggregation and blood loss in gynaecological and breast surgery compared with diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative inhibitory activity of this compound, meloxicam, diclofenac, ibuprofen, and naproxen on COX-2 versus COX-1 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COX-2 Inhibition by Use of this compound or High Dose Aspirin Enhances ADP-Induced Platelet Aggregation in Fresh Blood [opencardiovascularmedicinejournal.com]
- 5. Dual effects of diclofenac on human platelet adhesion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Superoxide Production and NADPH Oxidase Activity by HPLC Analysis of Dihydroethidium Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of intracellular superoxide formation in endothelial cells and intact tissues using dihydroethidium and an HPLC-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lucigenin-dependent chemiluminescence as a new assay for NAD(P)H-oxidase activity in particulate fractions of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
How does Rofecoxib's efficacy in animal models compare to its clinical outcomes?
An objective comparison of Rofecoxib's performance in animal models versus its observed efficacy and adverse effects in human clinical trials, supported by experimental data and methodological details.
This guide provides a comprehensive analysis of the selective COX-2 inhibitor, this compound (Vioxx), comparing its efficacy in preclinical animal models with its performance in human clinical trials for treating pain and inflammation. This document is intended for researchers, scientists, and drug development professionals to offer insights into the translational value of preclinical findings for this class of drugs. This compound was voluntarily withdrawn from the market in 2004 due to concerns about an increased risk of heart attack and stroke with long-term use[1][2].
Mechanism of Action
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme[1][2][3]. COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain[1]. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa and maintaining platelet function. COX-2, on the other hand, is induced by inflammatory stimuli. By selectively inhibiting COX-2, this compound was designed to provide analgesic and anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1[3][4].
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: this compound's selective inhibition of the COX-2 pathway.
Efficacy in Animal Models
This compound demonstrated significant analgesic and anti-inflammatory effects in various animal models of pain and inflammation.
| Animal Model | Species | Key Efficacy Findings | Reference |
| Carrageenan-induced Paw Edema | Rat | Potent inhibitor with an ID50 of 1.5 mg/kg. | [5] |
| Carrageenan-induced Paw Hyperalgesia | Rat | Demonstrated analgesic effects with an ID50 of 1.0 mg/kg. | [5] |
| Lipopolysaccharide-induced Pyresis | Rat | Showed antipyretic properties with an ID50 of 0.24 mg/kg. | [5] |
| Adjuvant-induced Arthritis | Rat | Effective in reducing arthritis symptoms with an ID50 of 0.74 mg/kg/day and showed protection against cartilage and bone destruction. | [5] |
| Incisional Pain | Mouse | Firocoxib, another COX-2 inhibitor, showed analgesic efficacy comparable to buprenorphine. | [6] |
| Urate Crystal-induced Synovitis | Dog | Robenacoxib, a selective COX-2 inhibitor, demonstrated dose-related improvement in weight-bearing, pain, and swelling. | [7] |
Experimental Protocols: Animal Studies
A representative experimental workflow for assessing the efficacy of a COX-2 inhibitor in an animal model of inflammatory pain is outlined below.
Caption: A typical experimental workflow for preclinical pain studies.
A common protocol for inducing inflammatory pain is the intraplantar injection of carrageenan into the hind paw of a rat. Pain response is then quantified by measuring the withdrawal latency to a thermal or mechanical stimulus. Drug efficacy is determined by the degree to which the drug can reverse the carrageenan-induced hyperalgesia compared to a vehicle-treated control group.
Clinical Outcomes in Humans
This compound was evaluated in numerous clinical trials for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain conditions.
Osteoarthritis
In patients with osteoarthritis, this compound was consistently more effective than placebo and showed comparable efficacy to non-selective NSAIDs like ibuprofen, diclofenac, and naproxen.
| Trial | Comparator(s) | Key Efficacy Findings | Reference |
| 6-week, double-blind, placebo-controlled | Placebo | This compound (25 mg and 125 mg) significantly improved WOMAC Pain Subscale scores compared to placebo (decrease of 28.1 mm and 28.0 mm vs. 7.1 mm for placebo, p < 0.001). | [8] |
| 6-week, randomized, double-blind | Celecoxib, Acetaminophen | This compound (25 mg/d) provided greater relief for pain on walking, rest pain, and night pain compared to celecoxib (200 mg/d) and acetaminophen (4000 mg/d). | [9] |
| 1-year, randomized, double-blind | Diclofenac | This compound (12.5 mg and 25 mg) demonstrated clinically comparable efficacy to diclofenac (150 mg/day). | [10] |
| Pooled analysis of three 6-week trials | Placebo | This compound (12.5 mg and 25 mg) showed consistent efficacy across various patient subgroups. | [11] |
Rheumatoid Arthritis
For rheumatoid arthritis, higher doses of this compound were tested and found to be effective.
| Trial | Comparator(s) | Key Efficacy Findings | Reference |
| 8-week, placebo-controlled | Placebo | This compound (25 mg and 50 mg) resulted in a significantly higher proportion of ACR 20 responders (48% and 53%) compared to placebo (35%). | [12] |
| Comparative trial | Naproxen | This compound (50 mg/day) demonstrated similar efficacy to naproxen (500 mg twice daily). | [12] |
Acute Pain
This compound was also effective in managing acute pain, such as postoperative dental pain.
| Model | Comparator(s) | Key Efficacy Findings | Reference |
| Dental Pain Model | Placebo, Ibuprofen | This compound (50 mg) showed analgesic activity indistinguishable from ibuprofen (400 mg) and superior to placebo. | [13] |
Clinical Trial Protocol: Osteoarthritis
Clinical trials for osteoarthritis typically involve a randomized, double-blind design. Patients meeting the diagnostic criteria for osteoarthritis are assigned to receive either this compound, a placebo, or an active comparator. The primary efficacy endpoints often include patient-reported outcomes such as the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC), which assesses pain, stiffness, and physical function. Patient and investigator global assessments of response to therapy are also common secondary endpoints. Safety and tolerability are monitored throughout the study.
Comparison and Conclusion
The preclinical data from animal models consistently predicted the analgesic and anti-inflammatory efficacy of this compound in humans. The drug's effectiveness in rodent models of inflammatory pain and arthritis translated well to its clinical performance in patients with osteoarthritis and rheumatoid arthritis.
However, the preclinical studies did not adequately predict the increased risk of cardiovascular events, including heart attack and stroke, that ultimately led to this compound's withdrawal from the market. While the focus of preclinical safety testing for NSAIDs was traditionally on gastrointestinal and renal toxicity, the cardiovascular risks associated with selective COX-2 inhibition were not fully appreciated until large-scale, long-term clinical trials were conducted. A cumulative pooled analysis of randomized, placebo-controlled trials later demonstrated a trend toward increased cardiovascular risk associated with this compound as early as December 2000, several years before its withdrawal[14].
References
- 1. ClinPGx [clinpgx.org]
- 2. This compound | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: clinical pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic Efficacy of Firocoxib, a Selective Inhibitor of Cyclooxygenase 2, in a Mouse Model of Incisional Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic and anti-inflammatory actions of robenacoxib in acute joint inflammation in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. Efficacy of this compound, celecoxib, and acetaminophen in osteoarthritis of the knee: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a specific inhibitor of cyclooxygenase 2, with clinical efficacy comparable with that of diclofenac sodium: results of a one-year, randomized, clinical trial in patients with osteoarthritis of the knee and hip. This compound Phase III Protocol 035 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound shows consistent efficacy in osteoarthritis clinical trials, regardless of specific patient demographic and disease factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of this compound as a cyclooxygenase-2 isoform inhibitor and demonstration of analgesia in the dental pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pooled Analysis of this compound Placebo-Controlled Clinical Trial Data: Lessons for Post-Market Pharmaceutical Safety Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Rofecoxib vs. Other NSAIDs: A Meta-Analysis of Clinical Outcomes
A comprehensive review of meta-analyses comparing the efficacy and safety of the selective COX-2 inhibitor Rofecoxib against other non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of clinical trial data, focusing on cardiovascular and gastrointestinal outcomes, as well as analgesic efficacy.
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. The discovery of two isoforms of this enzyme, COX-1 and COX-2, led to the development of selective COX-2 inhibitors like this compound.[1] The rationale behind these selective drugs was to provide the anti-inflammatory and analgesic effects of traditional NSAIDs by inhibiting COX-2, while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[1][2] This guide provides a meta-analytical perspective on the clinical data comparing this compound to other NSAIDs.
Mechanism of Action: The COX-1 and COX-2 Dichotomy
The differential inhibition of COX isoforms is central to understanding the varying safety profiles of NSAIDs. The following diagram illustrates the signaling pathways affected by non-selective NSAIDs and selective COX-2 inhibitors.
References
Validating Rofecoxib as a Selective COX-2 Tool in Knockout Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rofecoxib with other cyclooxygenase (COX) inhibitors, focusing on its validation as a selective COX-2 tool in the context of knockout mouse models. The following sections present experimental data, detailed methodologies, and visual representations of key pathways and workflows to support researchers in their study design and interpretation.
Introduction to COX Isoforms and Selective Inhibition
Cyclooxygenase (COX), a key enzyme in the conversion of arachidonic acid to prostaglandins, exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions, such as maintaining gastrointestinal mucosal integrity and platelet aggregation. In contrast, COX-2 is typically induced by inflammatory stimuli and is a key mediator of inflammation and pain.
The development of selective COX-2 inhibitors, such as this compound and Celecoxib, was driven by the goal of achieving anti-inflammatory efficacy without the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2. Validating the selectivity of these inhibitors, particularly in in vivo models, is crucial for accurately interpreting experimental results. Knockout mouse models, lacking either the COX-1 or COX-2 gene, provide a powerful system for this validation.
Comparative Performance of this compound and Alternatives
The selectivity and efficacy of this compound have been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data comparing this compound to other COX inhibitors.
Table 1: In Vitro Selectivity of COX Inhibitors
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | >1000 | 0.04 | >25000 |
| Celecoxib | 15 | 0.04 | 375 |
| Valdecoxib | 5.0 | 0.005 | 1000 |
| Etoricoxib | 1.1 | 0.006 | 183 |
| Diclofenac | 0.8 | 0.03 | 27 |
| Ibuprofen | 12 | 22 | 0.5 |
| Naproxen | 2.4 | 1.3 | 1.8 |
Data compiled from various in vitro assays.
Table 2: In Vivo Efficacy and Selectivity Markers for this compound and Comparators in Mouse Models
| Model System | Compound | Dosage | Key Finding |
| ApcDelta716 Knockout Mouse (Colon Cancer Model) | This compound | 10 mg/kg/day | 78% reduction in polyp number |
| Sulindac (Non-selective) | 20 mg/kg/day | 50% reduction in polyp number[1] | |
| Wild-type Mice | This compound | 50 mg/kg/day | ~50% inhibition of urinary prostacyclin metabolite (COX-2 marker); No significant effect on urinary thromboxane metabolite (COX-1 marker)[2] |
| Celecoxib | 100 mg/kg/day | ~50% inhibition of urinary prostacyclin metabolite (COX-2 marker); No significant effect on urinary thromboxane metabolite (COX-1 marker)[2] | |
| SOD1G93A Transgenic Mouse (ALS Model) | This compound | 50 mg/kg/day | Significantly decreased COX-2, IL-1β, and TNF-α protein expression in the spinal cord.[3] |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. The following are key experimental protocols relevant to the validation of this compound in knockout mouse models.
In Vivo Administration of this compound in Mice
-
Route of Administration: Oral gavage is a common method for precise dosing. This compound can be suspended in a vehicle such as 1% methylcellulose.[3]
-
Dosage: Dosages ranging from 10 mg/kg/day to 50 mg/kg/day have been used in mice to achieve clinically relevant plasma concentrations.[1][2][3]
-
Preparation of Dosing Solution: For a 10 mg/kg dose in a 25g mouse (0.25 mg dose), a 2.5 mg/mL suspension can be prepared in 1% methylcellulose. The final volume administered would be 100 µL.
-
Procedure:
-
Weigh the mouse to determine the correct dose volume.
-
Gently restrain the mouse.
-
Insert a 20-gauge, 1.5-inch curved gavage needle into the esophagus.
-
Slowly administer the this compound suspension.
-
Monitor the animal for any signs of distress.
-
Quantification of Prostaglandins in Mouse Tissues by LC-MS/MS
This protocol provides a general framework for the analysis of prostaglandins from mouse tissues.
-
Tissue Collection and Homogenization:
-
Euthanize the mouse and immediately dissect the tissue of interest (e.g., brain, kidney, inflammatory exudate).
-
Snap-freeze the tissue in liquid nitrogen to halt enzymatic activity.
-
Homogenize the frozen tissue in a suitable buffer (e.g., phosphate buffer with a COX inhibitor like indomethacin to prevent ex vivo prostaglandin synthesis).
-
-
Solid-Phase Extraction (SPE) of Prostaglandins:
-
Acidify the homogenate to pH 3-4 with formic acid.
-
Add an internal standard (e.g., deuterated PGE2) to each sample.
-
Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a low-organic solvent (e.g., 15% ethanol) to remove impurities.
-
Elute the prostaglandins with a high-organic solvent (e.g., methyl formate or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the prostaglandins using a C18 reverse-phase column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the prostaglandins using multiple reaction monitoring (MRM) in negative ion mode. Specific parent-to-daughter ion transitions for each prostaglandin are used for identification and quantification.
-
Visualizing Pathways and Workflows
Prostaglandin Synthesis Pathway
The following diagram illustrates the enzymatic conversion of arachidonic acid to various prostaglandins, highlighting the distinct roles of COX-1 and COX-2.
Caption: Prostaglandin synthesis pathway and points of inhibition.
Experimental Workflow for In Vivo Validation of COX-2 Selectivity
This workflow outlines the key steps in using knockout mice to validate the selectivity of a COX-2 inhibitor like this compound.
Caption: Experimental workflow for validating COX-2 selectivity in vivo.
Logical Framework for Validating this compound's Selectivity
The following diagram illustrates the logical connections between different lines of experimental evidence that collectively validate this compound as a selective COX-2 tool.
Caption: Logical framework for validating this compound's selectivity.
Conclusion
References
- 1. Comparative analysis of pharmacologic and/or genetic disruption of cyclooxygenase-1 and cyclooxygenase-2 function in female reproduction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Attenuates the Pathogenesis of Amyotrophic Lateral Sclerosis by Alleviating Cyclooxygenase-2-Mediated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Gastrointestinal Effects of Rofecoxib and Indomethacin: A Guide for Researchers
This guide provides a detailed comparison of the gastrointestinal (GI) effects of Rofecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, and Indomethacin, a non-selective COX inhibitor. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed methodologies.
Executive Summary
This compound was developed to mitigate the significant gastrointestinal toxicity associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin. The primary mechanism for the GI damage caused by non-selective NSAIDs is the inhibition of COX-1, which is crucial for maintaining the integrity of the gastrointestinal mucosa. By selectively targeting COX-2, which is primarily involved in inflammation and pain, this compound was designed to spare the gastroprotective functions of COX-1. Clinical and preclinical data consistently demonstrate a more favorable gastrointestinal safety profile for this compound compared to Indomethacin and other non-selective NSAIDs.
Mechanism of Action: A Tale of Two COX Isoforms
The differential gastrointestinal effects of this compound and Indomethacin are rooted in their distinct mechanisms of action at the molecular level. Both drugs target cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. However, their selectivity for the two main COX isoforms, COX-1 and COX-2, dictates their impact on the GI tract.
Indomethacin , as a non-selective NSAID, inhibits both COX-1 and COX-2. While its inhibition of COX-2 provides its anti-inflammatory and analgesic effects, its concurrent inhibition of the constitutively expressed COX-1 in the gastric mucosa leads to a decrease in the production of gastroprotective prostaglandins. This disruption of the mucosal defense mechanisms increases the risk of ulcers and bleeding.
This compound , in contrast, is a selective COX-2 inhibitor. At therapeutic doses, it primarily inhibits the COX-2 enzyme, which is upregulated at sites of inflammation, while having a minimal effect on the COX-1 enzyme in the gastrointestinal tract. This selectivity is the basis for its improved upper gastrointestinal safety profile compared to non-selective NSAIDs.
Comparative Quantitative Data
The following table summarizes the key quantitative data from comparative studies on the gastrointestinal effects of this compound and Indomethacin, as well as other non-selective NSAIDs.
| Gastrointestinal Endpoint | This compound | Indomethacin | Non-Selective NSAIDs (Combined) | Placebo | Study Type | Reference |
| Change in Intestinal Permeability (Day 7 to Baseline Ratio) | 25 mg: 0.80 (0.68, 0.95)50 mg: 0.98 (0.82, 1.17) | 1.53 (1.27, 1.85) | - | 0.97 (0.82, 1.16) | Clinical Trial (Healthy Volunteers) | [1][2][3] |
| Incidence of Perforations, Ulcers, and Bleeding (PUBs) (Rate per 100 patient-years) | 0.74 | - | 1.87 | - | Combined Analysis of 20 Clinical Trials | [4] |
| Relative Risk of PUBs | 0.36 (0.24, 0.54) | - | 1.0 (Reference) | - | Combined Analysis of 20 Clinical Trials | [4] |
Data are presented as mean (95% Confidence Interval) or as specified. Non-Selective NSAIDs in the combined analysis included ibuprofen, diclofenac, nabumetone, or naproxen.
The data clearly indicates that this compound does not significantly alter intestinal permeability compared to placebo, whereas Indomethacin leads to a notable increase, suggesting a disruption of the intestinal barrier function.[1][2][3] Furthermore, a large combined analysis of clinical trials demonstrated a significantly lower incidence of serious upper gastrointestinal events (perforations, ulcers, and bleeding) with this compound compared to a range of non-selective NSAIDs.[4]
Experimental Protocols
A standardized approach is crucial for the comparative evaluation of drug-induced gastrointestinal toxicity. Below are detailed methodologies for key experiments cited in the comparison of this compound and Indomethacin.
Preclinical Assessment of Gastric and Intestinal Injury in Rats
This protocol is adapted from studies evaluating NSAID-induced enteropathy.
-
Animal Model: Male Wistar rats (200-250g) are commonly used. Animals are fasted overnight before drug administration to ensure an empty stomach for gastric injury assessment.
-
Drug Administration:
-
Indomethacin is suspended in a 0.5% carboxymethyl cellulose solution and administered orally (p.o.) or subcutaneously (s.c.) at doses ranging from 10 to 30 mg/kg to induce intestinal damage.
-
This compound is similarly prepared and administered at relevant doses.
-
A control group receives the vehicle only.
-
-
Assessment of Macroscopic Damage:
-
Animals are euthanized at a specified time point after drug administration (e.g., 24 hours).
-
The stomach and small intestine are excised, opened along the anti-mesenteric line, and rinsed with saline.
-
For the stomach, the ulcer index is determined by measuring the length of each lesion in millimeters.
-
For the small intestine, the total length of ulceration is measured.
-
-
Histopathological Evaluation:
-
Tissue samples from the stomach and intestine are fixed in 10% buffered formalin, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E).
-
Microscopic evaluation assesses for epithelial cell loss, inflammatory cell infiltration, edema, and hemorrhage.
-
-
Biochemical Markers:
-
Myeloperoxidase (MPO) activity in intestinal tissue can be measured as an index of neutrophil infiltration and inflammation.
-
Prostaglandin E2 (PGE2) levels in the gastric and intestinal mucosa can be quantified using ELISA to confirm the biochemical effects of COX inhibition.
-
Clinical Assessment of Intestinal Permeability
This protocol is based on a double-blind, crossover study comparing this compound, Indomethacin, and placebo.[1][2][3]
-
Study Design: A four-period crossover design is used with healthy volunteers. Each subject receives each of the four treatments (e.g., this compound 25 mg, this compound 50 mg, Indomethacin 150 mg/day, and placebo) for a set duration (e.g., 7 days), with a washout period between each treatment phase.
-
Permeability Test:
-
Intestinal permeability is assessed at baseline and after each treatment period.
-
Subjects ingest a solution containing two non-metabolized sugar probes, such as chromium-51 labeled ethylenediaminetetraacetate (⁵¹Cr-EDTA) and L-rhamnose.
-
Urine is collected over a specified period (e.g., 5 hours).
-
The urinary concentrations of the two probes are measured.
-
-
Data Analysis: The ratio of the urinary excretion of the larger molecule (⁵¹Cr-EDTA, which permeates through larger pores and indicates increased permeability) to the smaller molecule (L-rhamnose, which permeates through smaller pores) is calculated. An increase in this ratio signifies increased intestinal permeability.
Clinical Endoscopic and Histological Assessment
This protocol outlines a general approach for evaluating NSAID-induced gastropathy in a clinical setting.
-
Patient Selection: Patients undergoing long-term NSAID therapy or healthy volunteers in a controlled study.
-
Endoscopic Procedure:
-
Upper GI endoscopy is performed by a trained gastroenterologist who is blinded to the treatment allocation.
-
The gastric and duodenal mucosa are systematically examined for any signs of injury.
-
-
Scoring of Endoscopic Findings:
-
The Lanza score is a widely used system for grading NSAID-induced gastroduodenal mucosal injury:
-
Grade 0: No visible lesions.
-
Grade 1: One to four hemorrhages or erosions.
-
Grade 2: Five to ten hemorrhages or erosions.
-
Grade 3: More than ten hemorrhages or erosions.
-
Grade 4: One or more ulcers.
-
-
-
Histological Examination:
-
Biopsies are taken from the antrum and body of the stomach, and from any visible lesions.
-
Specimens are fixed, sectioned, and stained with H&E.
-
A pathologist, blinded to the clinical and endoscopic findings, evaluates the biopsies for features of chemical gastropathy, including foveolar hyperplasia, edema in the lamina propria, and a paucity of inflammatory cells.
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. COX-2 inhibition with this compound does not increase intestinal permeability in healthy subjects: a double blind crossover study comparing this compound with placebo and indomethacin | Gut [gut.bmj.com]
- 3. COX-2 inhibition with this compound does not increase intestinal permeability in healthy subjects: a double blind crossover study comparing this compound with placebo and indomethacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The upper gastrointestinal safety of this compound vs. NSAIDs: an updated combined analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rofecoxib and Valdecoxib Interaction with Cyclooxygenase-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the interactions of two selective COX-2 inhibitors, Rofecoxib and Valdecoxib, with their target enzyme, cyclooxygenase-2 (COX-2). The information presented is based on experimental data to facilitate a comprehensive understanding of their distinct molecular mechanisms.
Executive Summary
This compound and Valdecoxib, both nonsteroidal anti-inflammatory drugs (NSAIDs), selectively inhibit the COX-2 enzyme, which is responsible for mediating inflammation and pain.[1][2][3] While both drugs target the same enzyme, their interactions at the molecular level exhibit significant differences in potency, binding kinetics, and structural engagement. Valdecoxib generally demonstrates higher potency and a faster rate of COX-2 inactivation compared to this compound.[4][5] These differences are primarily attributed to their distinct chemical structures and how they interact with the amino acid residues within the COX-2 active site.
Quantitative Comparison of COX-2 Inhibition
The following tables summarize the key quantitative parameters that define the inhibitory activity of this compound and Valdecoxib against COX-1 and COX-2 enzymes.
Table 1: Potency of COX-2 Inhibition (IC50 Values)
| Inhibitor | Recombinant Human COX-2 IC50 (µM) | Human Whole-Blood COX-2 IC50 (µM) |
| Valdecoxib | 0.005[4][5] | 0.24[4][5] |
| This compound | 0.5[4][5] | - |
Table 2: Binding Affinity and Kinetics with COX-2
| Inhibitor | Overall Saturation Binding Affinity (KD) (nM) | Rate of Inactivation (M⁻¹s⁻¹) | Dissociation Half-life (t₁/₂) (min) |
| Valdecoxib | 2.6[4] | 110,000[4][5] | ~98[4][6] |
| This compound | 51[4] | 7,000[4][5] | - |
Table 3: Selectivity for COX-2 over COX-1
| Inhibitor | Recombinant Human COX-1 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Valdecoxib | 150[4][5] | 30[7] |
| This compound | - | 35[7] |
Structural Basis of Differential Interaction
The selectivity of both this compound and Valdecoxib for COX-2 over COX-1 stems from key differences in the active sites of the two enzyme isoforms.[8] The COX-2 active site possesses a larger, more accommodating side pocket due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine residue.[8]
This compound's Interaction: this compound features a methyl sulfone moiety.[9] This group fits into the hydrophilic side pocket of the COX-2 active site, where it forms hydrophilic interactions with the side-chain nitrogen atoms of His90 and Arg513.[9][10] The rest of the molecule makes hydrophobic contacts with residues lining the cyclooxygenase channel.[9]
Valdecoxib's Interaction: Valdecoxib possesses a sulfonamide group which also penetrates the COX-2 specific side pocket.[9] The unique binding interactions of Valdecoxib are responsible for its fast rate of COX-2 inactivation.[4][5]
The following diagram illustrates the generalized binding mode of these inhibitors within the COX-2 active site.
Caption: Generalized binding of coxibs to the COX-2 active site.
Signaling Pathway of COX-2 Inhibition
The anti-inflammatory, analgesic, and antipyretic effects of this compound and Valdecoxib are a result of their inhibition of prostaglandin synthesis.[1] COX-2 is the enzyme that catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins involved in inflammation and pain signaling.
Caption: Inhibition of the COX-2 signaling pathway by this compound and Valdecoxib.
Experimental Protocols
The data presented in this guide are derived from established in vitro and cellular assays. Below are the generalized methodologies for the key experiments.
Recombinant Enzyme Inhibition Assay (IC50 Determination)
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are purified.
-
Inhibitor Preparation: this compound and Valdecoxib are prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Reaction: The assay is typically performed in a 96-well plate format. The reaction mixture contains the COX enzyme, a heme cofactor, and a peroxidase (e.g., Amplex Red) in an appropriate buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Measurement: The peroxidase activity, which is coupled to the production of PGH2 by COX, is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of COX inhibitors.
Radioligand Binding Assay (KD Determination)
-
Radioligand Preparation: A radiolabeled form of a high-affinity COX-2 inhibitor (e.g., [³H]celecoxib or [³H]valdecoxib) is used.
-
Membrane Preparation: Membranes from cells expressing recombinant COX-2 are prepared.
-
Binding Reaction: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor inhibitor (this compound or Valdecoxib).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using competitive binding equations to determine the Ki (and subsequently the KD) of the unlabeled inhibitor.
Conclusion
Valdecoxib exhibits significantly greater potency and a more rapid inhibition of the COX-2 enzyme compared to this compound. These differences are rooted in their distinct chemical structures, which lead to varied binding kinetics and affinities within the COX-2 active site. A thorough understanding of these molecular interactions is crucial for the rational design and development of next-generation selective COX-2 inhibitors with improved efficacy and safety profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of celecoxib and valdecoxib binding to cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of this compound bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of New this compound-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach [mdpi.com]
Replicating and Validating Previous Findings on Rofecoxib's Cardiovascular Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and findings related to the cardiovascular toxicity of Rofecoxib, a selective COX-2 inhibitor withdrawn from the market due to its adverse cardiovascular effects. By presenting detailed experimental protocols, comparative data, and visual representations of the underlying mechanisms, this document serves as a valuable resource for researchers seeking to replicate, validate, and build upon previous studies in the field of drug safety and cardiovascular pharmacology.
Comparative Analysis of this compound's Cardiovascular Risk
The cardiovascular risk associated with this compound has been a subject of extensive research, with numerous studies confirming an elevated risk of myocardial infarction (MI) and other thrombotic events. Meta-analyses of randomized controlled trials and observational studies have consistently demonstrated this association.
Table 1: Summary of Clinical Trial Data on this compound and Cardiovascular Risk
| Study/Analysis | Comparison Group(s) | Key Finding (Relative Risk/Odds Ratio) | 95% Confidence Interval |
| VIGOR Study | Naproxen | 2.38 for MI | 1.39 - 4.00 |
| Cumulative Meta-analysis[1][2] | Placebo or other NSAIDs | 2.24 for MI[1] | 1.24 - 4.02[1] |
| Nested Case-Control Study[3] | Celecoxib | 1.59 for acute MI and sudden cardiac death[3] | - |
| Dose-Response Analysis[3] | Celecoxib | 1.47 (≤25 mg/day) and 3.58 (>25 mg/day) for cardiac risk[3] | - |
Table 2: Comparative Effects of this compound and Other NSAIDs on COX-1 and COX-2 Activity
| NSAID | COX-1 Inhibition (Thromboxane B2) | COX-2 Inhibition (Prostaglandin E2) |
| This compound | Minimal to no inhibition[4][5] | Potent inhibition[6] |
| Naproxen | Potent inhibition[6] | Potent inhibition[6] |
| Ibuprofen | Potent inhibition | Potent inhibition |
| Celecoxib | Minimal inhibition | Potent inhibition |
Key Experimental Protocols
To replicate and validate the findings on this compound's cardiovascular toxicity, specific and robust experimental protocols are essential. Below are detailed methodologies for key experiments.
Whole Blood Assay for COX-1 and COX-2 Selectivity
This assay is crucial for determining the inhibitory activity of a compound on COX-1 and COX-2 enzymes in a physiologically relevant environment.[4]
Objective: To measure the relative inhibition of COX-1 (measured by serum thromboxane B2 production) and COX-2 (measured by LPS-stimulated prostaglandin E2 production) by this compound and comparator NSAIDs.
Methodology:
-
Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes without anticoagulants for COX-1 analysis and with an anticoagulant (e.g., heparin) for COX-2 analysis.
-
COX-1 (Thromboxane B2) Assay:
-
Allow the blood in tubes without anticoagulant to clot at 37°C for 1 hour to stimulate platelet activation and subsequent thromboxane B2 (TXB2) production via COX-1.
-
Centrifuge the clotted blood to separate the serum.
-
Measure the concentration of TXB2 in the serum using a validated immunoassay (e.g., ELISA) or LC-MS/MS.
-
-
COX-2 (Prostaglandin E2) Assay:
-
To the heparinized whole blood, add lipopolysaccharide (LPS) to induce the expression and activity of COX-2 in monocytes.
-
Incubate the blood with the test compound (this compound or other NSAIDs) at various concentrations for a specified period.
-
Centrifuge the blood to separate the plasma.
-
Measure the concentration of prostaglandin E2 (PGE2) in the plasma using a validated immunoassay or LC-MS/MS.
-
-
Data Analysis: Calculate the percentage inhibition of COX-1 and COX-2 activity for each compound at different concentrations and determine the IC50 values (the concentration of the drug that causes 50% inhibition).
Measurement of Prostaglandins by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of prostaglandins and their metabolites in biological fluids.[7]
Objective: To accurately quantify the levels of key prostaglandins, such as Thromboxane B2 (a stable metabolite of the pro-thrombotic Thromboxane A2) and 6-keto-Prostaglandin F1α (a stable metabolite of the anti-thrombotic Prostacyclin), in plasma or urine samples from subjects treated with this compound or placebo.
Methodology:
-
Sample Preparation:
-
Collect blood in tubes containing an anticoagulant and an inhibitor of cyclooxygenase activity (e.g., indomethacin) to prevent ex vivo prostaglandin formation.
-
Centrifuge to obtain plasma.
-
Perform solid-phase extraction to isolate and concentrate the prostaglandins from the plasma.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the different prostaglandins using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify the specific prostaglandins using multiple reaction monitoring (MRM) mode, which provides high selectivity.
-
-
Data Analysis: Use stable isotope-labeled internal standards to accurately quantify the concentration of each prostaglandin in the samples. Compare the levels between the this compound and placebo groups.
Assessment of Oxidative Stress
Emerging evidence suggests that this compound may induce oxidative stress, contributing to its cardiotoxicity.[8][9]
Objective: To measure markers of oxidative stress, such as F2-isoprostanes and malondialdehyde (MDA), in subjects treated with this compound.
Methodology:
-
F2-Isoprostane Measurement:
-
Collect urine or plasma samples.
-
Quantify F2-isoprostanes, which are prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid, using gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS for high accuracy and sensitivity.[3]
-
-
Malondialdehyde (MDA) Measurement:
-
Measure MDA, a product of lipid peroxidation, in plasma using high-performance liquid chromatography (HPLC) or a commercially available colorimetric assay kit.[3]
-
-
Data Analysis: Compare the levels of oxidative stress markers between the this compound-treated group and a control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding and replicating scientific findings.
Caption: Signaling pathway of this compound-induced cardiovascular toxicity.
Caption: Experimental workflow for validating cardiovascular toxicity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Hidden Cardiotoxicity of this compound Can be Revealed in Experimental Models of Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating Oxidative Stress in Human Cardiovascular Disease: Methodological Aspects and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective COX-2 inhibition and cardiovascular effects: a review of the this compound development program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological markers of oxidative stress: Applications to cardiovascular research and practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A biological rationale for the cardiotoxic effects of this compound: comparative analysis with other COX-2 selective agents and NSAids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A comparative study of the gene expression profiles induced by Rofecoxib and Celecoxib
A comprehensive examination of the molecular responses to two selective COX-2 inhibitors, highlighting their distinct effects on cellular gene expression and signaling pathways.
This guide provides a comparative analysis of the gene expression profiles induced by two prominent nonsteroidal anti-inflammatory drugs (NSAIDs), Rofecoxib and Celecoxib. Both drugs are selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation and pain pathways.[1][2][3] However, emerging evidence from gene expression studies reveals that their biological effects extend beyond COX-2 inhibition, with each drug modulating a unique set of genes and cellular pathways.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular mechanisms underpinning the therapeutic actions and potential side effects of these compounds.
Comparative Gene Expression Data
The following tables summarize the quantitative data on differentially expressed genes following treatment with this compound and Celecoxib from various experimental models. It is important to note that direct comparisons are challenging due to variations in experimental systems, including cell types, drug concentrations, and treatment durations.
Table 1: Differential Gene Expression Induced by Celecoxib in Neonatal Rat Cardiomyocytes
| Treatment | Total Genes Analyzed | Upregulated Genes (≥ 2-fold) | Downregulated Genes (≥ 2-fold) |
| Celecoxib | 40,012 | 560 | 1,718 |
Data from a microarray analysis of neonatal rat cardiomyocytes.[6]
Table 2: Modulation of Gene Expression by this compound and Ibuprofen in a Clinical Model of Acute Inflammatory Pain
| Treatment | Change in Transcript Expression (from total) |
| This compound | +6.6 ± 1.2% |
| Ibuprofen | +4.8 ± 1.1% |
| Placebo (Acute Inflammation) | +5.5 ± 1.2% |
Data from a microarray analysis in a clinical model of acute inflammatory pain (surgical extraction of impacted third molars).[4]
Table 3: Selected Genes Differentially Regulated by this compound and Celecoxib in Various Models
| Gene | Drug | Model System | Regulation | Function | Reference |
| ANXA3 (Annexin A3) | This compound | Human Acute Inflammation | Upregulated | Inhibition of phospholipase A2 | [4] |
| SOD2 (Superoxide Dismutase 2) | This compound | Human Acute Inflammation | Upregulated | Antioxidant defense | [4] |
| SOCS3 (Suppressor of Cytokine Signaling 3) | This compound | Human Acute Inflammation | Upregulated | Suppression of cytokine signaling | [4] |
| IL1RN (IL-1 Receptor Antagonist) | This compound | Human Acute Inflammation | Upregulated | Anti-inflammatory | [4] |
| IL6 (Interleukin 6) | This compound, Ibuprofen | Human Acute Inflammation | Upregulated | Pro-inflammatory mediator | [4] |
| CCL2 (Chemokine C-C motif Ligand 2) | This compound, Ibuprofen | Human Acute Inflammation | Upregulated | Pro-inflammatory chemokine | [4] |
| PTGES, PTGS2, PTGER4 | Celecoxib | Human Chondrocytes (with IL-1β) | Downregulated | Prostaglandin E2 synthesis and signaling | [7] |
| IL-1β | Celecoxib | Rat Intestinal Ischemia/Reperfusion | Downregulated (mRNA) | Pro-inflammatory cytokine | [5] |
| IL-10 | Celecoxib | Rat Intestinal Ischemia/Reperfusion | Upregulated (mRNA at lower doses) | Anti-inflammatory cytokine | [5] |
| Claudin-1, Occludin | Celecoxib | Rat Intestinal Ischemia/Reperfusion | Upregulated (prevented I/R-induced reduction) | Tight junction proteins | [5] |
| Bax/Bcl-2 ratio | Celecoxib | Rat Intestinal Ischemia/Reperfusion | Increased | Pro-apoptotic | [5] |
| Phospho-Akt | This compound | Rat Intestinal Ischemia/Reperfusion | Reduced | Cell survival signaling | [5] |
Experimental Protocols
Microarray Analysis of NSAID-Treated Cardiomyocytes [6]
-
Cell Culture: Primary cultures of neonatal rat cardiomyocytes were established.
-
Drug Treatment: Cells were treated with Celecoxib or Diclofenac.
-
RNA Extraction: Total RNA was extracted from the treated and untreated control cardiomyocytes.
-
Microarray Analysis: DNA microarray analysis was performed to assess changes in gene expression.
-
Data Analysis: Genes with a greater than 2-fold change in expression and a p-value < 0.05 (Welch's t-test) were considered significant.
Gene Expression Analysis in a Clinical Model of Acute Inflammatory Pain [4]
-
Study Model: A clinical model of acute inflammatory pain involving the surgical extraction of impacted third molars in human subjects.
-
Treatment Groups: Subjects received this compound, Ibuprofen, or a placebo.
-
Sample Collection: Biopsies were taken from the inflamed tissue.
-
RNA Extraction and Microarray: Total RNA was extracted and analyzed using the Human genome U133 Plus 2.0 array.
-
Verification: Changes in gene expression for selected genes were validated using quantitative real-time PCR (qRT-PCR) on RNA samples from a larger cohort of subjects.
Gene Expression in Human Chondrocytes [7][8]
-
Cell Culture: Normal human chondrocytes were obtained from cartilage of non-arthritic patients.
-
Treatment Groups:
-
Negative control (untreated)
-
Positive control (treated with Interleukin-1β (IL-1β))
-
Intervention group (treated with IL-1β and Celecoxib)
-
-
RNA Extraction and Microarray: Total RNA was extracted and gene expression was assessed using Affymetrix Human microarray.
-
Validation: The patterns of gene up-regulation and down-regulation were further validated by real-time PCR.
Signaling Pathways and Mechanisms
Both this compound and Celecoxib exert their primary anti-inflammatory effects by inhibiting the COX-2 enzyme, which is a key enzyme in the synthesis of prostaglandins from arachidonic acid.[1] However, gene expression studies reveal that their mechanisms of action are more complex and involve the modulation of multiple signaling pathways.
Key Signaling Pathways Modulated by this compound and Celecoxib
-
Inflammation and Pain: Both drugs modulate genes involved in inflammation and pain. This compound has been shown to upregulate anti-inflammatory genes like ANXA3 and IL1RN, while also surprisingly increasing the expression of pro-inflammatory mediators IL6 and CCL2 in an acute inflammation model.[4] Celecoxib has been demonstrated to down-regulate the expression of genes in the prostaglandin E2 (PGE2) biosynthesis pathway in chondrocytes.[7]
-
Apoptosis and Angiogenesis: Gene expression analyses indicate that both drugs can affect pathways related to apoptosis (programmed cell death) and angiogenesis (formation of new blood vessels).[4] For instance, in a model of intestinal injury, celecoxib was found to increase the pro-apoptotic Bax/Bcl-2 ratio, while this compound did not, suggesting a more pronounced pro-apoptotic effect for celecoxib that may be independent of COX-2 inhibition.[5]
-
Signal Transduction: Both drugs have been shown to alter the expression of genes involved in various signal transduction pathways, including the MAPK (mitogen-activated protein kinase) pathway.[6]
-
Cell Adhesion: this compound has been observed to modulate genes related to cell adhesion.[4]
-
Calcium and Potassium Signaling: In cardiomyocytes, Celecoxib induced a wider effect on the expression of genes involved in Ca+2 signaling compared to another NSAID, diclofenac, affecting genes for voltage-dependent Ca+2 channels, protein kinases, and neurotransmitter receptors.[6] Both drugs also affected the expression of genes involved in potassium signaling.[6]
The distinct effects of this compound and Celecoxib on gene expression may be attributed to differences in their chemical structures, pharmacological properties, and their varying selectivity for COX-1 and COX-2.[5][6]
Visualizations
Caption: Experimental workflow for comparative gene expression analysis.
Caption: Simplified COX-2 signaling pathway and points of inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound modulates multiple gene expression pathways in a clinical model of acute inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib and this compound have different effects on small intestinal ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneticsmr.com [geneticsmr.com]
- 7. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Rofecoxib
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Rofecoxib in a laboratory setting. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental contamination.
Hazard Communication
This compound is a potent selective COX-2 inhibitor that was withdrawn from the market due to cardiovascular safety concerns.[1][2][3] In a laboratory setting, it is considered a hazardous substance primarily due to its oral toxicity.[4] The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed.[4] While it is not listed as a skin or eye irritant, appropriate precautions should be taken to avoid contact.[4]
It is important to note that this compound is not listed on the National Institute for Occupational Safety and Health (NIOSH) list of hazardous drugs, including the 2024 update.[5][6][7][8][9] However, due to its pharmacological activity and potential for adverse health effects, it should be handled with the same precautions as other potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure to this compound. The following recommendations are based on a risk assessment approach and general best practices for handling hazardous pharmaceutical compounds.
2.1. Quantitative Data for PPE Selection
Due to the withdrawal of this compound from the market, a specific Occupational Exposure Limit (OEL) has not been established by regulatory agencies. In the absence of an OEL, a control banding approach is recommended. This involves categorizing the compound based on its potency and toxicological data to determine the necessary level of engineering controls and PPE.
Table 1: Control Banding and Recommended PPE for this compound
| Parameter | Value/Recommendation | Source/Rationale |
| Occupational Exposure Limit (OEL) | Not Established | Due to market withdrawal, no official OEL is available. A control banding approach is recommended. |
| Control Band | 3 (Potent Compound) | Based on pharmacological activity and oral toxicity data.[4] |
| Primary Engineering Control | Ventilated Balance Enclosure (VBE) or Fume Hood for weighing and handling powders. | To minimize inhalation of airborne particles. |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes.[4] |
| Hand Protection | Double gloving with chemotherapy-rated gloves (e.g., nitrile). | To provide a robust barrier against contamination. |
| Protective Clothing | Disposable gown with long sleeves and tight-fitting cuffs. | To protect skin and personal clothing. |
| Respiratory Protection | N95 respirator or higher if handling outside of a primary engineering control or if aerosolization is possible. | To prevent inhalation of fine particles. |
Table 2: General Glove Breakthrough Time Guidance
Since specific breakthrough time data for this compound is not available, glove selection should be based on the solvent used for its dissolution. Always consult the glove manufacturer's chemical resistance guide for the specific solvent being used.
| Glove Material | General Recommendation for Organic Solvents (e.g., DMSO, Ethanol) |
| Nitrile | Good to Excellent |
| Latex | Fair to Good |
| Neoprene | Excellent |
| Butyl Rubber | Excellent |
Note: The information in this table is a general guide. It is crucial to verify the compatibility of the chosen glove with the specific solvent and the duration of the task.
Experimental Protocols: PPE Selection Workflow
The following workflow outlines the process for selecting appropriate PPE when handling this compound.
Operational Plan: Donning and Doffing of PPE
Correctly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
4.1. Donning Procedure
The following diagram illustrates the correct sequence for donning PPE before handling this compound.
4.2. Doffing Procedure
The following diagram illustrates the correct sequence for doffing PPE to minimize contamination.
Disposal Plan
All disposable PPE and other materials contaminated with this compound should be considered hazardous waste.
-
Waste Segregation: Place all contaminated items (gloves, gowns, wipes, etc.) in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Management: Do not overfill waste containers. Ensure they are securely closed before removal from the laboratory.
-
Disposal Vendor: Arrange for disposal through a licensed hazardous waste management company in accordance with local, state, and federal regulations.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces thoroughly after handling this compound. A suitable decontamination solution would be a detergent and water wash followed by a solvent rinse (e.g., ethanol or isopropanol), where appropriate for the surface.
By implementing these safety and logistical procedures, researchers and laboratory personnel can handle this compound responsibly, minimizing the risk of exposure and ensuring a safe working environment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What have we learnt from Vioxx? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pharmacypracticenews.com [pharmacypracticenews.com]
- 6. simplivia.com [simplivia.com]
- 7. cdc.gov [cdc.gov]
- 8. aiha.org [aiha.org]
- 9. ncpa.org [ncpa.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
